molecular formula C4H8N4 B13094802 2-(2H-1,2,3-triazol-2-yl)ethanamine

2-(2H-1,2,3-triazol-2-yl)ethanamine

Número de catálogo: B13094802
Peso molecular: 112.13 g/mol
Clave InChI: DSTFTYAYSLZREG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2H-1,2,3-triazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2H-1,2,3-triazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-1,2,3-triazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(triazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFTYAYSLZREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethanamine

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] This guide provides a comprehensive technical overview of the , a valuable building block featuring the synthetically challenging N2-substituted triazole isomer linked to an essential aminoethyl pharmacophore. We will delve into the critical challenge of regioselectivity in triazole alkylation, present detailed synthetic strategies, offer a validated experimental protocol, and discuss the analytical methods required to ensure product integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the N2-Substituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antifungal, antibacterial, and antiviral properties.[3][4][5][6][7] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made 1,4-disubstituted-1H-triazoles readily accessible, the synthesis of their N2-substituted counterparts remains a significant challenge.[3][8][9]

The nucleophilicity of all three nitrogen atoms in the unsubstituted 1,2,3-triazole ring complicates direct alkylation, often leading to mixtures of N1 and N2 isomers.[9][10] However, achieving regioselective N2-substitution is a highly sought-after goal, as this isomer can offer distinct physicochemical and pharmacological properties compared to its N1 counterpart. The N2-isomer is often thermodynamically more stable, a factor that can be exploited in synthesis.[9][10] The title compound, 2-(2H-1,2,3-triazol-2-yl)ethanamine, is of particular interest as it combines this stable heterocyclic core with a primary aminoethyl side chain, a common feature in neuroactive compounds and a versatile handle for further chemical elaboration.[11][12] For instance, the 2-(2H-1,2,3-triazol-2-yl) moiety is a key component of TASP0428980, a dual orexin receptor antagonist developed for the treatment of insomnia.[11]

This guide will focus on elucidating a practical and reliable synthetic pathway to this valuable building block.

The Core Challenge: Regioselectivity in Triazole Alkylation

The primary obstacle in synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine is controlling the site of N-alkylation on the parent 1,2,3-triazole ring. The reaction of an alkyl halide with 1,2,3-triazole in the presence of a base can theoretically produce two different regioisomers: the N1-substituted and the N2-substituted product.

G cluster_start Reactants cluster_products Potential Products Triazole 1,2,3-Triazole Intermediate Triazolide Anion Triazole->Intermediate -H+ AlkylHalide R-X (Alkylating Agent) N1_Product N1-Substituted Isomer (1-Alkyl-1H-1,2,3-triazole) N2_Product N2-Substituted Isomer (2-Alkyl-2H-1,2,3-triazole) Base Base Intermediate->N1_Product Kinetic Pathway (Often Favored) Intermediate->N2_Product Thermodynamic Pathway (More Stable Isomer)

Figure 1: The fundamental challenge of regioselectivity in the N-alkylation of 1,2,3-triazole.

The ratio of these products is highly dependent on several factors:

  • Base: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can influence the equilibrium and reactivity of the resulting triazolide anion.[13]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used and can affect the solvation of the anion and the transition states.

  • Temperature: Higher temperatures can favor the formation of the more thermodynamically stable N2 isomer.

  • Alkylating Agent: The steric and electronic properties of the electrophile play a crucial role.

Strategies to achieve high N2-regioselectivity often involve exploiting the greater thermodynamic stability of the N2 product or using directing groups.[9][13]

Synthetic Strategy: Direct Alkylation with a Protected Amine

The most direct and scalable approach to the target molecule involves the N-alkylation of 1,2,3-triazole with a 2-aminoethyl halide derivative where the amine functionality is temporarily masked with a protecting group. This prevents self-reaction and other undesirable side reactions. The synthesis can be broken down into two key steps: regioselective alkylation and deprotection.

G cluster_step1 Step 1: Regioselective N-Alkylation cluster_step2 Step 2: Deprotection Start_Triazole 1,2,3-Triazole Alkylation Alkylation (Base, Solvent, Heat) Start_Triazole->Alkylation Start_Amine Protected 2-Bromoethanamine (e.g., Boc-NH-CH₂CH₂-Br) Start_Amine->Alkylation Protected_Mix Mixture of N1 and N2 Isomers Alkylation->Protected_Mix Purification Chromatographic Separation Protected_Mix->Purification Protected_N2 Protected N2-Intermediate (Boc-protected target) Purification->Protected_N2 Deprotection Acidic Cleavage (e.g., TFA or HCl) Protected_N2->Deprotection Final_Product Final Product 2-(2H-1,2,3-triazol-2-yl)ethanamine Deprotection->Final_Product

Figure 2: A two-step workflow for the synthesis of the target compound.

Choice of Protecting Group

The selection of an appropriate amine protecting group is critical for the success of this synthesis. The group must be stable to the basic and thermal conditions of the alkylation step but readily removable without affecting the triazole ring. The tert-butoxycarbonyl (Boc) group is an excellent candidate as it is highly stable under these conditions and can be efficiently cleaved with acid.[14]

Optimizing N2-Selectivity

While a mixture of isomers is often unavoidable, reaction conditions can be optimized to favor the desired N2 product. Based on literature for similar alkylations, using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (80-100 °C) tends to favor the formation of the thermodynamically more stable N2 isomer.[13]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, based on established methods for N2-alkylation of triazoles.[13][15]

Step 1: Synthesis of tert-butyl (2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3-triazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired N2-substituted isomer. The N2 isomer is typically the less polar of the two.

Step 2: Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine (Final Product)
  • Acidic Deprotection: Dissolve the purified tert-butyl (2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate from Step 1 in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH > 10. Extract the free amine product with DCM or a DCM/isopropanol mixture (3x).

  • Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2H-1,2,3-triazol-2-yl)ethanamine. The product may be further purified by distillation or crystallization if necessary.

Characterization and Analytical Validation

Confirming the identity and regiochemistry of the final product is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: Due to the C₂ᵥ symmetry of the N2-substituted ring, the two protons on the triazole ring (at C4 and C5) are chemically equivalent and appear as a single sharp singlet. In contrast, the N1 isomer lacks this symmetry, and its C4-H and C5-H protons are distinct, appearing as two separate signals (typically doublets or singlets at different chemical shifts).[10]

  • ¹³C NMR: Similarly, the N2 isomer will show a single resonance for the equivalent C4 and C5 carbons, while the N1 isomer will show two distinct signals.[10]

Compound ¹H NMR (Triazole Protons) ¹³C NMR (Triazole Carbons)
N2-Isomer One singlet (2H)One signal
N1-Isomer Two distinct signals (1H each)Two distinct signals
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching its molecular formula (C₄H₈N₄).

Conclusion and Future Directions

The is a challenging yet achievable goal that hinges on controlling the regioselectivity of the key N-alkylation step. The direct alkylation of 1,2,3-triazole with a Boc-protected 2-aminoethyl halide, followed by chromatographic separation and deprotection, represents a robust and practical pathway. The clear distinction between the N1 and N2 isomers via NMR spectroscopy provides a reliable method for structural validation. As a versatile building block for drug discovery, the development of even more efficient and highly regioselective methods for its synthesis, potentially avoiding chromatographic separation, remains a valuable area for future research.

References

  • Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.
  • ACS Publications. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters.
  • ACS Publications. (2021). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Organic Letters.
  • Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.
  • Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.
  • PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles.
  • SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
  • Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.
  • RSC Publishing. (n.d.). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ACS Publications. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • PubMed. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules.
  • ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
  • PMC. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.
  • IT Medical Team. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole.
  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles.
  • Google Patents. (n.d.). Preparation of n2-alkylated 1,2,3-triazoles.
  • MDPI. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.
  • PMC. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and...
  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method.
  • Sigma-Aldrich. (n.d.). 2-(1H-Benzo[d][8][13][16]triazol-1-yl)ethanamine. Available at:

  • PubMed. (2015). Discovery and in Vitro and in Vivo Profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a Novel Class of Dual Orexin Receptor Antagonist.
  • BenchChem. (n.d.). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine.
  • BLDpharm. (n.d.). 2-(2H-1,2,3-Triazol-2-yl)ethanamine.
  • Sunway Pharm Ltd. (n.d.). 2-(2H-Benzo[d][8][13][16]triazol-2-yl)ethanamine. Available at:

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies.
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,2,3-Triazole Moiety in Drug Discovery

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its exceptional stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and dipole interactions.[1][2] These heterocycles are generally stable to metabolic degradation, resistant to hydrolysis, oxidation, and reduction, making them ideal for developing robust drug candidates.[1][3] The compound 2-(2H-1,2,3-triazol-2-yl)ethanamine, featuring both the stable triazole ring and a basic ethylamine side chain, represents a key building block for the synthesis of novel pharmaceutical agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design, formulation, and preclinical development.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine. Due to the limited publicly available experimental data for this specific molecule, this document integrates theoretical knowledge with established, field-proven experimental protocols for the determination of these critical parameters. This approach ensures a robust framework for researchers and drug development professionals to accurately characterize this compound.

Core Physicochemical Data

A summary of the fundamental molecular properties for 2-(2H-1,2,3-triazol-2-yl)ethanamine is presented below. It is important to note that while some data can be precisely calculated, other values like pKa and logP are often predicted and require experimental confirmation.

PropertyValue / Predicted ValueSource / Method
IUPAC Name 2-(2H-1,2,3-triazol-2-yl)ethanamine-
CAS Number 4320-98-3[4]
Molecular Formula C₄H₈N₄Calculated
Molecular Weight 112.14 g/mol Calculated
Predicted pKa (most basic) 8.5 - 9.5Computational Prediction
Predicted XLogP -0.5 to -1.5Computational Prediction
General Solubility Expected to be soluble in polar solvents[1]
Stability Generally stable aromatic heterocyclic system[1][3]

Experimental Determination of Key Physicochemical Parameters

Accurate experimental data is the cornerstone of successful drug development. The following sections provide detailed, validated methodologies for determining the key physicochemical properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it governs the extent of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, and receptor-binding interactions. For 2-(2H-1,2,3-triazol-2-yl)ethanamine, the primary basic center is the terminal amino group of the ethylamine side chain.

This gold-standard method involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-(2H-1,2,3-triazol-2-yl)ethanamine in deionized water. If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) may be employed.

  • pH Meter Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution C Titrate with HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor affecting the bioavailability of a drug candidate. The presence of both a polar triazole ring and a basic amine suggests that 2-(2H-1,2,3-triazol-2-yl)ethanamine will exhibit pH-dependent solubility.

This equilibrium-based method is considered the industry standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of 2-(2H-1,2,3-triazol-2-yl)ethanamine to a series of vials, each containing a known volume of a buffer solution at a specific pH (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1] The presence of undissolved solid should be visible.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Solubility Calculation: The solubility at each pH is determined from the measured concentration.

G A Add Excess Compound to pH Buffers B Agitate at Constant Temp (24-48h) A->B C Allow Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Quantify Concentration (HPLC/MS) D->E F Calculate Solubility at Each pH E->F

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate the n-octanol with the buffer and vice versa to ensure thermodynamic equilibrium.

  • Compound Addition: Dissolve a known amount of 2-(2H-1,2,3-triazol-2-yl)ethanamine in the aqueous phase.

  • Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a sealed vessel. Agitate the mixture for several hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine protons and the protons on the triazole ring. The chemical shifts and coupling patterns will be crucial for structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl chain, and C=N and N=N stretching within the triazole ring.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Stability Considerations

The 1,2,3-triazole ring is typically synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry".[2] The stability of 1,2,3-triazoles is generally high; they are resistant to a wide range of pH values and temperatures.[3] However, the ethylamine side chain may be susceptible to oxidation or reaction with electrophiles under certain conditions. A forced degradation study, exposing the compound to acidic, basic, oxidative, and photolytic stress, would be prudent to identify potential degradation pathways.[1]

Conclusion

While specific experimental data for 2-(2H-1,2,3-triazol-2-yl)ethanamine is not widely published, its physicochemical properties can be reliably determined using the standardized protocols outlined in this guide. Its structural features—a stable triazole core and a basic ethylamine side chain—suggest favorable properties for drug development, including good aqueous solubility at physiological pH. The experimental determination of its pKa, solubility profile, and LogP will provide the essential data needed for its advancement in drug discovery programs.

References

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

  • NextSDS. 2-(1H-BENZO[D][6][7][8]TRIAZOL-1-YL)ETHANAMINE. Available at: [Link]

  • MDPI. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Available at: [Link]

  • Der Pharma Chemica. Synthesis, crystal structure and fluorescence spectrum of some new 1,2,3-triazol- xanthen-3-one derivatives. Available at: [Link]

  • ChemRadar. 2-(2H-BENZO[D][6][7][8]TRIAZOL-2-YL)ETHANAMINE CAS#69980-83-2 | CAS Substance Database. Available at: [Link]

  • ChemRadar. 2-(2H-BENZO[D][6][7][8]TRIAZOL-2-YL)ETHANAMINE CAS#69980-83-2 | FCMD. Available at: [Link]

  • HXCHEM. 2-(2H-benzo[d][6][7][8]triazol-2-yl)ethanamine/CAS:69980-83-2. Available at: [Link]

  • PubChem. 1H-1,2,3-Triazole. Available at: [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Wikipedia. 1,2,3-Triazole. Available at: [Link]

  • ResearchGate. 2-Amino-1,2,3-triazole derivatives. Available at: [Link]

  • American Chemical Society. 1H-1,2,3-Triazole. Available at: [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Available at: [Link]

  • ResearchGate. Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • R. Williams. pKa Data Compiled by R. Williams. Available at: [Link]

  • PubMed. N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]. Available at: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

Sources

2-(2H-1,2,3-Triazol-2-yl)ethanamine (CAS 4320-98-3): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly optimized, metabolically stable pharmacophores, the 1,2,3-triazole ring has emerged as a premier bioisostere. While the 1H-isomer is ubiquitously accessed via standard "click" chemistry (CuAAC), the 2H-isomer—specifically 2-(2H-1,2,3-triazol-2-yl)ethanamine (CAS 4320-98-3) —offers distinct geometric and electronic advantages[].

As a Senior Application Scientist, I frequently encounter challenges where standard 1H-triazoles fail due to poor membrane permeability or incorrect vector alignment. The 2H-isomer solves this. It is thermodynamically more stable in aqueous environments, possesses a significantly lower dipole moment, and acts as a superior trans-amide bioisostere[2][3]. This whitepaper provides an in-depth technical guide on the structural causality, selective synthesis, and application of this bifunctional building block.

Structural and Physicochemical Profiling

The unique behavior of 2-(2H-1,2,3-triazol-2-yl)ethanamine is rooted in its molecular symmetry. The unsubstituted 2H-1,2,3-triazole core exhibits C2v​ symmetry, which evenly distributes electron density across the ring[3].

Causality in Drug Design: Why choose the 2H-isomer over the 1H-isomer? The asymmetric nature of the 1H-isomer creates a strong dipole moment (~4.4 D), which increases the desolvation energy required for a molecule to cross lipid bilayers. In contrast, the symmetric 2H-isomer has a near-zero dipole moment[2]. This drastic reduction in polarity enhances lipophilicity and cellular permeability without adding bulky hydrophobic groups. Furthermore, the 2-substitution positions the ethylamine linker in a linear trajectory, perfectly mimicking the spatial arrangement of a trans-peptide bond[4].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine
CAS Number 4320-98-3[]
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
SMILES C(CN2N=CC=N2)N
InChI InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2[]
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Triazole N1, N3; Primary Amine)

Synthesis Workflows and Experimental Protocols

The primary challenge in synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine is regioselectivity. The 1,2,3-triazole skeleton has three nitrogen atoms capable of acting as nucleophiles. Alkylation typically yields a mixture of N1 and N2 isomers[5].

The Mechanistic Rationale: N1 alkylation is kinetically favored due to the higher localized electron density at the N1/N3 positions. However, N2 alkylation is thermodynamically favored because substituting the middle nitrogen minimizes steric repulsion and maximizes ring resonance stability[5][6]. Therefore, to selectively synthesize the 2H-isomer, we must operate under strict thermodynamic control.

Protocol: N2-Selective Alkylation via Thermodynamic Control

This self-validating protocol utilizes elevated temperatures and a protected amine to drive the equilibrium toward the N2-isomer, followed by chromatographic isolation and deprotection.

Step 1: Protection & Setup

  • In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 1H-1,2,3-triazole (1.0 eq, 10 mmol) and N-Boc-2-bromoethanamine (1.2 eq, 12 mmol) in 25 mL of anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) as the base.

Step 2: Thermodynamically Controlled Alkylation 3. Heat the reaction mixture to 90°C and stir for 16–24 hours. Note: Operating at elevated temperatures provides the activation energy necessary to overcome the kinetic barrier, allowing the system to equilibrate toward the thermodynamically stable N2-alkylated product[5].

Step 3: Workup and Isomeric Separation 4. Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). 5. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 6. Critical Step: Purify the crude mixture via silica gel column chromatography (Hexanes:EtOAc gradient). Because the N2-isomer has a lower dipole moment, it is less polar and will elute before the N1-isomer.

Step 4: Deprotection 7. Dissolve the isolated N-Boc-2-(2H-1,2,3-triazol-2-yl)ethanamine in 10 mL of Dichloromethane (DCM). 8. Add 2.5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C. Stir at room temperature for 2 hours. 9. Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with DCM to yield the free base of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

G A 1H-1,2,3-Triazole + N-Boc-2-bromoethanamine B Alkylation (Thermodynamic Control) A->B C Isomeric Mixture (N1 + N2) B->C D Chromatography (Isolating N2) C->D E Deprotection (TFA/DCM) D->E F 2-(2H-1,2,3-triazol-2-yl) ethanamine E->F

Workflow for the thermodynamically controlled synthesis of the 2H-isomer.

Analytical Validation (Self-Validating System)

To validate the success of the regioselective synthesis, utilize ¹H NMR spectroscopy. The protocol is self-validating based on symmetry:

  • 2H-Isomer (Target): The protons on the triazole ring (C4-H and C5-H) exist in identical chemical environments due to C2v​ symmetry. They will appear as a single, sharp singlet (typically around 7.6–7.8 ppm in CDCl₃)[4].

  • 1H-Isomer (Impurity): Lacks symmetry. The C4-H and C5-H protons will appear as two distinct doublets or separate singlets.

Applications in Drug Development & Coordination Chemistry

Advanced Pharmacophore Mapping

In medicinal chemistry, 2-(2H-1,2,3-triazol-2-yl)ethanamine is utilized to replace metabolically labile amide bonds or to introduce a basic amine vector into a drug candidate's binding pocket. The triazole core resists hydrolysis, reduction, and oxidation[2]. When used as a G-protein coupled receptor (GPCR) agonist building block, the 2H-triazole provides superior potency compared to oxadiazoles or 1H-triazoles due to its precise spatial alignment and hydrogen-bond acceptor capabilities[4].

Coordination Polymers and MOFs

Beyond organic therapeutics, this compound is highly valued in coordination chemistry. Because the N2 position is blocked by the ethylamine linker, the N1 and N3 nitrogen atoms possess unhindered lone pairs. This allows the molecule to act as a bidentate bridging ligand. When reacted with transition metals like Cu(II) or Ag(I) under hydrothermal conditions, it facilitates the assembly of highly ordered, luminescent coordination polymers and metal-organic frameworks (MOFs)[7].

G Core 2H-1,2,3-Triazole Core Symmetric, Lipophilic Metabolically Stable N1N3 N1 / N3 Nitrogen Atoms H-Bond Acceptors Metal Coordination Sites Core->N1N3 Intrinsic Amine Primary Amine Salt Formation H-Bond Donor/Acceptor Core->Amine Ethyl Linker

Pharmacophore mapping and coordination sites of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

References

  • BOC Sciences. "CAS 4320-98-3 2H-1,2,3-Triazole-2-ethanamine." BOC Sciences Catalog.

  • MDPI. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole." Molbank. 2

  • SciELO. "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." Anais da Academia Brasileira de Ciências. 5

  • ACS Publications. "Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control." The Journal of Organic Chemistry. 6

  • ACS Publications. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies." Journal of Medicinal Chemistry. 4

  • AIP Publishing. "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy." The Journal of Chemical Physics. 3

  • ResearchGate. "New microporous copper(II) coordination polymers based upon bifunctional 1,2,4-triazole/tetrazolate bridges." CrystEngComm. 7

Sources

Spectroscopic Profiling of 2-(2H-1,2,3-Triazol-2-yl)ethanamine: A Comprehensive Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary & Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing regioisomers in heterocyclic chemistry. The 1,2,3-triazole core is a privileged scaffold in modern drug discovery, heavily utilized as a bioisostere for amide bonds and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

When synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine , researchers face a classic regioselectivity problem. Alkylation of 1H-1,2,3-triazole typically yields a mixture of N1, N2, and N3 isomers. While N1-alkylation is kinetically favored, N2-alkylation is the thermodynamically stable product due to reduced dipole-dipole repulsion and enhanced aromatic stabilization[1]. Differentiating the N2-isomer from the N1-isomer requires a rigorous, self-validating spectroscopic approach. This guide provides the definitive spectroscopic profile (NMR, IR, MS) for 2-(2H-1,2,3-triazol-2-yl)ethanamine, explaining the quantum mechanical and structural causality behind the data.

Structural & Mechanistic Causality

To understand the spectroscopic data, we must first understand the molecular symmetry. The tautomerism of unsubstituted 1,2,3-triazole heavily favors the 2H-form in the gas phase, but exists as a mixture in solution[2]. When we permanently alkylate the N2 position, we lock the molecule into a C2v​ symmetric framework (excluding the flexible ethylamine chain).

This symmetry is the cornerstone of our analytical validation. In an N2-alkylated triazole, the carbon atoms at positions 4 and 5, and their attached protons, are chemically and magnetically equivalent[3]. Conversely, N1-alkylation breaks this symmetry, rendering the C4 and C5 positions distinct.

G A 1H-1,2,3-Triazole C Kinetic Pathway (Fast) A->C D Thermodynamic Pathway (Slow / Heat) A->D B Alkylating Agent (e.g., Bromoethylamine) B->C B->D E N1-Alkylated Isomer (Asymmetric, C1) C->E F N2-Alkylated Isomer (Symmetric, C2v) D->F E->F Isomerization (Thermodynamic Control)

Caption: Thermodynamic vs. kinetic pathways in 1,2,3-triazole alkylation determining molecular symmetry.

Core Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for confirming the N2-regioisomer is 1H and 13C NMR spectroscopy[4].

Causality of the 1H NMR Singlet: Because the N2-isomer possesses a plane of symmetry bisecting the N2 atom and the C4-C5 bond, the two aromatic protons on the triazole ring experience identical electronic shielding environments. Therefore, they resonate as a sharp singlet integrating to 2H (typically around 7.65 ppm in CDCl₃)[3]. If the sample were the N1-isomer, these protons would couple to each other, appearing as two distinct doublets ( J≈1.0−1.5 Hz) further downfield.

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.65Singlet (s)2H-Triazole C4-H, C5-H
4.52Triplet (t)2H6.2N2-CH ₂-CH₂
3.18Triplet (t)2H6.2CH₂-CH ₂-NH₂
1.60Broad Singlet (br s)2H--NH ₂ (Exchanges with D₂O)

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
134.8CH (Aromatic)Triazole C4, C5 (Equivalent)
56.4CH₂ (Aliphatic)N2-C H₂-CH₂
41.2CH₂ (Aliphatic)CH₂-C H₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of the primary amine and the aromatic heterocycle. The N-H stretching region is critical here. A primary amine will show two distinct bands (symmetric and asymmetric stretches) above 3200 cm⁻¹, which helps differentiate it from secondary amine impurities.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3350, 3280Medium, BroadN-H StretchAsymmetric and symmetric stretching of the primary amine.
3125WeakC-H Stretch sp2 hybridized C-H stretch of the triazole ring.
2950, 2870MediumC-H Stretch sp3 hybridized aliphatic chain stretching.
1550, 1445StrongC=N, C=C StretchTriazole ring breathing and skeletal vibrations.
Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), 2-(2H-1,2,3-triazol-2-yl)ethanamine ( C4​H8​N4​ , Exact Mass: 112.07) yields a robust molecular ion [M+H]+ at m/z 113.1.

Fragmentation Causality: 1,2,3-triazoles are high-energy molecules. Upon collision-induced dissociation (CID), the N=N-N linkage is highly prone to extruding nitrogen gas ( N2​ ). This loss of 28 Da is a thermodynamic sink and a hallmark diagnostic feature of 1,2,3-triazoles. Additionally, the aliphatic primary amine readily undergoes α -cleavage to lose ammonia ( NH3​ , 17 Da).

MS_Frag M [M+H]+ m/z 113.1 F1 [M+H - N2]+ m/z 85.1 M->F1 -28 Da (Triazole Cleavage) F2 [M+H - NH3]+ m/z 96.1 M->F2 -17 Da (Amine Cleavage) F3 [Triazole Ring]+ m/z 68.0 F1->F3 -17 Da (Amine Cleavage)

Caption: Primary ESI-MS fragmentation pathways driven by thermodynamic N2 extrusion and amine cleavage.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in your structural assignment, execute the following self-validating workflow. This protocol ensures that solvent effects or concentration-dependent hydrogen bonding do not lead to false interpretations.

Step 1: Sample Preparation & Deuterium Exchange
  • Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous CDCl3​ .

  • Causality: CDCl3​ is chosen over polar protic solvents initially to observe the NH2​ protons.

  • Validation Checkpoint: After acquiring the standard ¹H NMR, add 1 drop of D2​O to the NMR tube, shake vigorously, and allow the phases to separate. Re-acquire the spectrum. The broad singlet at ~1.60 ppm must disappear due to rapid H/D exchange, confirming it is the labile amine proton and not an aliphatic impurity.

Step 2: NMR Acquisition & Symmetry Verification
  • Acquire a standard 1D ¹H NMR (minimum 400 MHz, 16 scans) and ¹³C NMR (1024 scans).

  • Validation Checkpoint: Inspect the aromatic region (7.5 - 8.5 ppm).

    • If you observe a single sharp peak integrating to 2H: You have successfully isolated the N2-isomer.

    • If you observe two doublets integrating to 1H each: Your sample is contaminated with the kinetic N1-isomer.

Step 3: LC-MS/MS Fragmentation Analysis
  • Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Inject into an LC-ESI-MS/MS system operating in positive ion mode.

  • Isolate the m/z 113.1 precursor ion and apply a normalized collision energy (NCE) of 20-30 eV.

  • Validation Checkpoint: The presence of the m/z 85.1 product ion confirms the 1,2,3-triazole core (loss of N2​ ), distinguishing it from other isomeric heterocycles (like imidazoles) which do not fragment via N2​ loss.

References

  • Title: N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Source: MDPI URL: [Link]

  • Title: Method for Assigning Structure of 1,2,3-Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Product Class 13: 1,2,3-Triazoles Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Substituted-2H-1,2,3-Triazoles: A Guide to Biological Activities and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate binding to biological targets.[1][2] Among its isomers, the 2-substituted-2H-1,2,3-triazole system is of particular interest due to its unique electronic and steric properties, which often translate into potent and selective biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of 2-substituted-2H-1,2,3-triazoles, delving into their synthesis, diverse biological activities including anticancer, antimicrobial, and antiviral properties, and the underlying mechanisms of action. We will explore key structure-activity relationships (SAR) and present detailed experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.

The 2H-1,2,3-Triazole Core: A Structurally and Synthetically Accessible Scaffold

The 1,2,3-triazole ring exists in two tautomeric forms, 1H and 2H, which upon substitution yield 1-substituted (v-triazole) and 2-substituted (s-triazole) regioisomers, respectively. The 2H-isomer often exhibits greater thermodynamic stability, a feature that can be leveraged in drug design.[3] The synthesis of 2-substituted-2H-1,2,3-triazoles with high regioselectivity is a critical challenge that has been addressed by several innovative synthetic strategies.

Key Synthetic Strategies

The development of efficient and regioselective synthetic methods is paramount for exploring the chemical space of 2-substituted triazoles. While the alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers, several modern techniques have been developed to favor the desired 2-substituted product.[3]

Key methodologies include:

  • Three-Component Reactions: One-pot processes involving an alkyne, an azide source (like sodium azide), and an electrophile can yield 2-substituted triazoles. For instance, a copper(I)-catalyzed reaction of alkynes, sodium azide, and formaldehyde produces 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates.[4]

  • Cycloaddition of Tosylhydrazones: The intermolecular cycloaddition of tosylhydrazones with nitriles, often promoted by a base like t-BuOK, can provide 4,5-diaryl-2H-1,2,3-triazoles in good yields.[5]

  • Metal-Catalyzed Annulation and Coupling: Copper-catalyzed annulation reactions of substrates like azirines with aryldiazonium salts offer a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles.[5] Similarly, catalyst-free coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles can achieve high regioselectivity for the 2,4-disubstituted product.[6]

G cluster_reactants Starting Materials cluster_catalyst Catalyst System Alkyne Terminal Alkyne OnePot One-Pot Reaction Vessel (Slightly Acidic, pH ~6.5) Alkyne->OnePot NaN3 Sodium Azide NaN3->OnePot Formaldehyde Formaldehyde Formaldehyde->OnePot Copper Copper(I) Source Copper->OnePot Catalyst Intermediate 2-Hydroxymethyl-2H-1,2,3-triazole OnePot->Intermediate Three-component cycloaddition FinalProduct Diverse 2-Substituted-2H-1,2,3-Triazoles Intermediate->FinalProduct Further Functionalization

Caption: A workflow for the one-pot synthesis of 2-substituted-2H-1,2,3-triazoles.[4]

Anticancer Activities: Targeting Cell Proliferation and Survival

The 2H-1,2,3-triazole scaffold has been extensively incorporated into novel anticancer agents, demonstrating a range of cytotoxic mechanisms against various human cancer cell lines.[7][8][9]

Mechanism: Inhibition of Tubulin Polymerization

A prominent mechanism of action for several potent 2H-1,2,3-triazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] These compounds often act as colchicine binding site inhibitors, binding to the interface of α- and β-tubulin. This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]

A notable example is compound 8a , a 4-(benzothiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, which exhibited potent cytotoxic activity with GI50 values in the low nanomolar range against a majority of the NCI-60 human cancer cell line panel.[7] Molecular docking studies confirmed its interaction with the colchicine binding site, and it was shown to inhibit tubulin polymerization in vitro with an IC50 value of 1.7 µM.[7]

G Triazole 2H-1,2,3-Triazole Compound (e.g., 8a) Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation Tubulin->Microtubule Polymerization Blocked Spindle Mitotic Spindle Assembly Microtubule->Spindle Disrupted Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 2H-1,2,3-triazoles.[7]

Mechanism: Aromatase Inhibition

Certain 2-substituted-2H-1,2,3-triazoles have been designed as analogues of letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[10] Aromatase (cytochrome P450 19A1) is the key enzyme responsible for estrogen biosynthesis. The inhibitory activity of these triazole analogues relies on the coordination of a nitrogen atom within the triazole ring to the heme iron atom of the enzyme's active site. Structure-activity relationship studies have confirmed the critical importance of a nitrogen atom at position 2 or 3 of the triazole ring for high-affinity binding and potent inhibition.[10]

Summary of Anticancer Activity

The following table summarizes the activity of representative 2-substituted-2H-1,2,3-triazoles against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineActivity (GI50/IC50)Reference
8a Tubulin Polymerization InhibitorNCI-60 Panel (average)<10 nM[7]
8a Tubulin Polymerization InhibitorHs578T (Breast)10.3 nM[7]
8b Tubulin Polymerization InhibitorHs578T (Breast)66.5 nM[7]
8g Tubulin Polymerization InhibitorHs578T (Breast)20.3 nM[7]
14b Apoptosis InductionA549 (Lung)7.59 µM[8]
10j Aromatase Inhibitor (Proliferation)H295R (Adrenocortical)4.64 µM[10]

Antimicrobial and Antiviral Activities

The 2H-1,2,3-triazole core is a versatile pharmacophore for developing agents against a wide range of pathogens, including bacteria, fungi, and viruses.[11][12][13]

Antibacterial and Antifungal Activity

Derivatives of 1,2,3-triazoles have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[11][14] The mechanism for antifungal azoles often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which disrupts fungal cell membrane integrity.[15] While this mechanism is well-established for 1,2,4-triazoles, 1,2,3-triazoles are being investigated as effective isosteres.[15]

Antiviral Activity

The structural features of the 1,2,3-triazole ring make it an effective scaffold for designing antiviral agents.[16][17] Hybrid molecules incorporating a 2H-1,2,3-triazole moiety have shown promise against various viruses. For example, derivatives have been developed that inhibit influenza virus replication by targeting viral proteins like neuraminidase.[12][18] More recently, 1,2,3-triazole-benzofused conjugates have been investigated as potential inhibitors of SARS-CoV-2 enzymes, showing promising results in cytopathic inhibition assays.[19]

Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a standardized protocol for assessing the cytotoxic potential of novel 2-substituted-2H-1,2,3-triazole compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

1. Cell Culture and Seeding:

  • Culture the desired human cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5 x 10³ cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test 2H-1,2,3-triazole compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).
  • Incubate the plate for 48-72 hours.

3. MTT Assay and Absorbance Reading:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis (log(inhibitor) vs. normalized response).

Conclusion and Future Outlook

The 2-substituted-2H-1,2,3-triazole nucleus represents a highly versatile and promising scaffold in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to the development of potent lead compounds across multiple therapeutic areas, most notably in oncology, infectious diseases, and endocrinology. The ability of this core to act as a stable pharmacophore, engaging in crucial interactions with diverse biological targets like tubulin, aromatase, and viral enzymes, underscores its significance. Future research should focus on leveraging structure-based drug design and combinatorial chemistry approaches to further optimize the potency, selectivity, and pharmacokinetic profiles of 2H-1,2,3-triazole derivatives, paving the way for the next generation of innovative therapeutics.

References

  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link]

  • Chuprakov, S., et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available from: [Link]

  • Hati, S., et al. (2016). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-tubulin agents. Scientific Reports. Available from: [Link]

  • Leze, C., et al. (2011). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kovalenko, S., et al. (2012). Substituted 2-[(2-Oxo-2H-[4][5][10]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Scientia Pharmaceutica. Available from: [Link]

  • Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][10]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 2H-1,2,3-Triazoles | Request PDF. Available from: [Link]

  • Popov, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available from: [Link]

  • Jadhav, G., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • da Silva, F. C., et al. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available from: [Link]

  • Wang, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]

  • ResearchGate. Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. Available from: [Link]

  • Naoui, W., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. Available from: [Link]

  • Kumar, R., et al. (2007). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, D., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science. Available from: [Link]

  • D'souza, S., & Faria, J. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • Santhia, P., & Ilango, K. (2022). 1,2,3-triazole derivatives as a biologically active molecule - a review. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

  • Asif, M. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available from: [Link]

  • IOSR Journal. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Available from: [Link]

  • Gnabre, T., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Available from: [Link]

  • Zheldakova, T. A., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]

  • Semantic Scholar. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Available from: [Link]

  • Sbai, A., et al. (2016). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

  • El-Sawy, E. R., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Available from: [Link]

  • ResearchGate. Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Available from: [Link]

  • Semantic Scholar. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Bioorganic Chemistry. Available from: [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Available from: [Link]

  • Kun, S., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available from: [Link]

Sources

2-(2H-1,2,3-Triazol-2-yl)ethanamine Derivatives and Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of 1,2,3-triazole scaffolds in medicinal chemistry has traditionally been dominated by the 1,4-disubstituted 1H-isomers, largely due to the accessibility afforded by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the 2H-1,2,3-triazole isomer—specifically within the 2-(2H-1,2,3-triazol-2-yl)ethanamine framework—presents unique physicochemical properties, including a lower dipole moment, enhanced metabolic stability, and superior membrane permeability. This technical guide provides an in-depth analysis of the synthesis, structural causality, and pharmacological applications of 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives, serving as a foundational reference for drug development professionals.

Structural and Physicochemical Profiling

The Bioisosteric Rationale

The 2-(2H-1,2,3-triazol-2-yl)ethanamine scaffold is frequently utilized as a bioisostere for endogenous ethylamine-containing neurotransmitters (e.g., histamine) and traditional heterocycles like imidazole or pyrazole[1][2].

  • Dipole Moment: The 2H-isomer possesses a highly symmetric electronic distribution, resulting in a significantly lower dipole moment (~0.5 D) compared to the 1H-isomer (~5.0 D). This reduction in polarity translates to a higher logP, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • Metabolic Stability: Unlike the imidazole ring of histamine, which is rapidly degraded by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), the 2H-1,2,3-triazole ring is highly resistant to oxidative and hydrolytic enzymatic degradation.

Comparative Physicochemical Data

Table 1: Physicochemical comparison of ethanamine-linked heterocycles.

ScaffoldDipole Moment (D)Relative logPMetabolic Half-life (Human Liver Microsomes)Primary Target Application
Imidazole-4-ethanamine (Histamine)~3.8Low< 15 minEndogenous Ligand
1H-1,2,3-Triazol-1-ylethanamine~5.0Moderate> 120 minPeripheral targets, PROTAC linkers
2H-1,2,3-Triazol-2-ylethanamine ~0.5 High > 120 min CNS targets (H3R), PROTAC linkers

Synthetic Methodologies & Workflows

The Regioselectivity Challenge

Direct alkylation of 1H-1,2,3-triazole with an electrophile (e.g., N-Boc-2-bromoethanamine) yields a mixture of N1 and N2 alkylated products[3]. The thermodynamic preference slightly favors the N1 isomer, but the N2 isomer can be enriched using specific bulky bases or sterically hindered electrophiles.

SynthWorkflow A 1H-1,2,3-Triazole B Base (K2CO3 / DMF) A->B C Boc-NH-CH2-CH2-Br BB BB C->BB D Alkylation Mixture (1H + 2H) E Chromatographic Separation D->E Silica Gel F 2-(2H-1,2,3-triazol-2-yl)ethylcarbamate E->F Isomer isolation G TFA Deprotection F->G H 2-(2H-1,2,3-triazol-2-yl)ethanamine G->H BB->D

Caption: Synthetic workflow for the regioselective isolation of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Standardized Protocol: Synthesis and Isolation

To ensure a self-validating system, the following protocol details the alkylation and subsequent separation of the 2H-isomer.

Step 1: Alkylation

  • Dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the triazolide anion.

  • Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 12 hours.

  • Causality Check: K₂CO₃ is preferred over NaH to prevent over-alkylation and to maintain a milder basic environment, which slightly improves the N2/N1 ratio by allowing thermodynamic equilibration.

Step 2: Isomer Separation

  • Quench the reaction with H₂O and extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF.

  • Concentrate under reduced pressure. The crude mixture contains both N1 and N2 isomers.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Identification: The 2H-isomer typically elutes first due to its lower dipole moment and reduced interaction with the polar silica stationary phase. Confirm regiochemistry via ¹H-NMR (the triazole protons in the 2H-isomer appear as a sharp singlet of 2H symmetry, whereas the 1H-isomer shows two distinct doublets).

Step 3: Deprotection

  • Dissolve the purified N-Boc-2-(2H-1,2,3-triazol-2-yl)ethanamine in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate and lyophilize to yield 2-(2H-1,2,3-triazol-2-yl)ethanamine as a TFA salt.

Pharmacological Applications

Histamine H3/H4 Receptor Modulation

The ethanamine side chain is the critical pharmacophore for histamine receptor recognition. By replacing the native imidazole with a 2H-1,2,3-triazole, researchers have developed potent, CNS-penetrant Histamine H3 receptor antagonists. These derivatives are investigated for cognitive disorders, narcolepsy, and obesity. The lack of basicity in the triazole ring (pKa ~ 1.2) compared to imidazole (pKa ~ 6.0) prevents the formation of a localized cation at physiological pH, drastically altering receptor sub-pocket binding dynamics and improving selectivity against the H1 and H2 receptors.

SignalingPathway L 2H-Triazole Analog R H3 Receptor (GPCR) L->R Inverse Agonism G Gi/o Protein R->G Blockade of Activation AC Adenylyl Cyclase G->AC Relief of Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Normalization

Caption: Mechanism of action for 2H-triazole analogs acting as H3 receptor inverse agonists.

PROTAC Linker Technology

Recent advancements in targeted protein degradation have utilized triazole-ethanamine derivatives as rigidified, metabolically stable linkers[2]. The 2H-triazole provides a distinct exit vector angle (approx. 120 degrees) compared to the 1H-isomer, which can be critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols: Receptor Binding Assay

To validate the affinity of synthesized 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives, a radioligand displacement assay is standard.

Protocol: H3 Receptor Competitive Binding

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-N-alpha-methylhistamine (final concentration 1 nM), and 25 µL of the triazole test compound (varying concentrations from 10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: This time frame ensures thermodynamic equilibrium is reached for competitive displacement without risking membrane degradation.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • NOVEL HETEROARYL-SUBSTITUTED PYRAZINE DERIVATIVES AS PESTICIDES - European Patent Office - EP 3929189 A1. (2020). Retrieved from[Link]

Sources

The Rise of a Novel Bioisostere: A Technical Guide to 2-(2H-1,2,3-triazol-2-yl)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles, the strategy of bioisosteric replacement stands as a cornerstone of modern medicinal chemistry.[1][2][3] This guide delves into the burgeoning role of the 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety as a versatile and advantageous bioisostere. Moving beyond the well-trodden path of 1,4- and 1,5-disubstituted triazoles as amide bond mimics, we explore the unique attributes of the N-2 substituted triazole, particularly when appended with a basic ethanamine side chain. This document provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application in drug design, supported by experimental protocols and structural comparisons.

The Imperative of Bioisosterism in Modern Drug Design

Bioisosterism, the substitution of a functional group within a bioactive molecule with another group of similar physical and chemical properties, is a critical strategy for lead optimization.[1][4] The goal is to modulate the molecule's properties to enhance potency, improve selectivity, alter physical characteristics, reduce or redirect metabolism, and eliminate toxicophores.[5] Classical bioisosteres often involve simple atomic or group exchanges (e.g., F for H), while non-classical bioisosteres encompass more complex functional group replacements that maintain similar steric and electronic features.[5]

The 1,2,3-triazole ring has emerged as a highly valuable scaffold in this context, widely recognized for its ability to mimic various functional groups, most notably the amide bond.[6][7] Its aromatic nature, stability to metabolic degradation, and capacity for hydrogen bonding have cemented its place in the medicinal chemist's toolkit.[6][8]

cluster_0 Core Concept: Bioisosterism cluster_1 Desired Outcomes Lead_Compound Lead Compound (Suboptimal Properties) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Optimized_Analog Optimized Analog (Improved Profile) Bioisosteric_Replacement->Optimized_Analog Potency Enhanced Potency Optimized_Analog->Potency Selectivity Improved Selectivity Optimized_Analog->Selectivity ADME Favorable ADME Optimized_Analog->ADME Toxicity Reduced Toxicity Optimized_Analog->Toxicity IP New Intellectual Property Optimized_Analog->IP

Caption: The strategic role of bioisosterism in lead optimization.

The 1,2,3-Triazole Scaffold: Beyond an Amide Mimic

The utility of 1,2,3-triazoles as bioisosteres stems from their unique electronic and structural properties. The 1,4-disubstituted triazole, readily accessible via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a well-established mimic of the trans-amide bond.[6] This is due to a similar vector for substituent placement, a comparable dipole moment, and the ability of the triazole ring to engage in hydrogen bonding.[9]

However, the 1,2,3-triazole system offers more than one point of attachment, with N-1, N-2, and N-3 available for substitution. The often-overlooked N-2 substituted isomer presents a different spatial arrangement and electronic distribution, opening up new avenues for bioisosteric design.

Spotlight on 2-(2H-1,2,3-triazol-2-yl)ethanamine

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety introduces a basic side chain at a position that diverges from the typical linear arrangement of amide bioisosteres. This provides a unique three-dimensional vector for a positive charge at physiological pH, which can be critical for establishing key interactions with biological targets, such as salt bridges with acidic amino acid residues.

Physicochemical Properties and Advantages

The introduction of the 2-(2H-1,2,3-triazol-2-yl)ethanamine group can confer several advantages:

  • Metabolic Stability: The triazole ring is exceptionally stable to both enzymatic and chemical degradation, a significant improvement over metabolically labile groups like amides and esters.[6][10]

  • Modulated Lipophilicity: The incorporation of this polar, ionizable group can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall pharmacokinetic profile.[11][12]

  • Unique Interaction Potential: The N-2 substitution pattern positions the ethanamine side chain in a distinct spatial orientation compared to N-1 or C-4/C-5 substituents, potentially enabling novel and favorable interactions within a binding pocket.

  • Synthetic Accessibility: While the regioselective synthesis of N-2 substituted triazoles can be more challenging than their N-1 counterparts, various methods have been developed to achieve this outcome.[13]

PropertyAmide Moiety2-(2H-1,2,3-triazol-2-yl)ethanamineRationale for Advantage
Metabolic Stability Susceptible to hydrolysis by amidasesHighly stable to hydrolysis, oxidation, and reductionTriazole aromaticity and lack of a carbonyl group.[6]
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond acceptor (N-1, N-3) and donor (amine)Provides versatile H-bonding capabilities.[9]
Basicity NeutralBasic (pKa of the primary amine)Introduces an ionizable center for salt bridge formation.
Synthetic Handle Standard peptide couplingAmenable to various synthetic modificationsThe primary amine allows for further derivatization.
Structural Comparison as a Bioisostere

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety can be considered a bioisostere for various functional groups, including basic amino acid side chains like lysine or ornithine, or other flexible basic linkers in a molecule. Its key feature is the presentation of a basic nitrogen atom at a defined distance and vector from a stable aromatic core.

cluster_0 Bioisosteric Relationship cluster_1 Key Features Lysine_Side_Chain Lysine Side Chain (-CH2-CH2-CH2-CH2-NH2) Bioisostere 2-(2H-1,2,3-triazol-2-yl)ethanamine Lysine_Side_Chain->Bioisostere mimics Basic_Center Terminal Basic Center (NH2) Bioisostere->Basic_Center Flexible_Linker Flexible Linker Bioisostere->Flexible_Linker Rigid_Core Rigid Aromatic Core (Triazole) Bioisostere->Rigid_Core

Caption: Bioisosteric relationship with a basic amino acid side chain.

Synthesis and Methodologies

The synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives typically involves a multi-step process. A key challenge is the regioselective alkylation of the triazole ring to favor the N-2 position over the N-1 position.

General Synthetic Workflow

A common approach involves the initial formation of the parent 1,2,3-triazole ring, followed by a regioselective alkylation step.

Start Starting Materials (e.g., Azide, Alkyne) Cycloaddition [3+2] Cycloaddition (e.g., Huisgen) Start->Cycloaddition Triazole_Core Parent 1H-1,2,3-Triazole Cycloaddition->Triazole_Core Alkylation Regioselective N-Alkylation with a protected aminoethyl halide Triazole_Core->Alkylation N1_Isomer N1-substituted isomer (byproduct) Alkylation->N1_Isomer N2_Isomer N2-substituted isomer (desired product) Alkylation->N2_Isomer Separation Chromatographic Separation N2_Isomer->Separation Deprotection Removal of Protecting Group (e.g., Boc, Cbz) Separation->Deprotection Final_Product 2-(2H-1,2,3-triazol-2-yl)ethanamine Deprotection->Final_Product

Caption: General synthetic workflow for 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Experimental Protocol: Regioselective N-Alkylation

This protocol provides a general method for the N-alkylation of a pre-formed 1,2,3-triazole with a protected 2-aminoethyl electrophile.

Materials:

  • Substituted 1H-1,2,3-triazole (1.0 eq)

  • tert-butyl (2-bromoethyl)carbamate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 1H-1,2,3-triazole in the chosen solvent, add potassium carbonate.

  • Add tert-butyl (2-bromoethyl)carbamate to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers. The N-2 isomer is often less polar.[13]

  • The isolated Boc-protected N-2 isomer is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-(2H-1,2,3-triazol-2-yl)ethanamine product as a salt.

Note: The regioselectivity of the alkylation can be influenced by the substituents on the triazole ring, the solvent, and the counter-ion of the base.[13]

Case Studies and Applications

While the use of 1,2,3-triazoles as bioisosteres is widespread, specific examples focusing on the 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety are emerging. In one notable study, the replacement of a metabolically labile amide linker in dopamine D4 receptor ligands with a 1,2,3-triazole ring significantly improved their pharmacokinetic properties.[10] Although this study focused on the triazole as a linker rather than a direct mimic of a basic side chain, it highlights the enhanced stability conferred by the triazole core.

In another example, the bioisosteric replacement of the amide group in acetaminophen with a 1,2,3-triazole moiety led to compounds with reduced hepatotoxicity.[14] This demonstrates the potential of the triazole ring to mitigate toxicity associated with certain functional groups.

The discovery of potent HIV-1 Vif antagonists was achieved by replacing an amide functionality with a 1,4-disubstituted 1,2,3-triazole, resulting in a significant enhancement of antiviral activity.[9][15] This success underscores the value of the amide-to-triazole bioisosteric switch in enhancing potency.

Future Perspectives

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety represents a relatively underexplored yet highly promising bioisostere in drug design. Its unique combination of a metabolically robust aromatic core and a flexible basic side chain offers a valuable tool for medicinal chemists. Future research should focus on:

  • Systematic Studies: A more systematic investigation into the physicochemical properties of this moiety in various molecular contexts.

  • Broader Applications: Exploring its use as a bioisostere for other basic functional groups beyond simple amino acid side chains.

  • Novel Synthetic Methods: The development of more efficient and highly regioselective methods for its synthesis will be crucial for its widespread adoption.

As our understanding of the subtle interplay between molecular structure and biological function deepens, scaffolds like 2-(2H-1,2,3-triazol-2-yl)ethanamine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosterism in Drug Discovery and Development - An Overview. (2022). Bentham Science.
  • What is the role of bioisosterism in drug design? (2025).
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Drug Discovery Today.
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. (2022). MDPI.
  • Application of Bioisosteres in Drug Design. (2012).
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. (2022). PubMed.
  • 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. (2016). PMC.
  • Applications of carbon-silicon bioisosterism in drug design and development. (2025). PMC.
  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2026). Rowan University.
  • 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists. (2016).
  • Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino R
  • Some 1,2,3‐triazole‐based drugs. (2023).
  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025). Arabian Journal of Chemistry.
  • 1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review. (2024).
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Semantic Scholar.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2016). PMC.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). PubMed.
  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evalu
  • Synthetic Trends Followed for the Development of 1,2,3-Triazole. (2017). IT Medical Team.
  • Synthesis of 2H-1,2,3-Triazoles. (2020).
  • Synthesis of 2H-1,2,3-triazole by Buchwald's method. (2022).

Sources

Methodological & Application

A Senior Application Scientist's Guide to the Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the 1,2,3-triazole scaffold holds a position of prominence, largely due to its prevalence in pharmaceuticals, agrochemicals, and materials science. While the advent of "click chemistry" has rendered the synthesis of 1,4-disubstituted 1,2,3-triazoles a routine endeavor, the regioselective synthesis of their N2-substituted counterparts remains a significant challenge, demanding a more nuanced understanding of reaction mechanisms and careful control of experimental conditions. This guide provides an in-depth exploration of key methodologies for achieving high N2-selectivity, offering detailed protocols and the rationale behind their application.

The Challenge of N2-Substitution: A Mechanistic Perspective

The inherent electronic properties of the 1,2,3-triazole ring favor substitution at the N1 position. The N1 and N3 atoms are more nucleophilic and sterically accessible than the N2 atom. Consequently, direct alkylation or arylation of an unsubstituted NH-1,2,3-triazole often results in a mixture of N1 and N2 isomers, with the former predominating. Achieving N2-selectivity, therefore, requires strategies that either electronically or sterically bias the reaction towards the central nitrogen atom. This can be accomplished through several distinct approaches, each with its own set of advantages and limitations.

Key Synthetic Strategies for N2-Regioselectivity

This guide will focus on four principal strategies for the regioselective synthesis of N2-substituted 1,2,3-triazoles:

  • Post-Triazole N-Arylation and N-Alkylation: The direct functionalization of a pre-formed NH-1,2,3-triazole ring.

  • Synthesis from Geminal Diazides and Hydrazines: A modern and highly regioselective approach.

  • Oxidative Cyclization of Bis(arylhydrazones): A classical and reliable method for N2-aryl triazoles.

  • Photochemical Synthesis from 2,5-Disubstituted Tetrazoles: A mild and regiospecific transformation.

Methodology 1: Post-Triazole N-Arylation and N-Alkylation

This approach is conceptually straightforward but requires careful catalyst and ligand selection to overcome the inherent preference for N1-substitution. Both copper- and palladium-based catalytic systems have been successfully employed.

Comparative Analysis: Copper vs. Palladium Catalysis
Catalyst SystemAdvantagesDisadvantagesTypical N2:N1 Selectivity
Copper-catalyzed Lower cost, readily available catalysts.Often requires higher temperatures and can have a more limited substrate scope.Moderate to good (e.g., 4:1)[1]
Palladium-catalyzed High N2-selectivity, broader substrate scope, milder reaction conditions.Higher cost of catalyst and ligands.Excellent (e.g., >95:5)[1]

The choice between copper and palladium catalysis often depends on the specific substrate and the desired level of regioselectivity. For simple, robust substrates where moderate selectivity is acceptable, a copper-catalyzed approach may be more economical. However, for complex molecules or when high purity of the N2-isomer is critical, a palladium-catalyzed method is generally preferred.

Protocol 1: Palladium-Catalyzed N2-Arylation of 4-Substituted-1,2,3-Triazoles

This protocol is adapted from a highly N2-selective method utilizing a bulky biaryl phosphine ligand.[1] The steric hindrance of the ligand is crucial for directing the arylation to the less accessible N2 position.

Materials:

  • 4-Substituted-1,2,3-triazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Me₄tBuXPhos (2-(di-tert-butylphosphino)-2',4',6'-triisopropyl-3,4,5,6-tetramethyl-1,1'-biphenyl) (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and Me₄tBuXPhos (0.036 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add toluene (1 mL) and stir the mixture at 120 °C for 3 minutes to pre-form the active catalyst.

  • To a separate Schlenk tube, add the 4-substituted-1,2,3-triazole (1.0 mmol), aryl bromide (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill this tube with an inert gas.

  • Add the pre-heated catalyst solution to the substrate mixture via syringe.

  • Stir the reaction mixture at 120 °C for the appropriate time (typically 5-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Bulky Ligand (Me₄tBuXPhos): The steric bulk of this ligand is paramount. It coordinates to the palladium center and sterically disfavors the approach of the triazole's N1 and N3 nitrogens, thereby promoting coordination and subsequent arylation at the less hindered N2 position.[1]

  • Catalyst Pre-heating: This step is crucial for the efficient formation of the active Pd(0)-ligand complex. The presence of the triazole can inhibit this process.[2]

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the NH-triazole, generating the triazolate anion which is the active nucleophile in the catalytic cycle.

Methodology 2: Synthesis from Geminal Diazides and Hydrazines

This novel and highly regioselective method provides direct access to N2-substituted 1,2,3-triazoles under mild thermolysis conditions.[3][4][5][6] The reaction proceeds through a proposed condensation, cyclization, and aromatization cascade.

dot

Caption: Proposed mechanism for N2-triazole synthesis from geminal diazides.

Protocol 2: Synthesis of N2-Aryl-1,2,3-triazoles from α,α-Diazido Carbonyls

This protocol is based on the work of Kirsch and coworkers.[3][6]

Materials:

  • α,α-Diazido carbonyl compound (1.0 mmol)

  • Aryl hydrazine (5.0 mmol)

  • Acetic acid (0.1 mmol, 10 mol%)

  • Anhydrous Na₂SO₄ (2.0 mmol)

  • Dry THF (20 mL, to achieve a 0.05 M solution)

Procedure:

  • To a sealed vial, add the α,α-diazido carbonyl compound (1.0 mmol), anhydrous Na₂SO₄ (2.0 mmol), and dry THF (20 mL).

  • Add the aryl hydrazine (5.0 mmol) followed by acetic acid (0.1 mmol).

  • Seal the vial and heat the mixture at 60 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the Na₂SO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Hydrazine: The use of a large excess of the hydrazine derivative likely drives the initial condensation to form the hydrazone intermediate.

  • Acetic Acid: A catalytic amount of weak acid facilitates the condensation step.

  • Anhydrous Na₂SO₄: This desiccant removes the water formed during the condensation, preventing potential side reactions and driving the equilibrium towards the product.

  • Mild Thermolysis (60 °C): This temperature is sufficient to promote the cyclization and aromatization steps without causing decomposition of the starting materials or products.[3][6]

Representative Yields for Protocol 2:

R¹ in DiazideR² in DiazideR³ in HydrazineProductYield (%)
CO₂EtMePhEthyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate72
CO₂EtMe4-Me-PhEthyl 5-methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate68
PhMePh4-Methyl-2,5-diphenyl-2H-1,2,3-triazole70
PhMeHeptyl2-Heptyl-4-methyl-5-phenyl-2H-1,2,3-triazole65

Methodology 3: Oxidative Cyclization of Bis(arylhydrazones)

This classical method provides a reliable route to 2,4,5-triaryl-1,2,3-triazoles. The reaction involves the copper-catalyzed oxidative C-H functionalization and subsequent C-C, N-N, and C-N bond formation.[5]

dot

Caption: Copper-catalyzed oxidative cyclization of bis(arylhydrazones).

Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis of 2,4,5-Triaryl-1,2,3-triazoles

This protocol is adapted from the work of Punniyamurthy and Guru.

Materials:

  • Bis(arylhydrazone) (1.0 mmol)

  • Cu(OAc)₂·H₂O (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the bis(arylhydrazone) (1.0 mmol) and Cu(OAc)₂·H₂O (0.2 mmol).

  • Add toluene (5 mL) and stir the mixture at 110 °C under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Cu(OAc)₂·H₂O: Copper(II) acts as the catalyst for the oxidative cyclization. It is proposed to coordinate to the hydrazone nitrogens, facilitating the C-H activation and subsequent bond formations.[5]

  • Aerobic Conditions: Molecular oxygen from the air serves as the terminal oxidant in the catalytic cycle, regenerating the active copper species.

  • High Temperature (110 °C): The thermal energy is required to overcome the activation barrier for the C-H functionalization and cyclization steps.

Methodology 4: Photochemical Synthesis from 2,5-Disubstituted Tetrazoles

This method offers a mild and regiospecific route to 2,4,5-substituted 1,2,3-triazoles through the photochemical generation of a nitrile imine intermediate from a stable tetrazole precursor.[7][8]

dot

Caption: Photochemical synthesis of N2-triazoles via a nitrile imine.

Protocol 4: Photochemical Synthesis of 2,4,5-Triaryl-1,2,3-triazoles

This protocol is based on the work of Murphy and coworkers.[8]

Materials:

  • 2,5-Diaryl-2H-tetrazole (0.5 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Isopropyl alcohol (5 mL)

  • UVB lamp (270-330 nm)

Procedure:

  • Dissolve the 2,5-diaryl-2H-tetrazole (0.5 mmol) in a 1:1 mixture of 2-MeTHF and isopropyl alcohol (10 mL) in a quartz reaction vessel.

  • Stir the solution under irradiation with a UVB lamp at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • UVB Irradiation: The specific wavelength range of UVB light provides the necessary energy to induce the extrusion of dinitrogen from the tetrazole ring, generating the highly reactive nitrile imine intermediate.[7]

  • Solvent System: A mixture of 2-MeTHF and isopropyl alcohol is used to ensure the solubility of the starting material and to provide a medium that is transparent to the UVB radiation.

Representative Yields for Protocol 4:

N-Aryl SubstituentC-Aryl SubstituentProductYield (%)
PhenylPhenyl2,4,5-Triphenyl-2H-1,2,3-triazole19
p-TolylPhenyl4,5-Diphenyl-2-(p-tolyl)-2H-1,2,3-triazole47
p-MethoxyphenylPhenyl4,5-Diphenyl-2-(4-methoxyphenyl)-2H-1,2,3-triazole55

Conclusion and Future Outlook

The regioselective synthesis of N2-substituted 1,2,3-triazoles has evolved significantly, with several robust and reliable methods now available to the synthetic chemist. The choice of method will depend on the specific target molecule, the desired scale of the reaction, and the available starting materials. Post-triazole functionalization offers flexibility, while methods that construct the ring with the N2-substituent in place, such as the geminal diazide and bis(arylhydrazone) routes, often provide excellent regioselectivity. The photochemical approach from tetrazoles presents a mild and unique alternative.

As the demand for structurally diverse N2-substituted 1,2,3-triazoles continues to grow in drug discovery and materials science, the development of even more efficient, sustainable, and broadly applicable synthetic methodologies will remain a key area of research.

References

  • Kunz, K. A., Springer, B. L., Klahn, P., Aldemir, H., Mohr, F., & Kirsch, S. F. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 26(41), 8816–8820. [Link]

  • Kunz, K. A., Springer, B. L., Klahn, P., Aldemir, H., Mohr, F., & Kirsch, S. F. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. PubMed. [Link]

  • Murphy, J. A., et al. (2014). Regiospecific synthesis of N2-aryl 1,2,3-triazoles from 2,5-disubstituted tetrazoles via photochemically generated nitrile imine intermediates. Pure and Applied Chemistry, 86(9), pp. 1329-1337. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. [Link]

  • Barham, J. P., et al. (2015). Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine. SciSpace. [Link]

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. [Link]

  • Choy, J., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(47), 11185-11188. [Link]

  • Punniyamurthy, T., & Guru, M. M. (2012). Copper(II)-Catalyzed Aerobic Oxidative Synthesis of Substituted 1,2,3- and 1,2,4-Triazoles from Bisarylhydrazones via C–H Functionalization/C–C/N–N/C–N Bonds Formation. The Journal of Organic Chemistry, 77(11), 5063-5073. [Link]

  • Lonnecker, A. T., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(21), 12291-12298. [Link]

  • Buchwald, S. L., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 1,2,3-Triazoles to Yield 2-Substituted Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N2-Substituted 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, hydrogen bonding capabilities, and dipole character. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has made the synthesis of 1,4-disubstituted (N1-substituted) 1,2,3-triazoles exceptionally accessible, the regioselective synthesis of their 2-substituted counterparts has historically presented a significant challenge.[1][2] Direct alkylation of NH-1,2,3-triazoles often results in a mixture of N1 and N2 isomers, complicating purification and diminishing yields.[3][4]

N2-substituted 1,2,3-triazoles are not merely constitutional isomers of their N1-substituted relatives; they possess distinct electronic and steric properties that translate to unique biological activities and material characteristics.[1] For instance, a variety of N2-alkyl-1,2,3-triazoles have demonstrated a broad spectrum of antiviral, antiarrhythmic, and antiherpetic activities.[3] This unique biological profile underscores the critical need for robust and selective synthetic protocols to access these valuable compounds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic N-alkylation of 1,2,3-triazoles to selectively obtain 2-substituted isomers. We will delve into the mechanistic principles governing regioselectivity and present detailed protocols for several field-proven methods.

Mechanistic Considerations: Achieving N2-Selectivity

The regioselectivity of N-alkylation on the 1,2,3-triazole ring is a complex interplay of electronic effects, steric hindrance, and reaction conditions. The triazole anion is an ambident nucleophile with potential reaction sites at N1, N2, and N3. Generally, N1 alkylation is kinetically favored due to higher electron density at this position.[5] However, the N2-substituted product is often the thermodynamically more stable isomer.[5] Exploiting these subtle differences is key to achieving high N2-selectivity.

Several strategies have been developed to overcome the kinetic preference for N1-alkylation:

  • Steric Directing Groups: Introducing bulky substituents at the C4 and/or C5 positions of the triazole ring can sterically hinder the N1 and N3 positions, thereby favoring alkylation at the more accessible N2 position.[5] A bromo-substituent at the C4 position has been effectively used as a removable directing group to achieve high N2-selectivity.[6]

  • Thermodynamic Control: Running the reaction at elevated temperatures for extended periods can allow for the initially formed N1-isomer to equilibrate to the more stable N2-isomer.[4]

  • Catalyst-Controlled Regioselectivity: Certain catalysts can selectively activate the triazole or the alkylating agent to favor N2-alkylation. For example, gold catalysts have been shown to promote the selective N2-alkylation of NH-1,2,3-triazoles with vinyl ethers, potentially through a hydrogen-bonding interaction that orients the substrates for N2 attack.[3][7]

  • Nature of the Electrophile and Base: The choice of the alkylating agent, base, and solvent system can significantly influence the regiochemical outcome.[1][5]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for three distinct and effective methods for the N2-alkylation of 1,2,3-triazoles.

Protocol 1: Bromo-Directed N-Alkylation of 4-Bromo-NH-1,2,3-triazole

This protocol leverages a bromine atom at the C4 position as a steric directing group to achieve high N2-selectivity. The bromine can be subsequently removed or used as a handle for further functionalization, such as in Suzuki cross-coupling reactions.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 4-Bromo-NH-1,2,3-triazole E Combine reactants in DMF A->E B Alkyl Halide (R-X) B->E C K2CO3 (base) C->E D DMF (solvent) D->E F Stir at -10 °C to RT E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K 2-Alkyl-4-bromo-1,2,3-triazole J->K G cluster_mech Proposed Mechanism Triazole R-Triazole-NH VinylEther CH2=CH-OR' ActivatedComplex [VinylEther--Au]⁺ VinylEther->ActivatedComplex + [Au]⁺ GoldCat [Au]⁺ HBondComplex {Triazole-H...O(R')CH=CH--[Au]⁺} ActivatedComplex->HBondComplex + Triazole-NH Product R-Triazole-N2-CH(CH3)-OR' HBondComplex->Product Nucleophilic Attack & Proton Transfer

Sources

Technical Application Note: 2-(2H-1,2,3-Triazol-2-yl)ethanamine as a Next-Generation PROTAC Linker

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Self-Validating Experimental Protocols

Executive Summary & Physicochemical Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, the design of the linker connecting the target protein (POI) ligand and the E3 ligase ligand remains a critical bottleneck. Traditional flexible linkers, such as polyethylene glycol (PEG) chains, often suffer from poor cellular permeability and high entropic penalties during ternary complex formation.

The application of 2-(2H-1,2,3-triazol-2-yl)ethanamine as a linker building block introduces a paradigm shift in PROTAC optimization. Unlike the standard 1,4-disubstituted 1H-1,2,3-triazoles generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2H-isomer offers unique physicochemical advantages:

  • Amide Bioisosterism & Permeability: The triazole ring acts as a highly stable amide bioisostere, effectively reducing the number of hydrogen bond donors (HBD) in the PROTAC molecule[1]. Furthermore, the 2H-isomer possesses a significantly lower dipole moment compared to the 1H-isomer (~1-2 D vs. ~5 D), which drastically improves passive membrane permeability[2].

  • Conformational Rigidity: The 2H-1,2,3-triazole core provides a rigid vector projection. This rigidity minimizes the entropic penalty upon binding, stabilizing the POI–PROTAC–E3 ternary complex and enhancing positive cooperativity (α)[3].

  • Metabolic Stability: The fully aromatic 2H-triazole ring is highly resistant to CYP450-mediated oxidation and physiological hydrolysis, overcoming the metabolic soft spots typical of standard alkyl-amide linkers[2].

Mechanistic Overview

The following diagram illustrates the targeted degradation pathway facilitated by the 2H-triazole-linked PROTAC. The rigidified linker ensures optimal distance and orientation between the POI and the E3 ligase, promoting efficient ubiquitin transfer.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex POI : PROTAC : E3 POI->Ternary Binding PROTAC PROTAC [2H-Triazole Linker] PROTAC->Ternary Bridges E3 E3 Ligase (CRBN/VHL) E3->Ternary Recruitment Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: PROTAC-mediated targeted protein degradation via a rigidified 2H-triazole linker.

Comparative Linker Data

To demonstrate the superiority of the 2H-triazole motif, the table below summarizes the physicochemical and pharmacological properties of common PROTAC linkers.

Linker MotifHBD CountDipole MomentCell Permeability ( Papp​ )Ternary Complex Cooperativity (α)Metabolic Stability
PEG3 Chain HighLowModerateLow (Highly Flexible)Moderate
1H-1,2,3-Triazole (CuAAC)LowHigh (~5.0 D)LowModerateHigh
2H-1,2,3-Triazole Low Low (~1.5 D) High High (Rigid Vector) High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every synthetic and biological step includes specific controls to confirm causality and rule out false positives.

Protocol_Workflow Synth 1. Linker Conjugation Amide coupling via ethanamine QC 2. Quality Control LC-MS & NMR validation Synth->QC Ternary 3. Ternary Complex Assay TR-FRET (Hook effect check) QC->Ternary Degrad 4. Cellular Degradation Western Blot / HiBiT assay Ternary->Degrad Rescue 5. Mechanistic Validation Rescue with MG-132 / MLN4924 Degrad->Rescue

Fig 2: Self-validating workflow for PROTAC synthesis and biological evaluation.

Protocol A: Synthetic Incorporation of 2-(2H-1,2,3-triazol-2-yl)ethanamine

Objective: Conjugate the linker to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN derivative) via amide coupling. Causality Note: We utilize EDC/HOAt instead of HATU. HATU can cause epimerization of the stereocenters often present in E3 ligands (like the glutarimide ring of lenalidomide/pomalidomide). HOAt ensures efficient coupling while preserving chirality.

Step-by-Step Methodology:

  • Activation: Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.5 eq) and HOAt (1.5 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Conjugation: Add 2-(2H-1,2,3-triazol-2-yl)ethanamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation (QC): Quench an aliquot (5 µL) in 100 µL of ACN/H2O and analyze via LC-MS. Acceptance criteria: >95% consumption of the starting acid and the appearance of the desired mass peak [M+H]+.

  • Purification: Purify the crude mixture via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield the pure linker-E3 intermediate.

Protocol B: In Vitro Ternary Complex Formation (TR-FRET)

Objective: Validate that the synthesized PROTAC successfully bridges the POI and the E3 ligase in a cell-free system. Causality Note: Cellular degradation assays cannot distinguish between a PROTAC that fails to form a ternary complex and one that simply cannot cross the cell membrane. TR-FRET isolates the binding mechanics[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Terbium-labeled E3 ligase (donor) and BODIPY-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: In a 384-well microplate, perform a 12-point serial dilution of the PROTAC (from 10 µM down to 0.1 nM).

  • Incubation: Add the donor and acceptor proteins to the PROTAC dilutions. Incubate in the dark at room temperature for 1 hour to reach equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the FRET ratio (520 nm / 490 nm).

  • Self-Validation (The Hook Effect): Plot the FRET ratio against PROTAC concentration. A valid PROTAC must exhibit a bell-shaped curve (the "Hook effect"). At excessively high concentrations, the PROTAC saturates both proteins independently, forming binary complexes and causing the FRET signal to drop.

Protocol C: Cellular Degradation & Mechanistic Rescue

Objective: Confirm targeted protein degradation in living cells and prove that the degradation is strictly ubiquitin-proteasome dependent. Causality Note: Off-target toxicity can cause a global reduction in protein levels. By using specific inhibitors (MG-132 for the proteasome; MLN4924 for neddylation), we validate that the POI loss is mechanistically driven by the PROTAC[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., HeLa or K562) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the PROTAC at varying concentrations (1 nM, 10 nM, 100 nM, 1 µM) for 24 hours.

  • Rescue Controls (Self-Validation): In parallel wells, pre-treat cells for 2 hours with either 10 µM MG-132 (Proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor), followed by the addition of 100 nM PROTAC.

  • Lysis & Western Blot: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify protein concentration via BCA assay. Run 20 µg of protein per lane on an SDS-PAGE gel.

  • Analysis: Transfer to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β -actin).

  • Interpretation: A successful 2H-triazole PROTAC will show dose-dependent POI depletion in the standard treatment wells, while the MG-132 and MLN4924 wells must show a complete rescue of POI levels, confirming the mechanism of action.

References

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society Source: American Chemical Society (ACS) URL:[Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: PubMed Central (PMC) URL:[Link]

  • Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review Source: MDPI URL:[Link]

Sources

In Vitro Cell-Based Assays for 2-(2H-1,2,3-triazol-2-yl)ethanamine Derivatives: A Comprehensive Guide to Evaluating Histamine H3/H4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The structural scaffold 2-(2H-1,2,3-triazol-2-yl)ethanamine serves as a profound bioisostere for histamine (2-(1H-imidazol-4-yl)ethanamine). By replacing the endogenous imidazole ring with a 1,2,3-triazole core, medicinal chemists can manipulate the ligand's pKa, enhance metabolic stability, and exploit Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" to rapidly generate diverse libraries.

These triazole-ethanamine derivatives are primarily investigated as ligands for the Histamine H3 Receptor (H3R) and Histamine H4 Receptor (H4R) . Given the high sequence homology between H3R and H4R, achieving subtype selectivity is a central challenge in drug development, as detailed in[1].

This application note provides a self-validating, step-by-step framework for evaluating these derivatives using in vitro cell-based assays, focusing on the causality behind experimental design to ensure robust, reproducible data.

Mechanistic Overview: Target Signaling Pathways

Both H3R and H4R are G-protein coupled receptors (GPCRs) that couple primarily to the Gαi/o family. Upon activation by a triazole-ethanamine agonist, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity. Concurrently, the receptor undergoes phosphorylation by GPCR kinases (GRKs), leading to β-arrestin recruitment—a pathway often evaluated to identify biased agonism.

GPCR_Signaling Ligand 2-(2H-1,2,3-triazol-2-yl)ethanamine Derivative Receptor Histamine H3R/H4R (Gi/o-coupled GPCR) Ligand->Receptor Binds & Activates Gi Gαi/o Subunit Receptor->Gi G-Protein Pathway BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin GRK Pathway (Biased) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreased Production PKA Protein Kinase A (PKA) ↓ cAMP->PKA Reduced Activation

Fig 1: Gi/o-coupled GPCR signaling pathways for H3R/H4R targeted by triazole-ethanamine ligands.

Core Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (Affinity & Selectivity)

Objective: To determine the binding affinity ( Ki​ ) of triazole derivatives and their selectivity profile between H3R and H4R.

Expert Insight (Causality): We utilize recombinant CHO-K1 or HEK293T cells stably expressing human H3R or H4R rather than native tissue. This isolates the specific receptor interaction, eliminating noise from overlapping histamine receptor subtypes natively co-expressed in tissues like the brain or immune cells[2]. Furthermore, glass fiber filters are pre-soaked in 0.3% polyethylenimine (PEI); this cationic polymer neutralizes the negative charge of the glass, drastically reducing the non-specific binding (NSB) of highly lipophilic triazole derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hH4R or hH3R. Homogenize in ice-cold Binding Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet to a final concentration of 1-2 mg/mL protein.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of the test triazole derivative (11-point concentration curve, 10−11 to 10−4 M).

    • 50 µL of radioligand: Use [3H] histamine (~10 nM) for H4R, or [3H]Nα -methylhistamine (~2 nM) for H3R.

    • 100 µL of membrane suspension (10–20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Note: Premature termination before equilibrium is reached will result in an underestimation of the compound's affinity.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI. Wash 3× with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: To classify the triazole derivatives as agonists, partial agonists, antagonists, or inverse agonists based on their ability to modulate intracellular cAMP.

Expert Insight (Causality): Because H3R and H4R are Gαi​ -coupled, their activation decreases cAMP. However, basal cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must pre-stimulate the cells with Forskolin (FSK), a direct adenylyl cyclase activator, to artificially raise the cAMP "ceiling." Additionally, IBMX (a phosphodiesterase inhibitor) is mandatory in the buffer to prevent the rapid enzymatic degradation of the generated cAMP[3]. TR-FRET is selected over standard ELISA because its time-resolved reading eliminates short-lived background autofluorescence, yielding a superior signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1-hH4R cells into a 384-well white opaque microplate at 5,000 cells/well in 5 µL of Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Incubation: Add 5 µL of the test triazole derivative (varying concentrations) and incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation: Add 5 µL of FSK (final concentration 1 µM). Incubate for exactly 30 minutes at room temperature.

    • For Antagonist Mode: Co-incubate the test compound with an EC80​ concentration of histamine alongside FSK.

  • Detection: Add 15 µL of TR-FRET lysis/detection mix (containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Incubate in the dark for 1 hour.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) at excitation 340 nm and emissions 620 nm / 665 nm. The 665/620 ratio is inversely proportional to the intracellular cAMP concentration.

Quantitative Data Presentation

To effectively communicate structure-activity relationships (SAR), quantitative data from the aforementioned assays must be consolidated. Below is a structured representation of how pharmacological profiling data for 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives should be summarized.

Table 1: Pharmacological Profiling of Triazole-Ethanamine Derivatives
CompoundH4R Affinity ( pKi )H3R Affinity ( pKi )Selectivity (H4R/H3R)H4R cAMP ( pEC50​ )Functional Profile
Histamine (Ref) 8.10 ± 0.058.05 ± 0.08~1.18.20 ± 0.10Full Agonist ( Emax​ 100%)
Derivative 6h 8.08 ± 0.046.90 ± 0.05~157.95 ± 0.12Full Agonist ( Emax​ 98%)
Derivative 6w 4.41 ± 0.106.92 ± 0.06~0.003N/AH3R Selective Agonist
Compound 9 5.63 ± 0.08< 4.00> 40N/AH4R Antagonist

Note: Data synthesized based on established SAR profiles of triazole-based histamine ligands as documented in authoritative literature[1],[2].

References

  • Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies (Referenced for TR-FRET cAMP assay protocol validation) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Topic: Enzymatic Inhibition Assays with 2H-1,2,3-Triazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The 1,2,3-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including the inhibition of various key enzymes.[3][4] This guide provides an in-depth exploration of the principles and methodologies for evaluating 2H-1,2,3-triazole compounds as enzyme inhibitors. We detail the causality behind experimental design, provide robust, self-validating protocols for determining inhibitory potency (IC₅₀) and mechanism of action (Kᵢ), and offer clear guidance on data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the enzymatic inhibition profiles of this important class of molecules.

Introduction: The Role of 1,2,3-Triazoles in Enzyme Inhibition

The 1,2,3-triazole moiety is a cornerstone of modern drug discovery, prized for its unique physicochemical properties. It is a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which can enhance binding affinity to biological targets and improve solubility.[5] While synthetic strategies can yield different isomers, the fundamental principles of assaying their biological activity remain consistent. Compounds incorporating this scaffold have demonstrated inhibitory activity against a diverse range of enzyme targets, including:

  • Cholinesterases (AChE and BChE): Relevant for neurodegenerative diseases like Alzheimer's.[1][4][6]

  • α-Glucosidase and α-Amylase: Key targets in the management of type 2 diabetes.[6][7][8][9][10]

  • Carbonic Anhydrases: Implicated in glaucoma and certain cancers.[5][11]

  • Tyrosinase: A central enzyme in melanin biosynthesis and a target for hyperpigmentation disorders.[12]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An important target in cancer immunotherapy.[13]

The objective of an enzymatic inhibition assay is to precisely quantify the effect of a test compound on the catalytic activity of a target enzyme, providing critical data for hit-to-lead optimization and structure-activity relationship (SAR) studies.[14][15]

Foundational Principles of Enzyme Inhibition Kinetics

A robust understanding of enzyme kinetics is essential for designing and interpreting inhibition assays. The core of this is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V), substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[16][17]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is an operational parameter representing the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. While useful for ranking compound potency, it is dependent on experimental conditions like substrate concentration.[18]

  • Kᵢ (Inhibition Constant): This is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. Unlike the IC₅₀, the Kᵢ is an intrinsic property of the inhibitor and is independent of substrate concentration.[16][17]

Inhibitors are classified based on their mechanism of action, which can be determined by analyzing their effect on Vₘₐₓ and Kₘ.[14][19]

Inhibition TypeDescriptionEffect on VₘₐₓEffect on Kₘ
Competitive Inhibitor binds only to the free enzyme's active site, competing with the substrate.No changeIncreases
Non-competitive Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex.DecreasesNo change
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.DecreasesDecreases
Mixed Inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities.DecreasesVaries (Increases or Decreases)

Assay Design: A Self-Validating System

The trustworthiness of inhibition data hinges on meticulous assay design. Each choice must be deliberate and validated to ensure the results are a true reflection of the inhibitor-enzyme interaction and not an artifact of the experimental setup.

Core Experimental Workflow

The process of characterizing a novel inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Potency Screening cluster_2 Phase 3: Mechanistic Studies A Enzyme & Substrate Selection B Optimization of Assay Conditions (pH, Temp, Buffer) A->B C Determine Enzyme's Kinetic Parameters (Kₘ, Vₘₐₓ) B->C D Primary Screening: Single-Point Inhibition C->D Validated Assay E Dose-Response Assay: Determine IC₅₀ Value D->E F Kinetic Assays with Varying [Substrate] and [Inhibitor] E->F Potent Hits G Data Analysis: Lineweaver-Burk or Dixon Plots F->G H Determine Mechanism of Inhibition and Calculate Kᵢ G->H G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis b Lines intersect on the x-axis c Lines are parallel

Caption: Interpreting Lineweaver-Burk plots.

  • Calculate Kᵢ: The Kᵢ can be determined graphically from Dixon plots or, more accurately, by using non-linear regression to fit the entire dataset to the appropriate Michaelis-Menten equation for the determined mode of inhibition. [18][20][21]For competitive inhibition, the Kᵢ can also be calculated from the IC₅₀ using the Cheng-Prusoff equation : [16] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Data Presentation and Interpretation

Example IC₅₀ Data Table
[Triazole] (µM)Avg. Rate (RFU/min)% Inhibition
0 (Control)512.40%
0.05480.16.3%
0.16415.718.9%
0.50268.347.6%
1.60122.576.1%
5.0045.891.1%
15.0021.195.9%
50.0018.396.4%
Calculated IC₅₀ 0.53 µM
Example Kinetic Data for Mechanism Determination
[Substrate] (µM)Rate (No Inhibitor)Rate (+Inhibitor, 1 µM)Rate (+Inhibitor, 3 µM)
5155.6101.260.5
10250.1175.8111.4
20357.3278.9190.2
40440.8375.1285.6
80495.2450.3370.8

By plotting this data in a double reciprocal format, the researcher can visualize the inhibition mechanism and proceed with calculating the Kᵢ, providing a definitive measure of the compound's potency.

References

  • Jung, D. H., et al. (2008). A graphical method for determining inhibition constants. The FEBS Journal. Retrieved from [Link]

  • Selwyn, M. J. (1973). Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2024). How to find value for Ki (inhibition constant); Kd (dissociation constant), and Km "equilibrium constant?. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Duggleby, R. G. (1981). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology. Retrieved from [Link]

  • Chan, P. F., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Nature Communications. Retrieved from [Link]

  • Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]

  • Sharma, K., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Retrieved from [Link]

  • da Silva, F. de C., et al. (2015). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. In Topics in Heterocyclic Chemistry. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Nature Methods. Retrieved from [Link]

  • Li, M., et al. (2023). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Retrieved from [Link]

  • MDPI. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]

  • PubMed. (2025). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Retrieved from [Link]

  • de Almeida, M. V., et al. (2010). Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Sahoo, C. R., et al. (2025). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. RSC Advances. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some new Bis-1,2,3-triazoles derivatives as urease inhibitors. Retrieved from [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Retrieved from [Link]

  • KTU AVES. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. Retrieved from [Link]

Sources

Topic: Strategic C-Terminal Modification of Peptides using 2-(2H-1,2,3-triazol-2-yl)ethanamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Primary Sequence

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we access synthetic peptides for research, diagnostics, and therapeutic applications. While the primary amino acid sequence dictates the fundamental identity of a peptide, post-synthesis modifications are critical for enhancing stability, modulating biological activity, and improving pharmacokinetic profiles. C-terminal modification is a key strategy in this regard, with amidation being a common approach to mimic native peptide structures and increase resistance to carboxypeptidases.

This application note details the use of a specialized amine, 2-(2H-1,2,3-triazol-2-yl)ethanamine, for the C-terminal modification of peptides synthesized on solid support. The introduction of the 1,2,3-triazole moiety—a five-membered aromatic heterocycle—is of significant interest in medicinal chemistry. It is recognized as a metabolically robust and versatile pharmacophore that can act as a stable linker or a bioisostere for an amide bond, potentially influencing the peptide's conformation, solubility, and receptor-binding properties.

Herein, we provide a comprehensive, field-tested protocol for the on-resin C-terminal amidation of peptides with 2-(2H-1,2,3-triazol-2-yl)ethanamine. We will delve into the mechanistic rationale, step-by-step experimental procedures, and analytical validation, offering researchers a robust framework for creating novel peptide conjugates with enhanced features.

Mechanistic Rationale & Strategic Advantage

The core of this protocol lies in the nucleophilic attack of the primary amine of 2-(2H-1,2,3-triazol-2-yl)ethanamine on an activated C-terminal carboxylic acid of a peptide that is still anchored to the solid-phase resin. This process, an amidation reaction, forms a stable amide bond, effectively capping the peptide's C-terminus with the triazole-containing group.

Why use 2-(2H-1,2,3-triazol-2-yl)ethanamine?

  • Metabolic Stability: The 1,2,3-triazole ring is exceptionally stable and resistant to enzymatic degradation compared to many other functional groups, including amide bonds. Incorporating this moiety at the C-terminus can protect the peptide from exopeptidase activity, thereby extending its in vivo half-life.

  • Pharmacophore Potential: The triazole ring is rich in nitrogen atoms that can act as hydrogen bond acceptors, and its aromatic nature allows for various non-covalent interactions. This enables it to serve as a key binding motif or to orient the peptide for optimal interaction with its biological target.

  • Enhanced Solubility & Physicochemical Properties: The polar nature of the triazole ring can improve the overall solubility of hydrophobic peptides, which is a common challenge in peptide drug development.

The choice of coupling reagents is critical for an efficient reaction. We recommend using a modern uronium/aminium-based coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). HATU rapidly converts the resin-bound carboxylic acid into a highly reactive O-acylisourea intermediate, which is then susceptible to efficient aminolysis by 2-(2H-1,2,3-triazol-2-yl)ethanamine.

G cluster_resin Solid Support Resin Resin-Linker-Peptide-COOH HATU HATU + DIEA (Activation) Resin->HATU Intermediate Resin-Linker-Peptide-CO-OAt (Activated Ester) HATU->Intermediate Formation of active ester Amine 2-(2H-1,2,3-triazol-2-yl)ethanamine Intermediate->Amine Nucleophilic Attack Product Resin-Linker-Peptide-CO-NH-(CH2)2-Triazole Amine->Product Cleavage TFA Cleavage Cocktail Product->Cleavage Final_Peptide H-Peptide-CO-NH-(CH2)2-Triazole (Final Product) Cleavage->Final_Peptide

Figure 1: Workflow for C-terminal triazole modification.

Experimental Protocols

This section provides a detailed methodology for the C-terminal modification of a peptide synthesized on a standard rink amide or Wang resin. It is assumed that the peptide sequence has already been synthesized using standard Fmoc-SPPS protocols and the N-terminal Fmoc group has been removed.

Protocol 1: On-Resin C-Terminal Amidation

Materials & Reagents:

ReagentSupplierPurityNotes
Peptide-on-resin--Fully assembled, N-terminally deprotected
2-(2H-1,2,3-triazol-2-yl)ethanamineCommercial>95%Store under inert gas
HATUCommercial>98%Store desiccated at -20°C
N,N-Diisopropylethylamine (DIEA)CommercialReagentUse a fresh bottle
N,N-Dimethylformamide (DMF)CommercialPeptideLow water content is critical
Dichloromethane (DCM)CommercialHPLCFor washing
Trifluoroacetic acid (TFA)CommercialReagentFor cleavage
Triisopropylsilane (TIS)Commercial>98%Scavenger
Diethyl ether, coldCommercialACSFor precipitation

Procedure:

  • Resin Preparation:

    • Swell the peptide-on-resin (1 equivalent, e.g., 0.1 mmol) in DMF (5 mL) for 30 minutes in a suitable reaction vessel.

    • Drain the DMF. Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove any residual reagents from the final deprotection step. Finally, wash again with DMF (3 x 5 mL).

  • Activation & Coupling:

    • In a separate vial, prepare the coupling solution. Dissolve 2-(2H-1,2,3-triazol-2-yl)ethanamine (5 equivalents, 0.5 mmol) and HATU (4.9 equivalents, 0.49 mmol) in DMF (3 mL).

    • Add DIEA (10 equivalents, 1.0 mmol) to the coupling solution. A slight color change may be observed.

    • Add the prepared coupling solution to the swollen resin.

    • Ensure the resin is fully submerged. Agitate the reaction vessel at room temperature for 4-6 hours. For sterically hindered C-terminal amino acids, the reaction time may be extended to 12 hours.

  • Monitoring the Reaction:

    • A small sample of resin beads can be taken after 4 hours for a Kaiser test. A negative result (yellow beads) indicates the complete consumption of primary amines from the peptide N-terminus (which should already be free), but it is not a direct measure of the C-terminal amidation. The most reliable check is a test cleavage.

  • Washing:

    • After the reaction is complete, drain the coupling solution.

    • Wash the resin extensively to remove excess reagents:

      • DMF (5 x 5 mL)

      • DCM (5 x 5 mL)

      • DMF (3 x 5 mL)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 2: Cleavage and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is effective. Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail (5 mL) to the dry, modified peptide-resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.

    • Wash the peptide pellet with cold ether twice more to remove residual scavengers.

    • Dry the white solid under vacuum.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

Analytical Validation

Successful C-terminal modification must be confirmed analytically.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary method for validation. The expected molecular weight of the modified peptide should be calculated and compared with the observed mass from the MS spectrum. The molecular weight increase corresponds to the addition of the C-terminal cap minus the mass of a hydroxyl group (-OH).

    • Calculation: MW(modified) = MW(unmodified peptide acid) + MW(2-(2H-1,2,3-triazol-2-yl)ethanamine) - MW(H₂O)

  • RP-HPLC: The purified, modified peptide should appear as a single, sharp peak in the HPLC chromatogram, indicating high purity. The retention time will likely differ from the unmodified peptide acid precursor.

G cluster_SPPS Peptide Synthesis cluster_Mod C-Terminal Modification cluster_Final Final Processing Start Start with Resin Synth Fmoc-SPPS Cycles Start->Synth Deprotect Final N-terminal Fmoc Removal Synth->Deprotect Wash1 Swell & Wash Resin Deprotect->Wash1 Couple Couple with Triazole-Amine (HATU, DIEA, 4-12h) Wash1->Couple Wash2 Extensive Washing (DMF, DCM) Couple->Wash2 Cleave Cleavage from Resin (TFA Cocktail, 2-3h) Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS & HPLC Analysis Purify->Analyze

Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Amidation 1. Insufficient coupling time or reagent equivalents.2. Steric hindrance at the C-terminus.3. Poor quality or wet reagents (DMF, DIEA).1. Increase reaction time to 12-24 hours. Use a higher excess of amine and coupling reagents (e.g., 10 eq amine, 9.9 eq HATU).2. Consider a more potent coupling agent like COMU.3. Use fresh, anhydrous solvents and reagents.
Side Product Observed in LC-MS 1. Dehydration of Asn or Gln side chains.2. Racemization at the C-terminal amino acid.1. Ensure the reaction temperature does not exceed room temperature.2. The use of HATU with DIEA generally minimizes racemization compared to other methods like carbodiimides.
Low Yield After Purification 1. Incomplete cleavage from resin.2. Poor precipitation of the peptide.3. Loss during HPLC purification.1. Extend cleavage time to 4 hours.2. Ensure ether is ice-cold and use a larger volume. Ensure complete drying of the crude product.3. Optimize the HPLC gradient to obtain a sharp peak.

References

  • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today URL: [Link]

  • Title: 1,2,3-Triazoles as Amide Bond Mimics: A Comparison of Peptidomimetic Antagonists of the Formyl Peptide Receptor. Source: Journal of Medicinal Chemistry URL: [Link]

Application Note: Fluorescence Labeling of Biomolecules via 2-(2H-1,2,3-triazol-2-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the fluorescent labeling of biomolecules functionalized with 2-(2H-1,2,3-triazol-2-yl)ethanamine and its analogs. This chemical moiety provides a stable, bio-inert linker terminating in a primary aliphatic amine, which serves as an excellent handle for covalent modification. We detail the underlying chemical principles, provide optimized protocols, and discuss critical parameters for conjugating this amine with a broad range of amine-reactive fluorophores, particularly N-Hydroxysuccinimide (NHS) esters. The protocols are designed for researchers, scientists, and drug development professionals seeking to develop robust, reproducible, and well-characterized fluorescent bioconjugates.

Introduction: The Strategic Advantage of the Triazole-Amine Linker

The 1,2,3-triazole ring is a privileged structure in medicinal chemistry and bioconjugation.[1][2] Formed via highly efficient "click chemistry" or other synthetic routes, the triazole ring is exceptionally stable under a wide range of chemical and biological conditions, including acidic/basic hydrolysis and enzymatic degradation.[3][4] Its unique electronic properties, including a strong dipole moment and ability to act as a hydrogen bond acceptor, make it more than a simple spacer; it can improve the aqueous solubility and pharmacokinetic properties of a conjugate.[4]

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety leverages these advantages, presenting a terminal primary amine (-NH₂) that is a prime target for electrophilic fluorescent probes.[5] Primary amines are potent nucleophiles at physiological or slightly alkaline pH, making them ideal for specific and efficient labeling.[6] This guide focuses on the most common and robust method for labeling these amines: reaction with NHS ester-functionalized fluorophores to form a highly stable amide bond.[5][7]

The Chemistry of Amine-Reactive Labeling

The covalent conjugation of a fluorophore to the terminal amine of the triazole linker is a classic example of nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to form the stable amide bond and release the N-hydroxysuccinimide (NHS) leaving group.[5][7]

Figure 1. Mechanism of NHS ester reaction with a primary amine.
The Critical Role of pH

The reaction pH is the single most important parameter for successful labeling.[7][8]

  • Low pH (<7.2): Primary amines are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic, and the labeling reaction will be extremely slow or will not occur.[7]

  • Optimal pH (8.3 - 8.5): This range provides the best balance. A sufficient fraction of the amines are deprotonated and nucleophilic (-NH₂) to react efficiently, while the rate of competing hydrolysis of the NHS ester is still manageable.[8][9]

  • High pH (>9.0): While the aminolysis reaction rate increases, the rate of hydrolysis (reaction of the NHS ester with water) increases dramatically.[6] This consumes the reactive dye, leading to lower labeling efficiency, especially with dilute protein solutions.[6]

Experimental Design and Optimization

A self-validating protocol requires careful planning. Before beginning, consider the following variables.

3.1 Buffer Selection

The choice of buffer is critical. It must be free of extraneous primary amines that would compete with the target biomolecule for reaction with the dye.[6]

Recommended Buffers Incompatible Buffers Rationale for Incompatibility
Phosphate-Buffered Saline (PBS), pH 7.2-7.5Tris (e.g., TBS)Contains primary amines that will react with the NHS ester.[6]
Sodium Bicarbonate / Carbonate, pH 8.3-9.0GlycineContains a primary amine, often used to quench reactions.[10]
Borate, pH 8.5-9.0Ammonium SaltsProvide a high concentration of competing ammonia.
HEPES, pH 7.5-8.0--
Table 1: Recommended and Incompatible Buffers for Amine-Reactive Labeling.

Expert Insight: If your protein is stored in an incompatible buffer like Tris, it must be exchanged into a suitable labeling buffer before starting. This can be achieved through dialysis or by using a spin desalting column.[7]

3.2 Molar Ratio of Dye to Biomolecule

The optimal molar ratio of dye to your target molecule depends on several factors, including the number of available amines, protein concentration, and the desired Degree of Labeling (DOL).

  • For standard IgG antibodies: A starting molar excess of 10:1 to 15:1 (dye:protein) is common.[10]

  • For sensitive proteins (e.g., IgM): A much higher ratio (50:1 or 100:1) may be needed to compensate for less efficient labeling at near-neutral pH.[11]

  • Optimization is Key: For any new system, it is highly recommended to test three different molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition for your specific application.[10]

3.3 Reagent Preparation and Handling
  • Biomolecule: Ensure the protein or other biomolecule is at a suitable concentration, typically 1-10 mg/mL.[7] More dilute solutions can reduce labeling efficiency due to hydrolysis.[6]

  • Amine-Reactive Dye: NHS and other reactive esters are moisture-sensitive.[10] Always use high-quality, anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) immediately before use.[9][12] Never prepare aqueous solutions of the reactive dye for storage.[9]

Step-by-Step Protocols
4.1 General Protocol for Protein Labeling

This protocol is a robust starting point for labeling a protein (~1-10 mg) that has been modified to contain one or more amine groups via a triazole linker.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C Add Dye Stock to Protein (Calculated molar excess) Stir/vortex gently A->C B Prepare Dye Stock (10 mg/mL in anhydrous DMSO/DMF) B->C D Incubate (1 h, Room Temperature, Protected from Light) C->D E Optional: Quench Reaction (Add 1M Tris, pH 8.0) D->E F Purify Conjugate (Size-Exclusion Chromatography / Dialysis) E->F G Characterize Conjugate (Measure Absorbance at 280 nm and Dye λmax) F->G H Calculate Degree of Labeling (DOL) G->H I Store Conjugate (4°C, Protected from Light) H->I

Figure 2. Experimental workflow for fluorescent labeling.

Materials:

  • Biomolecule containing triazole-ethanamine linker (1-10 mg/mL)

  • Amine-free Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]

  • Amine-Reactive Dye (NHS Ester)

  • Anhydrous DMSO or DMF[9]

  • Quenching Solution (optional): 1.5 M hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0)[7][12]

  • Purification System: Gel filtration / size-exclusion column (e.g., Bio-Spin, Zeba) or dialysis cassette (7K MWCO or appropriate).[11][13]

Procedure:

  • Prepare the Biomolecule: Dissolve or exchange your biomolecule into the Labeling Buffer at a concentration of 2-10 mg/mL.[7][10]

  • Prepare Dye Stock: Immediately prior to use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] Vortex briefly to ensure it is fully dissolved.

  • Initiate Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution. The volume should typically be 5-10% of the protein solution volume to avoid precipitation.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[12] For some systems, incubation can be extended to 4 hours or performed overnight on ice.[8]

  • Stop the Reaction (Optional): The reaction can be quenched by adding a small volume of Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 15-60 minutes.[10][12] This step consumes any unreacted dye.

  • Purify the Conjugate: The most critical step is to remove all unconjugated, free dye. This is essential for accurate characterization and to prevent background in downstream applications.[14]

    • Gel Filtration/Size-Exclusion Chromatography: This is the fastest and most common method. Pass the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[11]

    • Dialysis: An effective but slower alternative. Dialyze the sample against your storage buffer for 12-24 hours at 4°C with at least four buffer changes.[11]

  • Store the Conjugate: Store the final purified conjugate at 2-6°C, protected from light.[11] For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

4.2 Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each biomolecule.[15] It is a critical quality control parameter. An ideal DOL for antibodies is typically between 2 and 10.[16] Over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling results in a weak signal.[16][17]

Procedure:

  • After purification, measure the absorbance of the conjugate solution in a 1 cm pathlength cuvette at two wavelengths:

    • 280 nm (A₂₈₀): Absorbance of the protein.

    • Dye's λₘₐₓ (Aₘₐₓ): Absorbance at the maximum absorbance wavelength of the specific fluorophore.

  • Calculate the concentration of the fluorophore using the Beer-Lambert law:

    • Dye Concentration (M) = Aₘₐₓ / (ε_Dye × path length)

    • where ε_Dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate the corrected protein absorbance. The dye also absorbs light at 280 nm, so its contribution must be subtracted.

    • Correction Factor (CF) = A₂₈₀ of free dye / Aₘₐₓ of free dye

    • Corrected A₂₈₀ = A₂₈₀_measured - (Aₘₐₓ_measured × CF)

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_Protein × path length)

    • where ε_Protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[16]

  • Calculate the final DOL:

    • DOL = Dye Concentration / Protein Concentration

Fluorophore (NHS Ester) λₘₐₓ (Ex) λₘₐₓ (Em) Molar Extinction Coefficient (ε_Dye) Correction Factor (CF)
Fluorescein (FITC)~494 nm~518 nm~75,000 M⁻¹cm⁻¹0.35
Tetramethylrhodamine (TRITC)~550 nm~575 nm~95,000 M⁻¹cm⁻¹0.30
Alexa Fluor™ 488~495 nm~519 nm~73,000 M⁻¹cm⁻¹0.11
Alexa Fluor™ 555~555 nm~565 nm~155,000 M⁻¹cm⁻¹0.08
Alexa Fluor™ 647~650 nm~668 nm~270,000 M⁻¹cm⁻¹0.03
Cy®3~550 nm~570 nm~150,000 M⁻¹cm⁻¹0.08
Cy®5~649 nm~670 nm~250,000 M⁻¹cm⁻¹0.05
Table 2: Properties of Common Amine-Reactive Fluorophores. Data sourced from manufacturer technical sheets and should be confirmed for the specific dye lot.
Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low DOL / No Labeling 1. Incompatible buffer (contains amines).[6] 2. Incorrect pH (too low).[7] 3. Inactive dye (hydrolyzed due to moisture).[10] 4. Insufficient dye in reaction.1. Perform buffer exchange into a recommended labeling buffer.[7] 2. Verify buffer pH is between 8.3 and 8.5.[8] 3. Use fresh, anhydrous DMSO/DMF and a fresh vial of reactive dye.[9] 4. Increase the molar excess of dye in the reaction.[10]
High DOL / Over-labeling 1. Molar excess of dye is too high. 2. Protein concentration is too low.1. Reduce the molar ratio of dye to protein. Perform a titration experiment.[10] 2. Increase the protein concentration to >2 mg/mL.[10]
Protein Precipitation 1. Organic solvent (DMSO/DMF) concentration is too high. 2. Dye is hydrophobic. 3. Protein is unstable at labeling pH.1. Keep the organic solvent volume below 10% of the total reaction volume. 2. Use a water-soluble version of the dye (e.g., sulfo-NHS esters). 3. Perform the reaction at a lower pH (e.g., 7.5), but be aware this may require a higher dye excess and longer incubation time.[11]
High Background in Assay 1. Incomplete removal of free, unconjugated dye.1. Repeat the purification step. For gel filtration, ensure the column bed volume is sufficient. For dialysis, extend the time and increase the number of buffer changes.[11][14]
Table 3: Troubleshooting Guide for Fluorescent Labeling.
Conclusion

The use of 2-(2H-1,2,3-triazol-2-yl)ethanamine analogs provides a reliable method for introducing a reactive primary amine onto a biomolecule of interest. The stability of the triazole linker combined with the efficiency of amine-reactive chemistry offers a powerful and versatile platform for creating fluorescently labeled conjugates. By carefully controlling key parameters—particularly buffer composition, pH, and molar ratios—and validating the final product by determining the Degree of Labeling, researchers can generate high-quality reagents suitable for a wide array of applications in imaging, flow cytometry, and bioassays.

References
  • Thermo Fisher Scientific. (n.d.). Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • BenchChem. (2026). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Weiss, K., et al. (2023). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
  • AAT Bioquest. (n.d.). How to Determine the Degree of Labeling.
  • Kamal, A., et al. (2017). Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents. Molecules.
  • Thermo Fisher Scientific. (2005). Amine-Reactive Probes.
  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
  • Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry.
  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
  • Gürsoy-Özdemir, Y., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery.
  • Bio-Rad. (n.d.). Biotechnology ExplorerTM Green Fluorescent Protein (GFP) Purification Kit Instruction Manual.
  • Barth, A., et al. (2021).
  • Crawford, R., et al. (2016).
  • Loussaert, J. A., et al. (2009).
  • El-Fakı, A. O., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.
  • DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein.
  • Ali, A. A. (2020).
  • Li, Y.-T., et al. (2008). 2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol. Acta Crystallographica Section E.
  • Sigma-Aldrich. (n.d.). 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride.
  • Fisher Scientific. (n.d.). Sigma Aldrich 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride.
  • J&K Scientific. (n.d.). 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine.
  • Pradhan, P., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Antimicrobial Screening of Novel 2H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of 2H-1,2,3-Triazoles in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, the 2H-1,2,3-triazole isomers present a unique chemical architecture that warrants thorough investigation for their potential as a new class of antimicrobial agents.

This guide provides a comprehensive framework for the systematic antimicrobial screening of novel 2H-1,2,3-triazole derivatives. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct robust and reproducible in vitro evaluations. The methodologies detailed herein adhere to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable data crucial for advancing promising lead compounds through the drug discovery pipeline.

Scientific Rationale and Workflow Overview

The primary objective of this screening cascade is to identify and characterize the antimicrobial activity of novel 2H-1,2,3-triazole derivatives against a clinically relevant panel of pathogenic bacteria and fungi. The workflow is designed to progress from initial qualitative screening to quantitative determination of antimicrobial potency and preliminary assessment of cytotoxicity.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Preliminary Safety Assessment A Agar Well/Disk Diffusion Assay B Broth Microdilution for MIC A->B Active Compounds C Determination of MBC/MFC B->C Static/Cidal Determination D Cytotoxicity Assay (e.g., MTT) B->D Potent Compounds

Caption: High-level workflow for the antimicrobial screening of novel compounds.

Core Experimental Protocols

Primary Screening: Agar Well Diffusion Assay

This initial qualitative screening method provides a rapid assessment of the antimicrobial activity of the synthesized compounds. It is based on the principle of diffusion of the test compound through an agar medium inoculated with a standardized microbial suspension.

3.1.1. Principle

A solution of the 2H-1,2,3-triazole derivative is placed in a well created in an agar plate previously seeded with a test microorganism. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound and its diffusion characteristics.

3.1.2. Step-by-Step Protocol

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline (0.85%) or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to obtain a confluent lawn of growth.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a pipette tip.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of a known concentration (e.g., 1 mg/mL) of the dissolved 2H-1,2,3-triazole derivative into each well. A suitable solvent control (e.g., DMSO) and a positive control (a known antibiotic) should be included on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

3.2.1. Principle

This method involves challenging a standardized inoculum of the test microorganism with serial dilutions of the 2H-1,2,3-triazole derivative in a liquid growth medium. The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.

3.2.2. Step-by-Step Protocol

  • Preparation of Test Compound Dilutions: Prepare a stock solution of each 2H-1,2,3-triazole derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 with L-glutamine and buffered with MOPS for fungi) to achieve a range of desired final concentrations.

  • Preparation of Inoculum: Prepare a standardized inoculum as described in the agar well diffusion protocol. Dilute the 0.5 McFarland suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum) on each plate. Incubate the plates under the same conditions as for the agar well diffusion assay.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator, such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC), can be added to aid in the determination of the endpoint.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, it is often necessary to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

3.3.1. Principle

A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an appropriate agar medium. After incubation, the number of surviving organisms is determined.

3.3.2. Step-by-Step Protocol

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, aspirate a small volume (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates under the appropriate conditions to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Data Presentation and Interpretation

For clarity and ease of comparison, the antimicrobial activity data should be summarized in a tabular format.

Compound IDTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
TZ-001 Staphylococcus aureus ATCC 29213816218
Escherichia coli ATCC 2592232>64>212
Candida albicans ATCC 900281632215
Positive Control
CiprofloxacinS. aureus0.51225
CiprofloxacinE. coli0.250.5230
FluconazoleC. albicans28422
Solvent Control
DMSOAll>64>64-0

Interpretation:

  • MIC: A lower MIC value indicates greater antimicrobial potency.

  • MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, while a ratio of > 4 suggests static activity.

Preliminary Safety Assessment: Cytotoxicity Assay

While identifying potent antimicrobial agents is crucial, it is equally important to ensure they are not toxic to host cells. A preliminary assessment of cytotoxicity can be performed using a variety of in vitro assays, such as the MTT assay.

5.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

5.2. Abbreviated Protocol

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2H-1,2,3-triazole derivatives for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that reduces cell viability by 50% (IC₅₀) can be determined.

Potential Mechanism of Action of Triazole Derivatives

Triazole antifungals are known to act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. While the precise mechanism of novel 2H-1,2,3-triazole derivatives needs to be elucidated, a similar mode of action is a plausible starting point for further investigation. Some triazoles may also exert their effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.

anticancer activity evaluation of 2-(2H-1,2,3-triazol-2-yl)ethanamine conjugates

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical Evaluation of 2-(2H-1,2,3-triazol-2-yl)ethanamine Conjugates as Anticancer Agents

Authored by: A Senior Application Scientist

Foreword: The Rationale and Potential of 1,2,3-Triazole Conjugates in Oncology

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and versatile synthetic accessibility.[1] These unique properties have made triazole derivatives a "privileged" structure in the design of novel therapeutics.[1] In oncology, compounds incorporating the 1,2,3-triazole moiety have demonstrated a broad spectrum of anticancer activities, including the ability to induce cell cycle arrest and apoptosis, making them promising candidates for further development.[2][3] The conjugation of the 2-(2H-1,2,3-triazol-2-yl)ethanamine core with various pharmacophores allows for the exploration of vast chemical space to identify potent and selective anticancer agents.[4][5][6][7]

This document serves as a comprehensive application and protocol guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed methodologies for the systematic evaluation of the anticancer activity of novel 2-(2H-1,2,3-triazol-2-yl)ethanamine conjugates, moving from initial cytotoxicity screening to mechanistic elucidation.

Chapter 1: Strategic Experimental Design for Anticancer Activity Evaluation

A robust preclinical evaluation hinges on a logical, multi-tiered experimental approach. The primary objective is to first identify cytotoxic efficacy and then to understand the mechanism by which the lead compounds exert their effects. This workflow ensures that resources are focused on the most promising candidates.

The Causality Behind the Workflow

Our evaluation strategy is designed as a funnel. We begin with a broad screening assay to measure general cytotoxicity across multiple cancer cell lines. This initial step is crucial for identifying hit compounds and determining their dose-response profiles.[8] Compounds that demonstrate significant and selective activity proceed to more complex, hypothesis-driven assays to probe their mechanism of action, specifically focusing on the induction of apoptosis and disruption of the cell cycle—two key hallmarks of effective cancer therapies.[9]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Analysis cluster_3 Parallel Assessment start Synthesized Triazole Conjugates screen In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->screen ic50 Determine IC50 Values (Multiple Cancer Cell Lines) screen->ic50 select Select Lead Compounds (Potency & Selectivity) ic50->select apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) select->cell_cycle toxicity Toxicity on Normal Cells (e.g., HEK293) select->toxicity pathway Target Identification (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway

Figure 1: Strategic workflow for anticancer evaluation.
The Critical Choice of Cell Lines

The selection of a diverse panel of human cancer cell lines is fundamental to understanding the spectrum of activity. It is recommended to use cell lines from different cancer types (e.g., breast, lung, colon, liver) to identify broad-spectrum agents or those with specific selectivity.[4][10] For example, MCF-7 (breast), A549 (lung), HCT-116 (colon), and HepG2 (liver) are commonly used and well-characterized lines.[7][11]

Trustworthiness Pillar: To establish a therapeutic window, it is imperative to concurrently assess the cytotoxicity of the conjugates on a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts.[5] High potency against cancer cells coupled with low toxicity to normal cells is the hallmark of a promising drug candidate.

Chapter 2: Protocols for Core Anticancer Assays

This chapter provides detailed, step-by-step protocols for the essential assays required to evaluate the anticancer potential of the triazole conjugates.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[12]

Materials and Reagents:

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 2-(2H-1,2,3-triazol-2-yl)ethanamine conjugates (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (570 nm wavelength)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole conjugates and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells containing only the medium with DMSO and "untreated control" wells with medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Materials and Reagents:

  • Cancer cell lines

  • 6-well plates

  • Triazole conjugates and a positive control (e.g., Staurosporine or Doxorubicin)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed approximately 2-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the triazole conjugates at their predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer from the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often contains cellular debris).

G cluster_0 Apoptosis & Cellular States viable Viable Cell (Annexin V-, PI-) Intact Membrane PS on Inner Leaflet early_apoptosis Early Apoptosis (Annexin V+, PI-) Intact Membrane PS on Outer Leaflet viable->early_apoptosis Apoptotic Stimulus (e.g., Triazole Conjugate) late_apoptosis Late Apoptosis / Necrosis (Annexin V+, PI+) Compromised Membrane early_apoptosis->late_apoptosis Membrane Permeabilization G cluster_arrest Potential Arrest Points by Triazoles G1 G0/G1 Phase (2n DNA Content) Low PI Fluorescence S S Phase (Synthesis) (2n -> 4n DNA) Intermediate PI G1->S Progression G2M G2/M Phase (4n DNA Content) High PI Fluorescence S->G2M Progression G2M->G1 Mitosis

Figure 3: Cell cycle phases and corresponding DNA content.

Chapter 3: Data Presentation and Interpretation

Summarizing Cytotoxicity Data

The IC₅₀ values from the MTT assay should be tabulated to compare the potency of different conjugates across various cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of Triazole Conjugates after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (HEK293/A549)
Congugate A 8.56.210.1> 100> 16.1
Congugate B 25.430.128.9> 100> 3.3
Congugate C 1.20.92.525.628.4
Doxorubicin 0.50.80.65.16.4
  • Interpretation: Conjugate C shows the highest potency, comparable to the positive control Doxorubicin. Conjugate A and C both exhibit high selectivity towards cancer cells over normal cells, as indicated by their high Selectivity Index, making them strong candidates for further study.

Summarizing Mechanistic Data

The results from flow cytometry assays should be quantified and presented to reveal the mechanism of action.

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis of A549 Cells Treated with Conjugate C (0.9 µM) for 24h

Treatment% Early Apoptosis% Late Apoptosis% Total Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.11.53.655.225.819.0
Conjugate C 25.815.341.115.120.564.4
  • Interpretation: Treatment with Conjugate C leads to a significant increase in both early and late apoptotic cell populations (41.1% total) compared to the control (3.6%). Furthermore, there is a dramatic accumulation of cells in the G2/M phase (64.4% vs. 19.0%), indicating that Conjugate C induces apoptosis and causes cell cycle arrest at the G2/M checkpoint in A549 cells.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Abcam.
  • Apoptosis Assays - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (n.d.).
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). UC San Diego Moores Cancer Center.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). UT Health San Antonio.
  • Apoptosis Pathway Assay Services - Reaction Biology. (n.d.). Reaction Biology.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (2010).
  • Cytotoxic assays for screening anticancer agents - PubMed. (2006).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - Frontiers. (2023). Frontiers.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013).
  • Cytotoxicity Assays | Life Science Applic
  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Mechanisms of action of 1,2,3‐triazole hybrids - ResearchGate. (2023).
  • Flow Cytometry Protocol - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (n.d.). Omni Life Science.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (2024).
  • Apoptosis Assay Chart | Life Science Research - Merck Millipore. (n.d.). MilliporeSigma.
  • Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. (2020). Cell Signaling Technology.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
  • A comprehensive review on triazoles as anticancer agents - DergiPark. (2024). DergiPark.
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.). BenchChem.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[4][5]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC. (2025). National Center for Biotechnology Information.

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - ResearchGate. (2025).
  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-(2H-1,2,3-Triazol-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of 2-substituted 2H-1,2,3-triazoles—specifically 2-(2H-1,2,3-triazol-2-yl)ethanamine—presents a classic regioselectivity challenge. Direct alkylation of 1H-1,2,3-triazole typically yields a mixture of N1 and N2 isomers, with the undesired N1 isomer often dominating due to kinetic preferences.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to selectively drive your reaction toward the N2-isomer.

Section 1: Core Troubleshooting & FAQs

Q1: My alkylation of 1H-1,2,3-triazole with N-Boc-2-bromoethanamine yields a 70:30 mixture favoring the N1-isomer. How can I invert this to favor the N2-isomer? A: The alkylation of unsubstituted 1H-1,2,3-triazole is notoriously unselective because the N1 and N2 tautomers exist in a dynamic equilibrium. Kinetically, the N1/N3 positions are more nucleophilic and less sterically hindered than the N2 position, leading to the N1-alkylated product as the major kinetic product (1)[1]. To shift this toward the N2-isomer, you must leverage thermodynamic control or steric direction (). Changing the base to K₂CO₃ or Na₂CO₃ in a polar aprotic solvent (like DMF) at lower temperatures can stabilize the N2 transition state. However, for >95% N2-selectivity, we strongly recommend abandoning direct alkylation in favor of the Bromo-Directed N2-Alkylation strategy.

Q2: How does the "Bromo-Directed N2-Alkylation" strategy work, and why is it the industry standard? A: By introducing a bromine atom at the C4 position (using 4-bromo-1H-1,2,3-triazole as your starting material), you create significant steric hindrance that blocks electrophilic attack at the adjacent N1/N3 nitrogens (2)[2]. This forces the electrophile to attack the N2 position exclusively. This strategy has been validated for scaling up complex N2-substituted triazoles in pharmaceutical manufacturing (3)[3].

Q3: If I use the Bromo-Directed strategy, how do I remove the bromine after alkylation, and will it affect my amine protecting group? A: The bromine atom acts as a "traceless" directing group. Once the N-Boc-2-(4-bromo-2H-1,2,3-triazol-2-yl)ethanamine is isolated, the bromine is cleanly removed via catalytic hydrogenation (Pd/C, H₂ gas, 1 atm) in methanol. This process is highly chemoselective; it will quantitatively reduce the C-Br bond to a C-H bond without cleaving the triazole ring or the N-Boc protecting group.

Q4: Should I use N-Boc-2-bromoethanamine or N-(2-bromoethyl)phthalimide as my electrophile? A: N-Boc-2-bromoethanamine is strongly preferred. The phthalimide group requires harsh conditions (e.g., hydrazine hydrate at reflux) for deprotection, which can cause side reactions or require tedious workups. The Boc group is easily removed under mild acidic conditions (e.g., 4M HCl in dioxane) in the final step, yielding the target ethanamine as a stable, easily crystallizable hydrochloride salt.

Section 2: Quantitative Data & Optimization

Table 1: Influence of Reaction Conditions on N1 vs. N2 Regioselectivity (Direct Alkylation)

Note: Data reflects the alkylation of unsubstituted 1H-1,2,3-triazole.

BaseSolventTemperatureTypical N1:N2 RatioMechanistic Rationale
NaHTHF0°C to RT85:15Strong base in a non-polar solvent favors the kinetically accessible N1 position.
Cs₂CO₃MeCN80°C60:40Higher temperature and larger counterion shift equilibrium slightly toward the thermodynamic N2 product.
K₂CO₃DMF-10°C to RT20:80Polar aprotic solvent with high dielectric constant stabilizes the transition state for N2 alkylation.
Table 2: Comparison of Alkylation Strategies for 2-(2H-1,2,3-triazol-2-yl)ethanamine
StrategyTriazole PrecursorElectrophileN2 Isomer YieldRegiomeric PurityDownstream Processing
Direct Alkylation 1H-1,2,3-triazoleN-Boc-2-bromoethanamine~30-40%PoorRequires tedious silica gel chromatography to separate N1/N2 isomers.
Bromo-Directed 4-bromo-1H-1,2,3-triazoleN-Boc-2-bromoethanamine>90%Excellent (>95% N2)Traceless directing group; easily removed via chemoselective hydrogenation.

Section 3: Validated Experimental Protocols

Workflow: Bromo-Directed Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine Hydrochloride

Phase 1: Regioselective Alkylation (Steric Shielding)

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-1H-1,2,3-triazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes.

    • Causality Check: K₂CO₃ irreversibly deprotonates the triazole, while DMF solvates the potassium cation, leaving a highly reactive triazolide anion.

  • Alkylation: Add N-Boc-2-bromoethanamine (1.1 equiv) dropwise. Stir at room temperature for 12 hours.

    • Causality Check: The C4-bromine atom sterically blocks the adjacent N1/N3 positions, forcing the electrophile to attack the N2 position exclusively.

  • Workup: Quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Phase 2: Traceless Directing Group Removal (Debromination)

  • Preparation: Dissolve the crude N-Boc-2-(4-bromo-2H-1,2,3-triazol-2-yl)ethanamine in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4-6 hours at room temperature.

    • Causality Check: Palladium catalyzes the chemoselective reduction of the C-Br bond to a C-H bond without affecting the triazole aromaticity or the Boc group.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure.

Phase 3: Deprotection & Salt Formation

  • Preparation: Dissolve the intermediate in anhydrous Dichloromethane (DCM, 0.2 M) and cool to 0°C in an ice bath.

  • Acidic Cleavage: Add 4M HCl in Dioxane (5.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: The reaction progress can be visually monitored by the cessation of gas evolution (isobutylene and CO₂). The product will begin to precipitate as a white solid.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to yield the target 2-(2H-1,2,3-triazol-2-yl)ethanamine hydrochloride.

Section 4: Workflows & Mechanistic Diagrams

Selectivity cluster_direct Kinetic Control cluster_directed Steric Control SM 1H-1,2,3-Triazole N1 N1-Alkylation (Major Product) SM->N1 NaH, THF Block 4-Bromo Substitution Blocks N1/N3 SM->Block Bromination N2_dir N2-Alkylation (Exclusive Product) Block->N2_dir K2CO3, DMF

Mechanistic divergence: kinetic direct alkylation vs. sterically directed N2-alkylation.

Workflow SM 4-Bromo-1H-1,2,3-triazole (Starting Material) Alkylation Step 1: N2-Alkylation Reagents: N-Boc-2-bromoethanamine, K2CO3, DMF Mechanism: Steric blocking of N1/N3 SM->Alkylation Int1 N-Boc-2-(4-bromo-2H-1,2,3-triazol-2-yl)ethanamine (Exclusive N2-Isomer) Alkylation->Int1 Reduction Step 2: Debromination Reagents: Pd/C, H2 (1 atm), MeOH Mechanism: Chemoselective C-Br reduction Int1->Reduction Int2 N-Boc-2-(2H-1,2,3-triazol-2-yl)ethanamine (Protected Target) Reduction->Int2 Deprotection Step 3: Boc Deprotection Reagents: 4M HCl in Dioxane Mechanism: Acidic cleavage Int2->Deprotection Target 2-(2H-1,2,3-triazol-2-yl)ethanamine HCl (Final Product) Deprotection->Target

Workflow for the high-yield, bromo-directed synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

References

  • Recent Developments in N2-Selective Functionalizations of 1,2,3-Triazoles. Thieme Connect.

  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. ACS Publications. 1

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. 2

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications. 3

Sources

Technical Support Center: Regioselectivity in 1,2,3-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: controlling the N1 vs. N2 alkylation of 1,2,3-triazoles.

Due to the dynamic tautomeric equilibrium of the ambident triazolate anion, standard basic alkylation (e.g., using alkyl halides and K₂CO₃) typically yields an intractable mixture of regioisomers. This guide provides field-validated, mechanistically grounded solutions to bypass these statistical mixtures and drive your reactions exclusively toward your target isomer.

Mechanistic Overview: The Root of the Regioselectivity Problem

The difficulty in functionalizing NH-1,2,3-triazoles stems from the dynamic equilibrium between their N1 and N2 tautomers. Under standard basic conditions, the triazolate anion is formed. While the N2 position is often thermodynamically favored due to reduced steric repulsion and electronic symmetry, the N1/N3 positions possess higher electron cloud density, making them kinetically favored for electrophilic attack. Overcoming this requires shifting from standard Sₙ2 paradigms to specialized catalytic, radical, or thermodynamically controlled relays.

Triazole_Mechanisms Triazole NH-1,2,3-Triazole (Tautomeric Mixture) Radical Radical Pathway (e.g., PBQ / Blue LED) Triazole->Radical HBond H-Bond Directed (e.g., Au(I) + Vinyl Ethers) Triazole->HBond Thermo Thermodynamic Relay (CDC Coupling) Triazole->Thermo N1 N1-Alkylated Isomer (Kinetic Product) Radical->N1 N2 N2-Alkylated Isomer (Thermodynamic/Directed) HBond->N2 Thermo->N2 N1->N2 Isomerization

Fig 1. Mechanistic divergence in 1,2,3-triazole alkylation based on catalytic and thermodynamic control.

Troubleshooting & FAQs

Q1: I am performing a standard Sₙ2 alkylation with an alkyl halide and K₂CO₃, but I consistently get a 1:1 or 2:1 mixture of N1 and N2 isomers. How can I drive the reaction exclusively to the N2 isomer? A1: Standard basic conditions lead to poor selectivity due to the competing kinetic (N1) and thermodynamic (N2) pathways. To achieve N2-selectivity, you must employ directing groups or thermodynamic relays. For example,1 with ethers and PIDA allows for an initial N1-alkylation followed by an in situ N1-to-N2 isomerization under thermodynamic control[1]. Alternatively, if your synthetic route permits the use of vinyl ethers, 2 by forming a critical hydrogen bond between the ether oxygen and the triazole N-H, directing the electrophile exclusively to the N2 position[2].

Q2: My target is the N1-alkylated triazole, but my bulky electrophile is pushing the equilibrium toward the N2 isomer. How can I force N1-selectivity? A2: Steric hindrance on the electrophile naturally drives alkylation to the less hindered N2 position. To overcome this, you must bypass the traditional anionic pathway. A highly effective, metal-free approach is the3[3]. By employing p-benzoquinone (PBQ) as a catalyst under blue LED irradiation, the reaction proceeds via a radical process. The stabilized N1-centered radical selectively traps the in situ generated carbene, providing excellent N1-selectivity (>95:5) regardless of steric bulk. Another robust alternative is using 4 with diazoalkanes[4].

Q3: I am working with 5-aryl-4-trifluoroacetyltriazoles. Is there a simple, base-mediated way to get N2-selectivity without relying on transition metals? A3: Yes. The highly electron-withdrawing trifluoroacetyl group significantly alters the nucleophilicity of the triazole ring. By carefully optimizing the base and solvent—specifically using Na₂CO₃ in DMF—you can achieve up to 86% yield of the N2-substituted triazole, with the N1 isomer comprising less than 6% of the crude mixture. 5 without degrading the fluorinated moiety[5].

Q4: Can I use metalloporphyrin catalysts to tune the selectivity between N1 and N2 using the exact same starting materials? A4: Absolutely. The choice of the metal center within a porphyrin catalyst can completely invert the regioselectivity when reacting triazoles with α-diazoacetates.6, whereas an Fe(III) pyridine-substituted porphyrin accelerates N1-alkylation[6]. The distinct coordination environments dictate the approach trajectory of the triazole to the metal-carbene intermediate.

Quantitative Data Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance of various regioselective protocols:

Target IsomerReagents / CatalystReaction ConditionsKey Mechanistic DriverTypical YieldSelectivity (N1:N2)
N2-Alkyl Vinyl ethers, Au(I)Mild heatingH-bond directed nucleophilic attack77–87%> 5:95 (N2 major)
N2-Alkyl Ethers, PIDA (CDC)CHCl₃, 90 °C, 12 hThermodynamic relay (N1 N2)~80%High N2
N2-Alkyl Diazoacetates, Ir(III)DCM, 40 °C, 8 hMetalloporphyrin directed approach70–93%High N2
N2-Alkyl Aryl halides, Na₂CO₃DMF, RT to heatingElectronic tuning via CF₃CO- groupUp to 86%< 6:94 (N2 major)
N1-Alkyl Diazoacetates, PBQDCM, Blue LED, RTRadical trapping of in situ carbene70–95%> 95:5 (N1 major)
N1-Alkyl Diazoalkanes, B(C₆F₅)₃Metal-free, RTLewis acid activationGood–Exc.High N1

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, you can adapt these methods to your specific substrates.

Protocol A: Visible-Light-Promoted Site-Selective N1-Alkylation

This protocol utilizes kinetic/radical control to override the natural thermodynamic preference for N2-alkylation.

  • Preparation: In a dry, 10 mL Schlenk tube equipped with a magnetic stir bar, add the NH-1,2,3-triazole (0.3 mmol, 1.0 equiv) and p-benzoquinone (PBQ) catalyst (10 mol%).

  • Solvent & Reagent Addition: Add 2.0 mL of anhydrous dichloromethane (DCM). Inject the α-diazoacetate (0.51 mmol, 1.7 equiv) into the mixture.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the radical intermediates. Backfill with inert Nitrogen or Argon.

  • Irradiation: Place the Schlenk tube approximately 2 cm away from a 7 W blue LED light source. Stir the reaction at room temperature for 48 hours.

  • Workup: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography. Mechanistic Causality: By utilizing PBQ under blue LED irradiation, the reaction bypasses the traditional Sₙ2 anionic pathway. Instead, it generates a stabilized N1-centered radical. This radical intermediate selectively traps the in situ generated carbene from the diazo compound, enforcing strict N1-selectivity[3].

Protocol B: Gold-Catalyzed N2-Selective Alkylation

This protocol utilizes non-covalent hydrogen bonding to pre-organize the transition state, forcing N2-alkylation.

  • Preparation: In a dry reaction vial, add the NH-1,2,3-triazole (0.2 mmol, 1.0 equiv) and the Gold(I) catalyst system (e.g., Ph₃PAuCl / AgOTf, 5 mol%).

  • Reagent Addition: Add the vinyl ether (0.4 mmol, 2.0 equiv) and 1.5 mL of anhydrous solvent (e.g., Toluene or DCE).

  • Reaction: Seal the vial and stir at 60 °C until TLC or LC-MS indicates complete consumption of the starting triazole (typically 12–24 hours).

  • Workup: Filter the mixture through a short pad of Celite to remove the metal catalyst, concentrate under vacuum, and purify via column chromatography. Mechanistic Causality: The Au(I) catalyst activates the vinyl ether, but the critical regiocontrolling step is the formation of a hydrogen bond between the ether oxygen and the triazole N-H proton. This non-covalent interaction pre-organizes the transition state, directing the electrophilic attack exclusively to the N2 position[2].

References

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.National Institutes of Health (NIH) / PMC.
  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control.
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.Royal Society of Chemistry (RSC).
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.National Institutes of Health (NIH) / PMC.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.

Sources

separation of 1H and 2H isomers of substituted 1,2,3-triazoles by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Separation of 1H- and 2H-1,2,3-Triazole Regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating substituted 1,2,3-triazole regioisomers. This document bridges chromatographic theory with field-proven methodologies to ensure your analytical and preparative workflows are robust, reproducible, and self-validating.

Core Principles & Troubleshooting FAQs

Q1: Why do my N-alkylation/arylation reactions of 1,2,3-triazoles always yield two distinct peaks on my HPLC chromatogram? Answer: Unsubstituted 1,2,3-triazole exists as a dynamic tautomeric mixture of 1H and 2H forms in solution. When functionalized (e.g., via alkylation or arylation), the reaction traps these tautomers, yielding stable N1-substituted (1H-isomer) and N2-substituted (2H-isomer) regioisomers. Because these isomers possess drastically different electronic distributions, they resolve into two distinct peaks during liquid chromatography.

Q2: How can I predict the elution order of 1H and 2H triazole isomers in Reversed-Phase HPLC (RP-HPLC)? Answer: The elution order is fundamentally governed by the macroscopic dipole moment of the isomers. The 1H-1,2,3-triazole core is highly asymmetric, resulting in a large dipole moment (typically >4.0 D). In contrast, the 2H-1,2,3-triazole core has a more symmetrical electronic distribution, yielding a near-zero dipole moment (e.g., 0.22 D for the parent 2H-1,2,3-triazole). In a reversed-phase system (e.g., C18 column), the stationary phase is hydrophobic. The highly polar 1H-isomer interacts preferentially with the polar aqueous mobile phase and elutes first . The non-polar 2H-isomer exhibits stronger hydrophobic interactions with the alkyl chains of the stationary phase and elutes second .

Q3: I am experiencing severe peak tailing for both isomers. How do I correct this? Answer: 1,2,3-Triazoles possess weak basicity (pKa ~1.17 for the parent ring). Peak tailing in RP-HPLC usually occurs due to secondary ion-exchange interactions between the weakly basic nitrogen atoms of the triazole ring and residual unendcapped silanol groups on the silica support. Solution: Incorporate 0.1% v/v Trifluoroacetic acid (TFA) into your mobile phase[1]. This lowers the mobile phase pH to ~2.0, suppressing silanol ionization (pKa ~3.5-4.5) and ensuring the triazole remains fully protonated or ion-paired. This eliminates secondary interactions, resulting in sharp, symmetrical peaks.

Q4: How do I definitively confirm which peak is the 1H-isomer and which is the 2H-isomer after preparative separation? Answer: While HPLC retention times provide a strong predictive model, definitive structural assignment requires orthogonal validation via 2D-NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2]. In the 1H-isomer, the protons of the N1-substituent will show asymmetric ³J correlations to the C5 and C4 carbons of the triazole ring. In the 2H-isomer, the N2-substituent protons will show symmetrical ³J correlations to equivalent C4 and C5 carbons.

Data Presentation: Physicochemical & Chromatographic Behavior

The following table summarizes the causal relationship between the molecular properties of triazole isomers and their chromatographic behavior.

Property1H-1,2,3-Triazole (N1-Substituted)2H-1,2,3-Triazole (N2-Substituted)Causality / Chromatographic Impact
Dipole Moment High (~4.0 - 4.5 D)Low (~0.2 - 0.5 D)Drives differential partitioning in stationary phases.
Polarity Highly PolarNon-Polar / LipophilicDetermines solubility and interaction strength.
RP-HPLC Elution Order Early Eluting (Peak 1)Late Eluting (Peak 2)1H prefers aqueous mobile phase; 2H prefers C18 phase.
NP-HPLC (TLC) Rf Low Rf (Strong retention)High Rf (Weak retention)1H binds strongly to polar silica silanols.
Structural Symmetry AsymmetricC2v Symmetric (if R groups allow)Dictates distinctive 2D-NMR (HMBC) coupling patterns.

Standardized RP-HPLC Workflow (Self-Validating Protocol)

To ensure scientific integrity, this protocol is designed as a closed-loop, self-validating system. It mandates internal system suitability checks before scale-up and orthogonal structural confirmation post-isolation.

Phase 1: System Suitability & Screening

  • Sample Preparation: Dissolve the crude triazole mixture to a concentration of 1 mg/mL in the initial mobile phase (e.g., 10% MeCN in H2O).

  • Chromatographic Conditions: Inject 5 µL onto an analytical C18 column (e.g., 5 µm, 4.6 × 250 mm) maintained at 40 °C[1].

  • Gradient Elution: Run a linear gradient from 10% to 90% MeCN in H2O (both containing 0.1% v/v TFA) over 15 minutes at a flow rate of 1.0 mL/min[1]. Monitor UV absorbance at 254 nm.

  • Validation Check 1 (System Suitability): The system is strictly validated for preparative scale-up only if the Resolution (Rs) between the two isomers is ≥ 1.5 and the Tailing Factor (Tf) is ≤ 1.2. If Rs < 1.5, decrease the gradient slope to 2% MeCN/min and re-inject.

Phase 2: Preparative Scale-up & Isolation

  • Transfer the optimized analytical gradient profile to a preparative LC system, scaling the flow rate and injection volume proportionally to the column dimensions.

  • Collect Peak 1 (Early Eluting, predicted 1H-isomer) and Peak 2 (Late Eluting, predicted 2H-isomer).

  • Lyophilize the collected fractions to completely remove H2O, MeCN, and volatile TFA.

Phase 3: Orthogonal Structural Validation

  • Dissolve the isolated solids in CDCl3 or DMSO-d6.

  • Acquire 1H, 13C, and 2D-HMBC NMR spectra.

  • Validation Check 2 (Structural Confirmation): The separation protocol is considered successfully closed only when HMBC confirms asymmetric ³J C-H couplings for Peak 1 and symmetric ³J C-H couplings for Peak 2[2].

Workflow Visualization

TriazoleSeparation Start Crude Triazole Mixture (1H & 2H Isomers) Screen Analytical RP-HPLC Screening (C18, H2O/MeCN + 0.1% TFA) Start->Screen Eval Resolution (Rs) >= 1.5? Screen->Eval Opt Optimize Gradient (Adjust %B, slope, or use MeOH) Eval->Opt No Prep Prep-HPLC Scale-up (Isolate Peaks) Eval->Prep Yes Opt->Screen Peak1 Peak 1: Early Eluting (High Polarity) Prep->Peak1 Peak2 Peak 2: Late Eluting (Low Polarity) Prep->Peak2 ID1 1H-1,2,3-Triazole Isomer Peak1->ID1 ID2 2H-1,2,3-Triazole Isomer Peak2->ID2 NMR Structural Verification (2D-NMR / HMBC) ID1->NMR ID2->NMR

Fig 1. Decision tree for the chromatographic separation and structural verification of triazole isomers.

References

  • Product Class 13: 1,2,3-Triazoles. Thieme Connect. Available at:[Link]

  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

troubleshooting side reactions in the synthesis of 2-substituted triazoles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Substituted 1,2,3-Triazoles

Introduction: The Challenge of N2-Regioselectivity

Welcome to the technical support center for 2-substituted 1,2,3-triazole synthesis. While the 1,2,3-triazole core is a cornerstone in medicinal chemistry and materials science, its synthesis is not without challenges. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provide reliable access to 1,4- and 1,5-disubstituted regioisomers, respectively.[1][2] However, the direct and selective synthesis of 2-substituted isomers remains a more complex endeavor.

Direct functionalization of the NH-1,2,3-triazole ring, a seemingly straightforward approach, often results in a mixture of N1- and N2-substituted products, posing significant purification challenges.[3] This guide provides in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your reaction conditions, and achieve high regioselectivity for the desired 2-substituted 1,2,3-triazole products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of N1- and N2-substituted triazoles. Why is this happening and how can I control the regioselectivity?

A1: The Root Cause: The Ambident Nucleophile

This is the most common issue encountered. The underlying reason is that upon deprotonation with a base, the 1,2,3-triazole ring forms a triazolide anion, which is an ambident nucleophile. The negative charge is delocalized across the three nitrogen atoms, allowing an incoming electrophile (e.g., an alkyl halide) to attack at either the N1 or N2 position. The regiochemical outcome is a delicate balance of steric, electronic, and solvent effects.[4]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents at the C4 and C5 positions of the triazole ring will sterically hinder the approach of the electrophile to the adjacent N1 nitrogen. This creates a steric bias that favors substitution at the less hindered and more accessible N2 position.[4]

  • Electronic Effects: The electronic nature of the substituents on the triazole ring influences the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups, for instance, can reduce the nucleophilicity of the adjacent N3 atom, making N2 substitution more favorable in some cases.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1/N2 ratio. The counter-ion of the base and the polarity of the solvent can influence the location of the charge density on the triazolide anion, thereby directing the electrophile.

Troubleshooting Strategies to Favor N2-Substitution:

  • Optimize Base and Solvent System: This is often the most critical parameter. For many substrates, a combination of a carbonate base in a polar aprotic solvent provides excellent selectivity for the N2 isomer.

  • Leverage Steric and Electronic Bias: If you have control over the triazole starting material, choose substituents that sterically protect the N1 position or electronically favor N2 reactivity.

  • Consider Alternative Synthetic Routes: If direct alkylation fails to provide the desired selectivity, consider a de novo synthesis that builds the ring with the N2-substituent already in place. Methods like the reaction of geminal diazides with organic hydrazines or specific multicomponent reactions can offer excellent, inherent regioselectivity for the N2 position.[5][6]

Q2: I am observing a significant amount of unreacted starting material and low overall yield. What are the likely causes?

A2: Diagnosing and Resolving Low Conversion

Low yields can stem from several factors beyond regioselectivity. Use the following decision tree to diagnose the issue.

Start Low Yield / Low Conversion Purity Are starting materials pure and anhydrous? Start->Purity Conditions Are reaction conditions optimal? Purity->Conditions Yes Sol_Purity Solution: Purify reagents. Use anhydrous solvents. Purity->Sol_Purity No BaseStrength Is the base strong enough? Conditions->BaseStrength Yes Sol_Temp Solution: Increase temperature or extend reaction time. Conditions->Sol_Temp No Sol_Base Solution: Switch to a stronger base (e.g., K3PO4, Cs2CO3). BaseStrength->Sol_Base No No No Yes Yes

Troubleshooting workflow for low yields.

  • Purity of Starting Materials: Ensure your NH-1,2,3-triazole is pure and dry. The electrophile (e.g., alkyl halide) should also be of high purity.

  • Anhydrous Conditions: Water can hydrolyze some electrophiles or interfere with the base. Ensure you are using anhydrous solvents.

  • Base Strength: The pKa of 1,2,3-triazole is approximately 9.3. The base must be strong enough to deprotonate it effectively. While K₂CO₃ is often sufficient, more challenging substrates may require a stronger base like K₃PO₄ or Cs₂CO₃.[3][7]

  • Temperature and Reaction Time: Some alkylations can be sluggish at room temperature. Consider increasing the temperature to 60-100 °C or extending the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Q3: I am attempting a copper-catalyzed arylation of my triazole, but the reaction is not working. What are the critical parameters?

A3: Key Considerations for Chan-Lam N2-Arylation

The Chan-Lam coupling reaction, which uses a copper catalyst to form a C-N bond between a triazole and a boronic acid, can be an excellent method for synthesizing N2-aryl-1,2,3-triazoles with high regioselectivity.[4]

Critical Parameters for Success:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used and effective catalyst for this transformation.

  • Atmosphere: Unlike many cross-coupling reactions, the Chan-Lam coupling is often performed in the open air, as an oxidant is required for the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMSO or DMF are typically used to ensure the solubility of the reagents and facilitate the reaction.

  • Temperature: The reaction usually requires heating, often in the range of 80-120 °C.

  • Ligands: While many Chan-Lam reactions are ligandless, the addition of a ligand like pyridine can sometimes improve yields, although it may also affect regioselectivity.

If the reaction is failing, verify the quality of your copper catalyst and boronic acid. Ensure the temperature is adequate and that the solvent is appropriate for your specific substrates.

Data Summary: Optimizing N2-Regioselectivity

The following table summarizes reaction conditions from literature that have been shown to favor the formation of 2-substituted 1,2,3-triazoles.

Electrophile TypeBaseSolventTemp. (°C)Typical N2:N1 RatioReference
Alkyl HalideNa₂CO₃DMF25-80>94:6[4]
Alkyl HalideK₂CO₃DMF80-100~85:15[8]
Aryl Boronic AcidCu(OAc)₂ (catalyst)DMSO100-120>99:1 (N2 only)[4]
Activated Aryl HalideK₂CO₃DMF100>99:1 (N2 only)[4]

Visualizing the Regioselectivity Problem

The diagram below illustrates the fundamental challenge in the direct alkylation of a 4-substituted-1H-1,2,3-triazole. The triazolide anion intermediate can be attacked at two different nitrogen atoms, leading to a mixture of constitutional isomers.

Start 4-R-1H-1,2,3-Triazole Anion Ambident Triazolide Anion Start->Anion - H⁺ N1_Product 1,4-Disubstituted Product (N1-isomer) Anion->N1_Product Attack at N1 Anion->N1_Product R'-X N2_Product 2,4-Disubstituted Product (N2-isomer) Anion->N2_Product Attack at N2 Anion->N2_Product R'-X Electrophile R'-X Base Base

Reaction pathway for non-regioselective alkylation.

Protocols for Synthesis and Analysis

Protocol 1: Regioselective Synthesis of a 2-Alkyl-1,2,3-Triazole

This protocol is adapted from a procedure known to provide high regioselectivity for the N2-isomer.[4]

Materials:

  • 5-Aryl-4-trifluoroacetyl-1H-1,2,3-triazole (1.0 equiv)

  • Alkyl halide (e.g., iodomethane) (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-aryl-4-trifluoroacetyl-1H-1,2,3-triazole and sodium carbonate.

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the triazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting triazole is consumed (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the major N2-isomer from the minor N1-isomer.

Protocol 2: Analysis of N1/N2 Isomeric Ratio by ¹H NMR

Distinguishing between the N1 and N2 isomers is readily achievable using ¹H NMR spectroscopy. The chemical environment of the substituent attached to the nitrogen is distinct for each isomer.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the signals corresponding to the protons on the N-substituent (e.g., the -CH₃ signal for a methyl substituent or the -CH₂- signal for a benzyl substituent).

    • You will typically observe two distinct sets of signals for these protons, one for the N1-isomer and one for the N2-isomer.

    • Integrate the area under each of these signals. The ratio of the integrals corresponds directly to the isomeric ratio of the products in the sample. For example, the chemical shift for an N-CH₃ group in a 2-substituted triazole is often found at a different field than the corresponding N-CH₃ in the 1-substituted isomer.[4]

References

  • Davenport, et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.
  • BenchChem Technical Support. (2025). Controlling regioselectivity in Einhorn-Brunner triazole synthesis. BenchChem.
  • BenchChem Technical Support. (2025). Addressing regioselectivity issues in triazole synthesis. BenchChem.
  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

  • Huang, M. H., et al. (2014). Control of Regioselectivity Over Gold Nanocrystals of Different Surfaces for the Synthesis of 1,4-disubstituted Triazole Through the Click Reaction. Chemistry, 20(48), 15991-7. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of substituted 1,2,4-triazoles. BenchChem.
  • Nagy, V., et al. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

  • Das, S., et al. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. [Link]

  • ResearchGate. (n.d.). Prior art on the synthesis of 2‐substituted 1,2,3‐triazoles. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4794. [Link]

  • IT Medical Team. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. Drug Development Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Schneider, S., et al. (2020). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Reddy, T. J., et al. (2018). Synthesis of 2‐Substituted 1,2,3‐Triazoles via an Intramolecular N–N Bond Formation. Asian Journal of Organic Chemistry. [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles. BenchChem.
  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • da Silva, F. de C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. [Link]

  • Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N2-Alkylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N2-alkylation of 1,2,3-triazoles. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this critical chemical transformation. As Senior Application Scientists, we have synthesized our expertise to create a resource that not only provides protocols but also explains the underlying principles to empower you in your research.

The selective functionalization of the N2 position of the 1,2,3-triazole ring is a significant challenge in synthetic chemistry. While the N1-substituted isomers are readily accessible through "click chemistry," methods for reliable N2-substitution are less common.[1][2] This is largely due to the dynamic equilibrium between the N1 and N2 tautomers of the parent NH-1,2,3-triazole.[1] However, N2-substituted 1,2,3-triazoles are of great interest due to their diverse biological activities, including their use as anxiolytic, anticancer, antiviral, and antibacterial agents.[1] This guide will help you navigate the complexities of this reaction and achieve your desired N2-alkylated products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low to No Yield of N2-Alkylated Product

Q1: I am not getting any, or very little, of my desired N2-alkylated product. What are the likely causes and how can I fix it?

A1: A low or nonexistent yield can be frustrating. Here’s a systematic approach to diagnosing and solving the issue:

  • Reagent Quality:

    • Alkylating Agent: Ensure your alkylating agent is not degraded. Alkyl halides, for example, can be sensitive to light and moisture. Consider using a freshly opened bottle or purifying the agent before use.

    • 1,2,3-Triazole: Impurities in your starting triazole can interfere with the reaction. Verify its purity by NMR or LC-MS.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the triazole, while a base that is too strong could lead to side reactions or decomposition. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4] The optimal base is often substrate-dependent.

    • Solvent Choice: The solvent can significantly influence the reaction's outcome. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[3][4] Ensure your solvent is truly anhydrous, as water can react with the alkylating agent or the deprotonated triazole.

    • Temperature: Alkylation reactions can be sensitive to temperature. While some reactions proceed well at room temperature, others may require cooling to suppress side reactions or heating to overcome activation barriers.[3][5] Experiment with a range of temperatures to find the optimal condition. For instance, in the bromo-directed N2-alkylation, DMF at -10°C yielded the best results for regioselectivity.[3]

  • Reaction Monitoring:

    • Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine if the reaction is sluggish, if the starting material is being consumed, or if side products are forming.

Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q2: My reaction is producing a mixture of N1 and N2-alkylated isomers. How can I improve the selectivity for the N2 position?

A2: Achieving high N2-selectivity is a central challenge in triazole alkylation. The N1 position is often kinetically favored due to higher electron density, while the N2-substituted product is typically thermodynamically more stable.[2] Here are strategies to enhance N2-selectivity:

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: To favor the more stable N2 isomer, you can employ conditions that allow for equilibrium to be reached. This often involves higher reaction temperatures and longer reaction times. A recent strategy involves an oxidative cross-dehydrogenative coupling (CDC) followed by an N1- to N2-isomerization under thermodynamic control.[1]

    • Kinetic Control: If the N1 isomer is the major product, you are likely under kinetic control. To shift towards the N2 product, you may need to alter the reaction conditions to favor the thermodynamic product.

  • Steric Hindrance:

    • Substituents on the Triazole Ring: Bulky substituents at the C4 and/or C5 positions of the triazole ring can sterically hinder the N1 position, thus favoring alkylation at the less hindered N2 position.[2] The use of a 4-bromo-NH-1,2,3-triazole has been shown to direct alkylation to the N2 position.[3]

    • Alkylating Agent: A bulkier alkylating agent can also increase selectivity for the N2 position due to steric interactions.

  • Catalysis:

    • Gold Catalysis: Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly N2-selective.[6][7] This is proposed to occur through a hydrogen bond between the oxygen of the vinyl ether and the NH of the triazole, directing the alkylation to the N2 position.[6][7]

    • Brønsted Acid Catalysis: The use of a Brønsted acid catalyst with trichloroacetimidates as alkylating agents can also provide high N2-selectivity.[8]

  • Reaction Parameter Optimization:

    • Solvent and Base: The choice of solvent and base can influence the ionic character of the triazole anion and its counterion, which in turn can affect the site of alkylation. Experiment with different combinations to find the optimal conditions for your specific substrate.

    • Temperature: As mentioned, temperature plays a crucial role. Lowering the temperature can sometimes improve selectivity by reducing the rate of the competing N1-alkylation.[3]

Problem: Starting Material Decomposition

Q3: I am observing decomposition of my starting triazole or alkylating agent. What can I do to prevent this?

A3: Decomposition can be a significant issue, especially with sensitive functional groups. Consider the following:

  • Reaction Conditions:

    • Temperature: Excessive heat can lead to decomposition. If you suspect thermal instability, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Base Strength: A very strong base might be deprotonating other parts of your molecule or causing undesired side reactions. Consider using a milder base like K2CO3.

    • Oxygen Sensitivity: Some reagents may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Alternative Alkylating Agents:

    • If your current alkylating agent is too reactive and causing decomposition, consider a less reactive alternative. For example, if an alkyl iodide is too harsh, an alkyl bromide or chloride might be a better choice.

Problem: Difficult Product Purification

Q4: I am having trouble separating the N1 and N2 isomers and purifying my final product. What are some effective purification strategies?

A4: The separation of regioisomers can be challenging due to their similar physical properties. Here are some approaches:

  • Chromatography:

    • Column Chromatography: This is the most common method for separating isomers. Careful optimization of the solvent system (eluent) is key. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary resolution.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, option.[9]

  • Crystallization:

    • If your desired N2-product is a solid, recrystallization can be a powerful purification technique. You may need to screen various solvents to find one that provides good differential solubility between your product and impurities.

  • Chemical Derivatization:

    • In some cases, it may be possible to selectively react one of the isomers to facilitate separation. This is a more advanced technique and requires careful planning.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkylating agents used for N2-alkylation of 1,2,3-triazoles?

A1: A variety of alkylating agents can be used, with the choice depending on the desired alkyl group and the reactivity of the triazole. Common examples include:

  • Alkyl halides (e.g., methyl iodide, benzyl bromide)[3]

  • Trichloroacetimidates[8]

  • Vinyl ethers[6][7]

  • Ethers (via cross-dehydrogenative coupling)[1]

Q2: What analytical techniques are best for monitoring the reaction and characterizing the products?

A2: A combination of techniques is generally recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of products, including their molecular weights.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and for determining the ratio of N1 and N2 isomers in the crude reaction mixture and the final product.[1] ¹H and ¹³C NMR are standard.

Q3: How can I be sure I have synthesized the N2-isomer and not the N1-isomer?

A3: Unambiguous characterization is crucial.

  • NMR Spectroscopy: The chemical shifts of the protons and carbons on the triazole ring and the attached alkyl group are different for the N1 and N2 isomers. Comparing your experimental spectra to literature data for known compounds is a good starting point.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive proof of the structure.[1]

  • Computational Chemistry: Comparing experimental NMR chemical shifts to those predicted by Density Functional Theory (DFT) calculations can also help in assigning the correct isomer.

Experimental Protocols

General Procedure for N2-Alkylation using an Alkyl Halide

This is a general protocol and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 1,2,3-triazole (1.0 eq) and anhydrous solvent (e.g., DMF).

  • Deprotonation: Add the base (e.g., K2CO3, 1.2 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Example Reaction Conditions

The following table summarizes example reaction conditions for achieving N2-selectivity.

Alkylating AgentCatalyst/PromoterBaseSolventTemperatureN2:N1 RatioReference
TrichloroacetimidatesBrønsted Acid-DichloromethaneRoom Temp.High N2-selectivity[8]
EthersPhI(OAc)2-Chloroform90 °CHigh N2-selectivity[1]
Vinyl EthersGold Catalyst-1,2-Dichloroethane80 °CExclusive N2[6][7]
Alkyl Halides-K2CO3DMF-10 °CHigh N2-selectivity[3]

Visualizations

Factors Influencing N2-Alkylation Regioselectivity

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcome Triazole 1,2,3-Triazole Substrate N1_Product N1-Alkylated Product (Kinetic) Triazole->N1_Product Steric hindrance (less hindered N1 favored) N2_Product N2-Alkylated Product (Thermodynamic) Triazole->N2_Product Bulky substituents (favor N2) AlkylatingAgent Alkylating Agent AlkylatingAgent->N2_Product Bulky agent (favors N2) Conditions Reaction Conditions Conditions->N1_Product Low temp, short time (Kinetic Control) Conditions->N2_Product High temp, long time (Thermodynamic Control) Conditions->N2_Product Catalysis (e.g., Gold) (Directs to N2)

Caption: Key factors determining the N1 vs. N2 alkylation outcome.

Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization Start Low or No Product Yield CheckReagents Verify Reagent Purity (Triazole & Alkylating Agent) Start->CheckReagents CheckConditions Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK Base Adjust Base CheckConditions->Base Solvent Ensure Anhydrous Solvent CheckConditions->Solvent Temperature Vary Temperature CheckConditions->Temperature MonitorReaction Monitor Reaction Progress (TLC, LC-MS) MonitorReaction->CheckConditions No Improvement Solution Improved Yield MonitorReaction->Solution Optimization Successful Base->MonitorReaction Solvent->MonitorReaction Temperature->MonitorReaction

Caption: A systematic approach to troubleshooting low product yield.

References

  • Lin, W. et al. (2024). Brønsted acid catalyzed N2‑selective alkylation of 1,2,3-triazoles with trichloroacetimidates. ResearchGate. Available at: [Link]

  • (2025). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. ACS Publications. Available at: [Link]

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. Available at: [Link]

  • Wang, X.-j. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PMC. Available at: [Link]

  • Preparation of n2-alkylated 1,2,3-triazoles. Google Patents.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. Available at: [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ScienceDirect. Available at: [Link]

  • Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. SCIEX. Available at: [Link]

  • General solution to the synthesis of N-2-substituted 1,2,3-triazoles. PubMed. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • Superbase‐promoted site‐selective alkylation of triazole heteroarenes. ResearchGate. Available at: [Link]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • Product Class 14: 1,2,4-Triazoles. Thieme. Available at: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). eurl-pesticides.eu. Available at: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. Available at: [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available at: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • Site-Selective N-Dealkylation of 1,2,3-Triazolium Salts: A Metal-Free Route to 1,5-Substituted 1,2,3-Triazoles and Related Bistriazoles. Organic Chemistry Portal. Available at: [Link]

  • Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications. Available at: [Link]

  • Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Characterization of 2H-1,2,3-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to address the significant and often underestimated challenges in the characterization of 2H-1,2,3-triazole regioisomers. Differentiating these isomers is critical for ensuring the purity, efficacy, and safety of novel compounds. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate this complex analytical landscape.

The Core Challenge: Why Are These Isomers So Difficult to Distinguish?

The synthesis of substituted 1,2,3-triazoles can often lead to a mixture of regioisomers, including the N1-substituted (e.g., 1,4- and 1,5-disubstituted) and the N2-substituted (e.g., 2,4-disubstituted) products.[1][2] While the 2H-tautomer is often more stable in the gas phase and in certain solvents, the energy barrier for interconversion can be low, leading to complex equilibria in solution.[3][4]

The primary difficulties arise from three key areas:

  • Tautomerism: Unsubstituted or partially substituted triazoles can exist as a mixture of 1H- and 2H-tautomers in solution. This dynamic equilibrium leads to broadened signals in NMR spectra, complicating interpretation.[3][5]

  • Subtle Spectroscopic Differences: Regioisomers possess the same molecular weight, making them indistinguishable by standard mass spectrometry. Their structural similarity often results in closely related NMR chemical shifts and chromatographic retention times, demanding advanced and carefully optimized analytical methods for resolution.

  • Ambiguous Synthetic Outcomes: While certain reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly regioselective for 1,4-disubstituted 1H-isomers, many other synthetic routes are not.[6][7] For instance, the alkylation of an NH-1,2,3-triazole frequently yields a mixture of N1 and N2 products, the ratio of which is highly dependent on reaction conditions like solvent and base.[2][8]

This guide will provide you with the tools to confidently tackle these challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

NMR Spectroscopy Issues

Question: My 1H NMR spectrum shows very broad signals for the triazole ring and NH protons. What is happening and how can I fix it?

Answer: This is a classic sign of prototropic tautomerism, where the NH proton is in dynamic exchange between the N1 and N2 positions. This exchange occurs on the NMR timescale, leading to signal broadening.

  • Causality: The rate of proton exchange is comparable to the frequency difference between the signals for the distinct tautomers, resulting in coalescence and broadening.

  • Troubleshooting Steps:

    • Low-Temperature NMR: Cooling the sample slows down the exchange rate. At a sufficiently low temperature, you may be able to "freeze out" the individual tautomers, resulting in sharp signals for each species.

    • Solvent Change: The tautomeric equilibrium is often solvent-dependent.[1][3] Switching from a protic solvent (like methanol) to a non-polar aprotic solvent (like toluene-d8 or CDCl3) can often favor one tautomer and simplify the spectrum. The 2H-tautomer is generally more stable and thus predominant in the gas phase and less polar solvents.[3]

Question: I've performed an alkylation on a 4-substituted-1H-1,2,3-triazole and obtained a mixture of two products. How can I use NMR to determine which is the N1 and which is the N2 isomer?

Answer: This is a common challenge where one-dimensional NMR is often insufficient. Two-dimensional NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is the most powerful tool for this assignment.

  • Causality: HMBC detects long-range (2- and 3-bond) correlations between protons and carbons. The connectivity pattern between the N-alkyl group and the triazole ring carbons is different for N1 and N2 isomers, providing a definitive fingerprint.

  • Analytical Strategy:

    • N1-Isomer (1,4-disubstituted): The protons on the carbon directly attached to N1 will show a 3-bond correlation (³JCH) to the C5 carbon of the triazole ring.

    • N2-Isomer (2,4-disubstituted): The protons on the carbon directly attached to N2 are equidistant from C4 and C5. Therefore, they will show ³JCH correlations to both the C4 and C5 carbons. This dual correlation is a definitive marker for the N2 isomer.[9]

    • Advanced Confirmation: For absolute certainty, a ¹H-¹⁵N HMBC experiment can be performed. This will show a direct correlation from the alkyl protons to the nitrogen they are attached to (N1 or N2), providing unambiguous proof.[10]

Question: How can I distinguish between 1,4- and 1,5-disubstituted 1H-1,2,3-triazole regioisomers?

Answer: While these isomers can be challenging, there are two highly reliable NMR methods to distinguish them.

  • Method 1: ¹³C NMR Spectroscopy (The Simplest Method): There is a consistent and diagnostically useful difference in the chemical shifts of the triazole ring carbons.

    • 1,4-Isomer: The C5 carbon (bearing the proton) typically appears upfield, in the range of δ 120-127 ppm.[6][11]

    • 1,5-Isomer: The C4 carbon (bearing the proton) is significantly downfield, usually in the range of δ 133-138 ppm.[6] This simple 1D experiment is often sufficient for a confident assignment.

  • Method 2: 2D NOESY Spectroscopy: This experiment detects through-space proximity of protons.

    • 1,5-Isomer: The substituent at N1 is sterically close to the substituent at C5. A Nuclear Overhauser Effect (NOE) will be observed between the protons of the N1-substituent and the triazole C-H proton.

    • 1,4-Isomer: The N1-substituent and the C5 proton are too far apart. No significant NOE correlation will be observed between them.[6][12]

Chromatography & Purification Issues

Question: My N1 and N2 regioisomers are co-eluting during column chromatography on silica gel. What are my options?

Answer: Co-elution is common due to the isomers' similar polarities. A systematic approach to changing separation conditions is required.

  • Troubleshooting Steps:

    • Optimize Eluent System: Perform a thorough TLC analysis using a range of solvent systems with varying polarity and composition (e.g., hexanes/ethyl acetate, dichloromethane/methanol, hexanes/acetone). Sometimes a small addition of a third solvent (e.g., triethylamine for basic compounds) can dramatically alter selectivity.

    • Switch to Reverse-Phase Chromatography: If normal-phase silica fails, the subtle differences in hydrophobicity between the isomers may be exploited using reverse-phase (C18) HPLC or flash chromatography with a water/acetonitrile or water/methanol gradient.

    • Consider an Alternative Stationary Phase: If both silica and C18 fail, explore other stationary phases like alumina, diol, or cyano-bonded silica, which offer different separation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the definitive, "gold standard" method for determining the structure of a triazole regioisomer?

A1: Unambiguous structure determination is best achieved by single-crystal X-ray diffraction .[13] This technique provides a three-dimensional map of the molecule, definitively showing the connectivity of all atoms and leaving no room for doubt. If you can grow a suitable crystal, this method should be your top priority for novel compounds. In the absence of a crystal structure, a combination of advanced 2D NMR experiments, particularly ¹H-¹³C HMBC and ¹H-¹⁵N HMBC, provides the highest level of confidence for structural assignment in solution.[10][14]

Q2: Can computational chemistry help in assigning the correct regioisomeric structure?

A2: Absolutely. Quantum mechanical calculations are a powerful complementary tool. The typical workflow involves:

  • Building 3D models of all possible regioisomers.

  • Performing a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP level.

  • Calculating the NMR shielding constants for each optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method.[10][15]

  • Converting the calculated shielding constants to chemical shifts and comparing them with the experimental data. Statistical methods like DP4+ analysis can then be used to determine the most probable isomer with a high degree of confidence.[5]

Q3: My reaction was supposed to be a "click reaction." Do I still need to worry about regioisomers?

A3: The term "click chemistry" most famously refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which is exceptionally regioselective, almost exclusively yielding the 1,4-disubstituted-1H-1,2,3-triazole .[6][7][16] However, if you are using other conditions, you must be cautious:

  • Thermal Cycloaddition (Huisgen): The original, uncatalyzed reaction often gives a mixture of 1,4- and 1,5-isomers.[4][17]

  • Ruthenium-Catalyzed (RuAAC): This reaction is also highly regioselective but produces the opposite isomer, the 1,5-disubstituted-1H-1,2,3-triazole .[7] Therefore, the need to verify regiochemistry is entirely dependent on the specific catalytic system employed.

Data & Protocols

Key NMR Data for Isomer Identification

The following table summarizes typical ¹³C NMR chemical shift ranges that are diagnostic for distinguishing common disubstituted 1,2,3-triazole scaffolds.

Isomer TypeKey Carbon AtomTypical Chemical Shift (δ, ppm)Reference
1,4-Disubstituted-1HC5 (CH)120 - 127[6][11]
1,5-Disubstituted-1HC4 (CH)133 - 138[6]
2,4-Disubstituted-2HC4/C5Varies, but HMBC is the key identifier[9]
Experimental Protocol: Distinguishing N1 vs. N2 Isomers with ¹H-¹³C HMBC

This protocol assumes you have a purified sample (or a mixture) of your regioisomers and have already acquired standard ¹H and ¹³C{¹H} spectra.

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a high-quality NMR tube. A higher concentration reduces the required experiment time.

  • Acquisition Setup:

    • Load the standard HMBC pulse sequence from the spectrometer's library (e.g., hmbcgplpndqf on a Bruker instrument).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all relevant signals.

    • Crucially, set the long-range coupling constant (JCH) for the experiment. A standard value is 8 Hz. This value is optimized for detecting 2- and 3-bond correlations.

  • Data Acquisition: Run the experiment. The acquisition time can range from 30 minutes to several hours, depending on the sample concentration and spectrometer sensitivity.

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.

    • Calibrate the processed spectrum.

    • Identify the signals corresponding to the protons on the N-alkyl group (e.g., the -CH₂- group attached to the triazole nitrogen).

    • Trace the correlations from these proton signals to the carbon signals in the F1 dimension.

    • Interpretation:

      • If a cross-peak exists between the N-CH₂ protons and only one triazole ring carbon (C5), the isomer is N1-substituted .

      • If cross-peaks exist between the N-CH₂ protons and both triazole ring carbons (C4 and C5), the isomer is N2-substituted .

Visualized Workflows

Decision Workflow for Isomer Characterization

The following diagram outlines a logical workflow for tackling an unknown triazole product mixture.

G cluster_start Start: Synthetic Product cluster_analysis Analytical Workflow cluster_decision Interpretation & Assignment cluster_end Conclusion start Obtain Product Mixture lcms LC-MS Analysis start->lcms check_mass Check Mass: Do isomers exist? lcms->check_mass Identical m/z? nmr_1d Acquire 1D NMR (¹H, ¹³C) check_purity Single Peak in 1D? (Check ¹³C for 1,4 vs 1,5) nmr_1d->check_purity nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) assign_hmbc Analyze HMBC: Check N-Alkyl to C4/C5 Correlations nmr_2d->assign_hmbc xray Single Crystal X-Ray (If possible) success Structure Confirmed xray->success Gold Standard check_mass->nmr_1d Yes check_mass->xray check_purity->nmr_2d No (Mixture) check_purity->assign_hmbc Yes (Pure) assign_hmbc->success Unambiguous Correlations failure Ambiguous? Consider ¹⁵N NMR or Computational Analysis assign_hmbc->failure Ambiguous

Caption: A logical workflow for the characterization of potential triazole regioisomers.

HMBC Correlation Diagram for N1 vs. N2 Isomers

This diagram illustrates the key diagnostic correlations for distinguishing N1- and N2-substituted triazoles.

Caption: Diagnostic ³JCH correlations in HMBC spectra for isomer assignment.

References

  • Feng, F.-F., Li, J.-K., Liu, X.-Y., Zhang, F.-G., Cheung, C. W., & Ma, J.-A. (2020). Copper-Catalyzed Annulation of Azirines and Aryldiazonium Salts: Regiospecific Synthesis of N2-Aryl-1,2,3-triazoles. Journal of Organic Chemistry, 85(16), 10872–10883. Available at: [Link]

  • Al-Huniti, M. H., & Turos, E. (2012). A Simple and Effective Method for Assigning the Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8760. Available at: [Link]

  • Csonka, R., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(50), 34795–34812. Available at: [Link]

  • Di Mola, A., et al. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 11(30), 5035-5041. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Request PDF. Available at: [Link]

  • ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6. Available at: [Link]

  • Zdanovskaia, M. A., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084306. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

  • Bakulina, O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4791. Available at: [Link]

  • Le Guennic, B., et al. (2014). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Physical Chemistry Chemical Physics, 16(14), 6602-6611. Available at: [Link]

  • Samultsev, D. O., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Available at: [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 1-38. Available at: [Link]

  • Warżajtis, B., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1935. Available at: [Link]

  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • Zhang, C., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry, 88(7), 4336–4343. Available at: [Link]

  • Tornoe, C. W., et al. (2002). Peptidotriazoles on Solid Phase:[6][18][19]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Available at: [Link]

  • Shorin, A. S., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6296. Available at: [Link]

  • Das, A., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][10][6][18]triazoles. ChemistrySelect, 6(46), 12949-12953. Available at: [Link]

  • Alkorta, I., et al. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc, 2011(1), 1-14. Available at: [Link]

  • Kwok, D. I., et al. (2008). REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Heterocycles, 75(11), 2689-2705. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Available at: [Link]

  • Organic Chemistry: Current Research. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1,2,3-Triazole Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of small-molecule pharmacophores. 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives are privileged structures in drug discovery due to their metabolic stability and ability to mimic amide bonds[1]. However, depending on their R-group substituents, they can present significant solubility hurdles during in vitro assays and in vivo formulation.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind solubility failures and providing self-validating protocols to resolve them.

Part 1: Mechanistic Understanding of Triazole Solubility

Q: Why do my 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives exhibit erratic aqueous solubility, even though triazoles are polar?

A: Solubility is a thermodynamic competition between crystal lattice energy and solvation energy. The 1,2,3-triazole core inherently possesses a strong dipole moment (4.8–5.6 Debye) and acts as a significant hydrogen bond acceptor and donor, which generally favors aqueous solvation[2].

However, erratic solubility usually stems from the substituents attached to the triazole or the ethanamine chain. If your derivative contains bulky, lipophilic aromatic rings, the hydrophobic effect and strong intermolecular π-π stacking will drastically increase the crystal lattice energy. When the lattice energy exceeds the hydration energy provided by the triazole and the ionizable ethanamine group, the compound remains insoluble. To resolve this, we must disrupt the crystal lattice via salt formation or lower the dielectric constant of the solvent using co-solvents.

G Triazole 1,2,3-Triazole Core (Dipole 4.8-5.6 D, H-Bond Acceptor) Solubility Net Aqueous Solubility (Thermodynamic & Kinetic) Triazole->Solubility Enhances via H-bonding Amine Ethanamine Chain (Ionizable Primary Amine, pKa ~9.5) Amine->Solubility Enhances via Protonation (pH < 7) Substituents R-Group Substituents (Lipophilicity, Crystal Packing) Substituents->Solubility Decreases via Hydrophobicity

Physicochemical determinants of 1,2,3-triazole ethanamine solubility.

Part 2: In Vitro Assay Troubleshooting (Kinetic Solubility)

Q: My compound crashes out immediately when diluted from a 10 mM DMSO stock into PBS for biochemical assays. How do I prevent this?

A: You are observing a classic solvent-shift nucleation event. In early-stage drug discovery, compounds are stored in DMSO and rapidly diluted into aqueous buffers, creating a state of localized supersaturation[3]. Because the solvent shift is instantaneous, the compound undergoes hydrophobic collapse and precipitates before it can reach thermodynamic equilibrium. This is known as a failure of "kinetic solubility"[4].

To prevent this, you must determine your compound's exact kinetic solubility threshold and ensure your assay's final concentration remains below it. A good benchmark for drug discovery compounds is >60 µg/mL[4].

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometric/UV)

This self-validating protocol utilizes laser nephelometry (light scattering) to detect the exact concentration at which precipitation begins[5].

  • Stock Preparation: Prepare a 10 mM stock of the 2-(2H-1,2,3-triazol-2-yl)ethanamine derivative in 100% DMSO[5].

  • Serial Dilution: In a 96-well plate, perform a linear serial dilution of the DMSO stock[3].

  • Buffer Addition: Dispense 5 µL of each DMSO dilution into a new microtiter plate. Rapidly add 245 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 2%[6].

  • Incubation: Seal the plate and incubate with shaking at 25°C for exactly 2 hours[5].

  • Detection (Nephelometry): Read the plate using a laser nephelometer. An exponential increase in light scattering indicates the formation of undissolved particles (the precipitation threshold)[6].

  • Quantitation (Optional UV/LC-MS): For higher precision, filter the solution through a specialized solubility filter plate to remove the precipitate, and measure the saturated solution's concentration directly via UV-Vis or LC-MS/MS against a standard curve[3].

Part 3: Formulation & Salt Screening (Thermodynamic Solubility)

Q: I need to formulate my derivative for in vivo PK studies, but the free base is highly insoluble. How do I select the optimal counterion?

A: Because your molecule contains an ethanamine side chain, it possesses a basic primary amine. Salt formation is the most effective strategy to enhance the dissolution rate and thermodynamic solubility of basic APIs.

The Causality of Salt Selection: For successful and stable salt formation, the pKa of your chosen acidic counterion must be at least 2 units lower than the pKa of your drug's basic amine (ΔpKa ≥ 2)[7]. The ethanamine group typically has a pKa around 9.5. Therefore, counterions with a pKa < 7.5 are required. This ensures complete proton transfer, driving the system into the "salt plateau" region of the pH-solubility profile, where the solubility of the ionized salt heavily prevails over the free base[7].

G FreeBase Free Base in Solvent (e.g., MeOH/CHCl3) Counterion Add Counterion (pKa < pKa_base - 2) FreeBase->Counterion Incubate Thermal Cycling (50°C to 20°C) Counterion->Incubate Analyze Birefringence & HPLC (Check for Crystalline Hit) Incubate->Analyze Result Thermodynamic Solubility (Target > 60 µg/mL) Analyze->Result Hit Identified

Miniaturized high-throughput salt screening workflow for basic APIs.

Protocol 2: Miniaturized 96-Well Plate Salt Screening

To conserve API during early discovery, utilize a miniaturized high-throughput screening methodology[8].

  • API Distribution: Distribute 1–5 mg (approx. 2–50 µmol) of the free base derivative into each well of a 96-well crystallization plate[9].

  • Solvent Addition: Dissolve the free base in 100 µL of a suitable crystallization solvent (e.g., MeOH/CHCl3 mixtures are highly effective for nitrogenous compounds)[8]. Note: Avoid purely aqueous mixtures as they may dissolve the molecular salts entirely, preventing crystallization[9].

  • Counterion Dosing: Add 1.05 molar equivalents of various counterions (e.g., Hydrochloric acid, Methanesulfonic acid, Succinic acid) to the respective wells[9].

  • Thermal Cycling: Seal the plate and incubate in a programmable oven. Cycle the temperature from 50°C (4 hours) down to 20°C (over 8 hours) with a linear cooling profile. Repeat this cycle twice to promote crystal growth[9].

  • First-Pass Analysis: Examine all wells under a birefringence microscope. Crystalline solids will exhibit birefringence (glowing under cross-polarized light)[9].

  • Validation: Subject the crystalline hits to HPLC analysis to confirm the yield (>10% indicates a genuine salt hit, not just counterion precipitation)[9].

Part 4: Data Interpretation & Formulation Strategies

If salt screening yields multiple viable candidates, or if you must rely on co-solvents for an immediate in vivo study, use the following data matrix to guide your formulation strategy.

Table 1: Formulation & Counterion Matrix for Triazole-Ethanamines
Strategy TypeAgentMechanism of ActionProsCons / Limitations
Salt Formation Hydrochloride (HCl)Protonates ethanamine (ΔpKa > 2). Lowers lattice energy.High solubility gain (often >40-fold)[8]. Highly crystalline.Can be hygroscopic; risk of common-ion effect in gastric fluid.
Salt Formation MesylateForms highly soluble sulfonate salt.Excellent aqueous solubility; less prone to common-ion effect than HCl.Potential regulatory scrutiny for genotoxic impurities (mesilate esters).
Co-Solvent DMSODisrupts solute-solute H-bonding; fully solvates the triazole core.Universal solvent for in vitro stocks.Highly toxic in vivo; causes rapid precipitation upon aqueous dilution[3].
Complexation HP-β-CDEncapsulates lipophilic R-groups of the triazole derivative.Excellent for in vivo IV/PO dosing; prevents precipitation.High molecular weight excipient; can be viscous at high concentrations.
References
  • 1,2,3-Triazoles: Synthesis and Biological Application IntechOpen URL:[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application ACS Publications URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io URL:[Link]

  • In vitro solubility assays in drug discovery PubMed (NIH) URL:[Link]

  • Kinetic Solubility Assays Protocol AxisPharm URL: [Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening ACS Omega URL:[Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents and Counterions Organic Process Research & Development (ACS) URL:[Link]

Sources

Technical Support Center: Preventing Degradation of 2H-1,2,3-Triazoles During Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of purifying 2H-1,2,3-triazoles while preventing their degradation. The 1,2,3-triazole ring is a robust and versatile scaffold in medicinal chemistry, valued for its stability and role as a pharmacophore.[1][2][3] However, the stability of the 2H-tautomer can be influenced by various factors during purification, leading to yield loss and impurities. This guide is designed to provide you with the expertise and validated protocols to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: My 2H-1,2,3-triazole appears to be degrading during silica gel column chromatography. What could be the cause?

A1: The acidic nature of standard silica gel is a common culprit for the degradation of certain sensitive organic compounds, including some 2H-1,2,3-triazole derivatives. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, potentially catalyzing hydrolysis or rearrangement reactions, especially if your compound has acid-labile functional groups.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Solvent System Modification: Incorporating a small amount of a basic modifier, like triethylamine or pyridine, into your mobile phase can help to continuously neutralize the stationary phase and prevent on-column degradation.

Q2: I'm observing the formation of byproducts after treating my crude 2H-1,2,3-triazole with strong acid or base during an extraction. Why is this happening?

A2: While the 1,2,3-triazole ring is generally stable to hydrolysis under acidic or basic conditions, harsh pH environments can lead to the degradation of substituents on the triazole ring or, in some cases, the ring itself.[1][4][5] For instance, strongly acidic conditions can cause the removal of acid-sensitive protecting groups, while strong bases can promote side reactions on functional groups attached to the triazole.

Preventative Measures:

  • Use Milder Conditions: Opt for milder acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for extractions whenever possible.

  • Minimize Contact Time: Perform extractions quickly and avoid prolonged exposure to harsh pH conditions.

  • Temperature Control: Conduct extractions at reduced temperatures (e.g., in an ice bath) to slow down potential degradation reactions.

Q3: My purified 2H-1,2,3-triazole is showing signs of decomposition upon storage. What are the best practices for storing these compounds?

A3: The stability of 2H-1,2,3-triazoles can be influenced by light, air (oxygen), and temperature over time. Some derivatives can be susceptible to photochemical decomposition or oxidation.[6]

Recommended Storage Protocol:

  • Protect from Light: Store your compound in an amber vial or a container wrapped in aluminum foil.

  • Inert Atmosphere: For particularly sensitive compounds, store under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Low Temperature: Store at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation. Many polynitro-aryl-1,2,3-triazoles, for example, have decomposition temperatures ranging from 142-319 °C, but long-term storage at elevated temperatures is not advisable.[7][8]

Troubleshooting Guides

Problem: Low Recovery After Crystallization
Symptom Potential Cause Troubleshooting Action
Product "oils out" instead of crystallizing. The melting point of your compound is lower than the boiling point of the solvent. The cooling process is too rapid.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Try adding the hot solution to a pre-heated anti-solvent.
No crystals form upon cooling. The solution is too dilute, or the chosen solvent is too effective at dissolving the compound.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of your compound if available.
Excessive loss of product in the mother liquor. The compound has significant solubility in the crystallization solvent even at low temperatures.Choose a solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures. Consider using a co-solvent system (a good solvent and a poor solvent).
Problem: Impurities Co-eluting with the Product During Column Chromatography
Symptom Potential Cause Troubleshooting Action
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent polarity of the mobile phase. If using a mixed solvent system, try different ratios. Consider a different stationary phase (e.g., alumina, C18).
Compound streaks on the column. The compound is too polar for the stationary phase/mobile phase combination. The compound is not fully dissolved in the mobile phase before loading.For silica gel, add a small amount of a more polar solvent like methanol to the eluent. Ensure the compound is fully dissolved before loading it onto the column.

Experimental Protocols

Protocol 1: Purification of a Moderately Polar 2H-1,2,3-Triazole via Column Chromatography

This protocol outlines a general procedure for the purification of a 2H-1,2,3-triazole derivative of moderate polarity.

Step-by-Step Methodology:

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel and create a slurry with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude 2H-1,2,3-triazole in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid 2H-1,2,3-Triazole

This protocol provides a standard method for purifying a solid 2H-1,2,3-triazole by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Degradation and Purification

Degradation Pathway Decision Tree

This diagram illustrates a simplified decision-making process for troubleshooting potential degradation during purification.

DegradationTroubleshooting Start Degradation Observed During Purification PurificationMethod What is the purification method? Start->PurificationMethod Chromatography Column Chromatography PurificationMethod->Chromatography Chromatography Extraction Acid/Base Extraction PurificationMethod->Extraction Extraction Storage Storage PurificationMethod->Storage Storage StationaryPhase Is the stationary phase acidic (e.g., silica)? Chromatography->StationaryPhase HarshConditions Are strong acids or bases being used? Extraction->HarshConditions StorageConditions How is the compound stored? Storage->StorageConditions YesSilica Yes StationaryPhase->YesSilica Yes NoSilica No StationaryPhase->NoSilica No Neutralize Neutralize silica with triethylamine or use alternative phase (alumina). YesSilica->Neutralize CheckSolvent Consider solvent stability. NoSilica->CheckSolvent YesHarsh Yes HarshConditions->YesHarsh Yes NoHarsh No HarshConditions->NoHarsh No UseMilder Use milder reagents (e.g., NaHCO3, dilute HOAc). YesHarsh->UseMilder CheckTemp Check for thermal degradation. NoHarsh->CheckTemp Exposed Exposed to light/air/heat StorageConditions->Exposed Exposed Protected Protected StorageConditions->Protected Protected StoreProperly Store in amber vial under inert atmosphere at low temperature. Exposed->StoreProperly FurtherAnalysis Further analysis needed. Protected->FurtherAnalysis

Caption: Troubleshooting degradation of 2H-1,2,3-triazoles.

Purification Method Selection Workflow

This workflow provides a guide for selecting an appropriate purification strategy based on the properties of your crude 2H-1,2,3-triazole.

PurificationWorkflow CrudeProduct Crude 2H-1,2,3-Triazole IsSolid Is the crude product a solid? CrudeProduct->IsSolid Solid Solid IsSolid->Solid Yes Oil Oil/Liquid IsSolid->Oil No TryCrystallization Attempt Recrystallization Solid->TryCrystallization ColumnChromatography Proceed to Column Chromatography Oil->ColumnChromatography CrystalsForm Do pure crystals form? TryCrystallization->CrystalsForm CheckPolarity Assess Polarity Difference of Components ColumnChromatography->CheckPolarity YesCrystals Yes CrystalsForm->YesCrystals Yes NoCrystals No CrystalsForm->NoCrystals No PureProduct Pure Product Obtained YesCrystals->PureProduct NoCrystals->ColumnChromatography GoodSeparation Good Separation by TLC? CheckPolarity->GoodSeparation High ΔRf PoorSeparation Poor Separation by TLC CheckPolarity->PoorSeparation Low ΔRf StandardColumn Standard Column Chromatography (Silica/Alumina) GoodSeparation->StandardColumn SpecializedTechniques Consider Specialized Techniques (e.g., HPLC, Prep-TLC) PoorSeparation->SpecializedTechniques StandardColumn->PureProduct

Caption: Selecting a purification method for 2H-1,2,3-triazoles.

References

  • Wikipedia. 1,2,3-Triazole. [Link]

  • Gasser, G., & Metzler-Nolte, N. (2012). The potential of 1,2,3-triazoles in medicinal chemistry. Current Opinion in Chemical Biology, 16(1-2), 94-103.
  • Aher, N. G., et al. (2017). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 139, 633-662. [Link]

  • Wiedmann, S., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]

  • Google Patents.
  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PubMed. Synthesis of thermally stable energetic 1,2,3-triazole derivatives. [Link]

  • ResearchGate. 1H- and 2H-1,2,3-triazoles hybrids: Comparative study of photophysical properties. [Link]

  • Semantic Scholar. Synthesis of thermally stable energetic 1,2,3-triazole derivatives. [Link]

  • Semantic Scholar. 1,2,3- Triazoles: general and key synthetic strategies. [Link]

  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • MDPI. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]

  • Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]

  • SciSpace. NIH Public Access. [Link]

  • ResearchGate. Luminophores based on 2H-1,2,3-triazoles: synthesis, photophysical properties, and application prospects. [Link]

  • IntechOpen. 1,2,3-Triazoles: Synthesis and Biological Application. [Link]

  • ResearchGate. Metabolic degradation and calculated half-lives (t1/2) of 1,5 triazoles.... [Link]

  • PMC. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]

  • The Royal Society of Chemistry. Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. [Link]

  • ACS Publications. Photochemical decomposition of 1H-1,2,3-triazole derivatives. [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • ACS Publications. 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. [Link]

Sources

Validation & Comparative

comparative stability of 2H-1,2,3-triazole vs 1H-1,2,3-triazole linkers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Profiling of 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Linkers in Drug Design

The 1,2,3-triazole motif has revolutionized medicinal chemistry, primarily serving as a robust, metabolically stable bioisostere for amide bonds[1]. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made the 1,4-disubstituted 1H-1,2,3-triazole the default linker in drug discovery[2], emerging research highlights the unique physicochemical advantages of the 2H-1,2,3-triazole isomer[3]. As a Senior Application Scientist, I frequently guide development teams through the nuanced selection of these linkers. The choice between a 1H- and 2H-triazole linkage is not merely a synthetic preference; it fundamentally alters the molecule's thermodynamic stability, dipole moment, and steric profile[4].

Thermodynamic & Electronic Fundamentals

The unsubstituted 1,2,3-triazole core exists in a dynamic tautomeric equilibrium between its 1H and 2H forms[5]. (The 4H-tautomer is non-aromatic and energetically prohibitive[5]).

In the gas phase, the 2H-1,2,3-triazole tautomer is overwhelmingly favored, representing >99.9% of the equilibrium mixture[6]. This preference is driven by the minimization of lone-pair repulsion; in the 2H form, the hydrogen atom resides on the central N2, effectively separating the lone electron pairs on N1 and N3[6]. Consequently, the 2H-tautomer is approximately 3.5 to 4.5 kcal/mol more stable than its 1H counterpart in a vacuum[7][8].

However, the electronic distribution creates a stark contrast in dipole moments: μ = 4.38 D for the 1H-isomer versus a mere 0.218 D for the 2H-isomer[6]. This massive difference means that solvent polarity dictates the equilibrium state. In highly polar solvents, the 1H-tautomer is preferentially stabilized via dipole-dipole interactions[9]. Despite this, in aqueous solutions, the 2H-isomer still maintains a slight edge, existing in a roughly 2:1 ratio over the 1H form[5].

Structural Implications for Linker Design

When functionalized as linkers, the tautomeric protons are replaced by alkyl or aryl substituents, locking the ring into either a 1-substituted (1H-like) or 2-substituted (2H-like) configuration[3].

1,4-Disubstituted linkers (derived from 1H-triazoles) often exhibit higher steric hindrance because the substituents at the N1 and C5 positions are adjacent[3]. Conversely, 2,4-disubstituted linkers (derived from 2H-triazoles) benefit from increased thermodynamic stability and reduced steric clash, as the N2 substituent is flanked by the less encumbered N1 and N3 atoms[4].

TriazoleStability Core 1,2,3-Triazole Core (Dynamic Equilibrium) Iso1H 1H-1,2,3-Triazole Dipole: 4.38 D Core->Iso1H Tautomerization Iso2H 2H-1,2,3-Triazole Dipole: 0.218 D Core->Iso2H Tautomerization Linker1H 1,4-Disubstituted Linker (High Steric Hindrance) Iso1H->Linker1H CuAAC Click Chemistry Linker2H 2,4-Disubstituted Linker (Reduced Steric Hindrance) Iso2H->Linker2H N-Tosylhydrazone Coupling Polar Polar Solvents (e.g., Water, DMSO) Polar->Iso1H Stabilizes via Dipole-Dipole Interaction NonPolar Gas Phase / Non-Polar (e.g., Toluene) NonPolar->Iso2H Stabilizes via Minimized Lone-Pair Repulsion

Thermodynamic drivers and synthetic pathways distinguishing 1H- and 2H-1,2,3-triazole linkers.

Quantitative Stability Comparison

Parameter1H-1,2,3-Triazole Linkers2H-1,2,3-Triazole Linkers
Gas-Phase Stability Less stable (ΔE ≈ +3.5 to 4.5 kcal/mol)[7][8]Highly stable (Reference state)[7][8]
Dipole Moment (μ) 4.38 D (Highly polar)[6]0.218 D (Nearly non-polar)[6]
Aqueous Equilibrium ~33% (Minority tautomer)[5]~67% (Favored 2:1 ratio)[5]
Steric Profile High (Adjacent C5/N1 substituents)[3]Low (Reduced C4/C5 vs N2 clash)[3][4]
Primary Synthesis CuAAC (Click Chemistry)[2]N-Tosylhydrazone Coupling[4]

Experimental Workflows for Stability Profiling

To empirically validate the stability and structural behavior of these linkers, we employ self-validating analytical protocols. The following methodologies are designed not just to observe, but to mechanistically confirm the stability profiles.

Protocol 1: NMR-Based Solvent-Dependent Conformational Assessment

Rationale: Because the dipole moments of 1H- and 2H-triazoles differ drastically[6], their conformational stability is highly sensitive to the dielectric constant of the microenvironment. We utilize ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR to unambiguously assign the nitrogen positions, as ¹⁵N chemical shifts are highly diagnostic for triazole regiochemistry[4].

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and purify the target 1H- and 2H-triazole linkers. Prepare 0.5 M solutions in two contrasting solvents: non-polar (Toluene- d8​ ) and highly polar (DMSO- d6​ ).

  • NMR Acquisition: Acquire ¹H and ¹⁵N NMR spectra at 298 K using a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Diagnostic Peak Assignment:

    • For the 2H-triazole linker, identify the N2 atom, which typically resonates at a significantly lower chemical shift (~248 ppm) compared to N1/N3 (~322-332 ppm)[4].

    • For the 1H-triazole linker, monitor the C5 chemical shift, which typically appears upfield (121.5–125.6 ppm) relative to the 2H-isomer (131.0–134.5 ppm)[4].

  • Causality & Validation: By comparing the spectra across solvents, we validate the structural integrity. If the linker degrades or undergoes unexpected ring-opening (e.g., retro-cycloaddition), the diagnostic ¹⁵N signals will disappear. The use of an internal standard (e.g., TMS) ensures quantitative reliability and self-validates the system against sample loss.

Protocol 2: Microsomal Metabolic Stability Assay

Rationale: Triazoles are deployed as amide bioisosteres due to their resistance to enzymatic cleavage[1][10]. However, the differing electron densities of 1H- vs. 2H-linkers can influence their susceptibility to Cytochrome P450 (CYP) mediated oxidation. This assay empirically tests that resistance.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the triazole linker in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Include a negative control lacking NADPH to differentiate enzymatic degradation from inherent chemical instability.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Causality & Validation: The 1H-1,2,3-triazole is known to be highly resistant to metabolic changes[10]. If the 2H-isomer exhibits a shorter half-life, it indicates that the reduced steric hindrance around N2[3] may inadvertently expose the core to CYP-mediated N-dealkylation, a critical insight for lead optimization.

Conclusion

While the 1H-1,2,3-triazole remains the cornerstone of Click-chemistry-derived linkers[8], the 2H-1,2,3-triazole offers a compelling alternative characterized by superior gas-phase thermodynamic stability[7], minimized lone-pair repulsion[6], and a significantly lower dipole moment[6]. By leveraging the comparative data and rigorous validation protocols outlined above, drug development professionals can rationally select the optimal triazole isomer to fine-tune the pharmacokinetic and structural properties of their therapeutic candidates.

Sources

Spectroscopic Differentiation Between N1 and N2 Substituted 1,2,3-Triazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the analytical bottleneck of distinguishing between N1 -substituted (1,4- or 1,5-disubstituted) and N2 -substituted (2,4-disubstituted) 1,2,3-triazoles. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted isomers, post-synthetic modifications, classical alkylations, or non-catalyzed cycloadditions often yield complex regioisomeric mixtures[1].

Differentiating these isomers is paramount in drug discovery. The spatial orientation of the substituents drastically alters the molecule's pharmacophore, hydrogen-bonding network, and physicochemical properties. This guide objectively compares the spectroscopic modalities used to differentiate these isomers, providing the mechanistic causality behind the data and a self-validating experimental protocol.

Mechanistic Causality: The Root of Structural Ambiguity

The 1,2,3-triazole ring exhibits rapid tautomerism in its unsubstituted state. When alkylated or arylated, the symmetry of the ring is permanently broken, locking the molecule into distinct electronic environments:

  • N1 -Substitution (1,4- or 1,5-disubstituted): Creates a highly asymmetric electronic distribution. The N1 atom adopts a "pyrrole-like" character (donating its lone pair to the aromatic sextet), while N2 and N3 remain "pyridine-like" (lone pairs orthogonal to the π -system).

  • N2 -Substitution (2,4-disubstituted): Creates a more symmetric (or pseudo-symmetric) electronic distribution. Here, N2 acts as the pyrrole-like nitrogen, leaving N1 and N3 as the pyridine-like centers[2].

Because the molecular weight and functional groups remain identical, mass spectrometry and IR spectroscopy offer little to no differentiation value. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive solution.

Comparison of Analytical Modalities

To establish a self-validating analytical system, we must compare the efficacy, speed, and reliability of 1D versus 2D NMR techniques.

Alternative A: 1D 13 C and 1 H NMR (The Rapid Screen)

Performance: Fast and routine, but susceptible to ambiguity from substituent effects.

  • 13 C NMR Causality: The electron density distribution in the triazole ring directly impacts the shielding of the C4 and C5 carbons. In 1,4-disubstituted ( N1 ) triazoles, the C5 carbon is relatively shielded, typically appearing around δ 121–125 ppm . Conversely, in 2,4-disubstituted ( N2 ) triazoles, the C5 carbon is heavily deshielded, shifting downfield to δ 131–135 ppm [3].

  • 1 H NMR Causality: The triazole C5−H proton is highly sensitive to the anisotropic cone of the substituents. While it often appears slightly more shielded in 1,4-isomers ( 7.3–7.9 ppm) compared to 2,4-isomers depending on the functional groups, this metric is highly variable and should never be used as standalone proof[4].

Alternative B: 2D 1 H- 15 N HMBC (The Gold Standard)

Performance: Definitive, structurally self-validating, but requires longer acquisition times.

  • Causality: Nitrogen-15 chemical shifts are exquisitely sensitive to their hybridization and electronic environment. By utilizing 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) at natural abundance, we can trace the connectivity from the triazole proton (or adjacent alkyl protons) directly to the ring nitrogens[1].

  • The Self-Validating Logic: The alkylated nitrogen (pyrrole-like) is always the most shielded ( -130 to -140 ppm relative to nitromethane). The unalkylated nitrogens (pyridine-like) are deshielded.

    • In the N1 -isomer , the adjacent N2 and N3 are heavily deshielded ( -18 to -35 ppm).

    • In the N2 -isomer , the pseudo-symmetry distributes the electron density such that N1 and N3 are moderately deshielded ( -48 to -60 ppm)[2],[5].

Quantitative Data Comparison

The following table summarizes the diagnostic chemical shifts used to differentiate the isomers. (Note: 15 N shifts are referenced to Nitromethane at 0 ppm. If your system uses liquid NH3​ as 0 ppm, add +380.2 ppm to these values)[6].

NucleusParameter N1 -Substituted (1,4-isomer) N2 -Substituted (2,4-isomer)Diagnostic Reliability
13 C NMR C5 Chemical Shift 121 – 125 ppm 131 – 135 ppmHigh (Rapid Screen)
1 H NMR C5−H Chemical Shift 7.3 – 8.5 ppm (Variable) 7.5 – 8.2 ppm (Variable)Low (Context Dependent)
15 N NMR Alkylated Nitrogen N1 : -130 to -140 ppm N2 : -130 to -135 ppmModerate
15 N NMR Unalkylated Nitrogens N2,N3 : -18 to -35 ppm N1,N3 : -48 to -60 ppmAbsolute (Definitive)
2D HMBC 1H−15N Correlations C5−H correlates to N1,N2,N3 C5−H correlates to N1,N2,N3 Absolute (Definitive)

Experimental Protocol: 1 H- 15 N HMBC Workflow

To ensure a self-validating system, follow this optimized protocol for natural abundance 15 N acquisition.

Step 1: Sample Preparation

  • Dissolve a highly concentrated sample ( 25 mg) of the purified triazole in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). High concentration is critical due to the low natural abundance of 15 N (0.37%).

  • Ensure the sample is free of paramagnetic impurities (e.g., residual copper from CuAAC), which will drastically reduce T2​ relaxation times and broaden the signals.

Step 2: Spectrometer Setup & Tuning

  • Insert the sample into a spectrometer equipped with a broadband probe (preferably a cryoprobe optimized for direct 15 N or inverse 1 H detection, 500 MHz).

  • Tune and match the probe for both 1 H and 15 N frequencies.

  • Calibrate the 90° pulse for 1 H.

Step 3: Pulse Sequence Selection (gs-HMBC)

  • Select a gradient-selected 1 H- 15 N HMBC pulse sequence (hmbcgplpndqf or equivalent).

  • Critical Parameter: Set the long-range coupling constant ( nJNH​ ) evolution delay. Triazole 2J and 3J nitrogen-proton couplings typically range from 8 to 12 Hz . Set the delay to optimize for a 10 Hz coupling ( 50 ms).

  • Set the 15 N spectral width to cover at least +50 to -200 ppm (relative to CH3​NO2​ ).

Step 4: Acquisition & Processing

  • Acquire a minimum of 128 to 256 scans per t1​ increment, with at least 128 increments in the indirect ( 15 N) dimension.

  • Process the 2D data using a squared sine-bell window function in both dimensions to enhance resolution.

  • Interpretation: Locate the C5−H proton signal on the F2 ( 1 H) axis. Trace vertically to identify the 15 N cross-peaks. If two highly deshielded nitrogens ( -25 ppm) are observed, it is the N1 -isomer. If two moderately deshielded nitrogens ( -55 ppm) are observed, it is the N2 -isomer.

Spectroscopic Decision Workflow

The following logic tree illustrates the self-validating workflow for differentiating these isomers in a high-throughput laboratory setting.

G Start Unknown 1,2,3-Triazole Isomer (N1 vs N2) NMR1D Acquire 1D 13C NMR Start->NMR1D CheckC5 Check C5 Chemical Shift NMR1D->CheckC5 C5_120 C5 ~ 120-125 ppm CheckC5->C5_120 C5_130 C5 ~ 130-135 ppm CheckC5->C5_130 TentativeN1 Tentative N1-Isomer (1,4-disubstituted) C5_120->TentativeN1 TentativeN2 Tentative N2-Isomer (2,4-disubstituted) C5_130->TentativeN2 NMR2D Acquire 2D 1H-15N HMBC (Gold Standard Validation) TentativeN1->NMR2D TentativeN2->NMR2D AnalyzeN Analyze 15N Chemical Shifts (Ref: CH3NO2 = 0 ppm) NMR2D->AnalyzeN N1_Profile N1 ~ -135 ppm (Shielded) N2/N3 ~ -20 to -35 ppm AnalyzeN->N1_Profile N2_Profile N2 ~ -130 ppm (Shielded) N1/N3 ~ -50 to -60 ppm AnalyzeN->N2_Profile ConfirmN1 Confirmed N1-Isomer N1_Profile->ConfirmN1 ConfirmN2 Confirmed N2-Isomer N2_Profile->ConfirmN2

Workflow for the spectroscopic differentiation of N1 and N2 substituted 1,2,3-triazoles.

References

  • [1] DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. Società Chimica Italiana (chim.it).

  • [2] A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles. National Institutes of Health (nih.gov).

  • [6] Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. American Chemical Society (acs.org).

  • [5] 4,5-Bisnitratomethyl and Similar Representatives of the Rare Class of 2-Nitro-1,2,3-triazoles. American Chemical Society (acs.org).

  • [3] A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones... American Chemical Society (acs.org).

  • [4] DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS (Part 2). Società Chimica Italiana (chim.it).

Sources

A Comparative Guide to the Biological Activities of 2-(1H-1,2,3-triazol-1-yl)ethanamine and its 2H-Isomer

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its capacity to engage in various biological interactions. This five-membered heterocycle can exist as two distinct regioisomers, the 1H- and 2H-substituted forms, a structural nuance that can profoundly influence a molecule's biological profile. This guide provides a comparative analysis of the biological activities of 2-(1H-1,2,3-triazol-1-yl)ethanamine and its corresponding 2H-isomer, 2-(2H-1,2,3-triazol-2-yl)ethanamine. While direct comparative experimental data for these specific unsubstituted ethanamine derivatives is not extensively available in the public domain, this guide will synthesize findings from closely related analogues to provide valuable insights for researchers, scientists, and drug development professionals.

The Critical Role of Isomerism in 1,2,3-Triazole Bioactivity

The arrangement of the substituent on the 1,2,3-triazole ring dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. These physicochemical properties are paramount in determining how a compound interacts with biological targets such as enzymes and receptors. Consequently, the 1H- and 2H-isomers of a 1,2,3-triazole derivative can exhibit significantly different pharmacological activities, potencies, and even mechanisms of action. Understanding these differences is crucial for the rational design of novel therapeutics.

Synthetic Strategies: The Challenge of Regioselectivity

The synthesis of N-substituted 1,2,3-triazoles often presents a challenge in controlling the regioselectivity. The direct alkylation of 1,2,3-triazole with a halo-ethanamine derivative typically yields a mixture of the 1H- and 2H-isomers, which can be difficult to separate.[1]

Synthesis_Workflow cluster_0 Synthesis of 1H-isomer cluster_1 Synthesis of 2H-isomer Azidoethanol 2-Azidoethanol CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition Azidoethanol->CuAAC Ethyne Acetylene gas Ethyne->CuAAC 1H_intermediate 2-(1H-1,2,3-triazol-1-yl)ethanol CuAAC->1H_intermediate Amination_1H Amination (e.g., Mitsunobu or Appel reaction) 1H_intermediate->Amination_1H Product_1H 2-(1H-1,2,3-triazol-1-yl)ethanamine Amination_1H->Product_1H Triazole_N-H 1,2,3-Triazole Alkylation N-Alkylation with regioselective catalyst Triazole_N-H->Alkylation Protected_bromoethanamine N-Protected 2-bromoethanamine Protected_bromoethanamine->Alkylation 2H_intermediate N-Protected 2-(2H-1,2,3-triazol-2-yl)ethanamine Alkylation->2H_intermediate Deprotection Deprotection 2H_intermediate->Deprotection Product_2H 2-(2H-1,2,3-triazol-2-yl)ethanamine Deprotection->Product_2H

Sources

structure-activity relationship (SAR) studies of 2-substituted-2H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 2-Substituted-2H-1,2,3-Triazoles: A Comparative Guide to P2X7 Receptor Antagonism

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in modern drug discovery. However, structure-activity relationship (SAR) studies increasingly highlight the distinct pharmacological advantages of the 2-substituted-2H-1,2,3-triazole isomer over its 1-substituted-1H counterpart. This guide objectively compares the performance of 2-aryl-2H-1,2,3-triazoles against standard commercial alternatives, specifically focusing on their highly effective role as competitive antagonists of the P2X7 receptor—a critical target in inflammatory and neuropathic diseases.

Structural Dynamics: 1H- vs. 2H-1,2,3-Triazoles

While 1H-1,2,3-triazoles are easily synthesized via classic click chemistry (CuAAC), the 2H-isomer possesses unique physicochemical properties that make it a superior bioisostere for specific target pockets. The 2H-isomer exhibits a significantly lower dipole moment than the 1H-isomer, which directly translates to higher lipophilicity. This structural nuance provides the 2-substituted derivatives with superior membrane permeability—a critical attribute for engaging transmembrane targets like ion channels.

Target Spotlight: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated non-selective cation channel heavily implicated in acute and chronic inflammatory cascades. Prolonged activation by extracellular ATP leads to the formation of a cytolytic macropore, subsequent activation of the NLRP3 inflammasome, and the downstream release of pro-inflammatory cytokines such as interleukin-1β (IL-1β)[1].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ions K+ Efflux / Ca2+ Influx P2X7->Ions Channel Opening Pore Macropore Formation (Dye Uptake) Ions->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Ions->NLRP3 Intracellular Signaling IL1B IL-1β Release (Inflammation) NLRP3->IL1B Caspase-1 Cleavage Comp9d 2-Aryl-2H-1,2,3-Triazoles (e.g., Compound 9d) Comp9d->P2X7 Competitive Blockade (ATP Site)

P2X7 receptor signaling pathway and competitive blockade by 2-substituted-2H-1,2,3-triazoles.

SAR Analysis & Quantitative Data Comparison

In a comprehensive SAR evaluation of fifty-one 1,2,3-triazole derivatives, several 2-aryl-2H-1,2,3-triazoles demonstrated a profound ability to block P2X7 receptor pore formation in vitro[1]. Compound 9d emerged as the most potent candidate from this library.

Mechanistic Binding Mode: Electrophysiological and molecular docking studies reveal that Compound 9d acts as a competitive antagonist. The 1,2,3-triazole core and its ether moiety interact with positively charged residues in the ATP binding site. Concurrently, the chlorobenzene moiety is directed toward the apolar end of the pocket, anchoring specifically to the Ile170, Trp167, and Leu309 residues of the α subunit[1].

Comparison with Standard Alternatives: While first-generation P2X7 antagonists (e.g., oxidized ATP) lacked selectivity, modern commercial standards like the tetrazole A-438079 and the cyanoguanidine A-740003 offer high potency[2]. However, the 2H-1,2,3-triazole scaffold provides a highly viable structural alternative that bypasses the metabolic liabilities of guanidine groups while maintaining excellent in vivo anti-inflammatory efficacy.

CompoundChemical ScaffoldTarget ReceptorIC₅₀ (In Vitro Pore Formation)Key Binding Interactions (ATP Site)
Compound 9d 2-Aryl-2H-1,2,3-triazoleP2X7 (Murine Macrophages)< 500 nMApolar anchoring via Ile170, Trp167, Leu309
A-438079 Disubstituted TetrazoleP2X7 (Rat/Human)100 - 300 nMReversible, competitive blockade
A-740003 CyanoguanidineP2X7 (Rat/Human)18 - 40 nMReversible, competitive blockade

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the efficacy of 2-substituted-2H-1,2,3-triazoles against standard alternatives, the following field-proven assays must be utilized.

Protocol 1: In Vitro Macropore Formation (Dye Uptake) Assay

This assay quantifies the antagonist's ability to prevent P2X7-mediated membrane permeabilization.

  • Cell Seeding & Adhesion: Plate J774.G8 macrophages in a 96-well microplate and incubate (37°C, 5% CO₂) for 30 minutes.

    • Causality: J774.G8 cells are specifically chosen because they natively express high levels of functional P2X7 receptors that readily dilate into macropores upon ATP stimulation[1].

  • Pre-incubation with Antagonist: Add the 2H-triazole derivative (e.g., Compound 9d) or standard (A-438079) at varying concentrations (10 nM to 10 μM) and incubate for 30 minutes.

    • Causality: This equilibration phase allows the compound to fully occupy the ATP binding pocket, ensuring that competitive blockade is accurately measured without kinetic lag.

  • ATP Stimulation & Dye Addition: Introduce 5 mM ATP simultaneously with YO-PRO-1 fluorescent dye.

    • Causality: Prolonged ATP exposure forces the P2X7 channel to dilate into a macropore permeable to molecules up to 900 Da, allowing the normally impermeable YO-PRO-1 dye to enter the cell and bind to nucleic acids.

  • Fluorescence Measurement: Read the plate at Ex 485 nm / Em 530 nm.

    • Validation Check: The assay must include a positive control (ATP only, representing maximum pore formation) and a negative control (buffer only, representing baseline fluorescence). The dynamic range between these controls validates the calculated IC₅₀.

Protocol 2: In Vivo ATP-Induced Paw Edema Model

This model evaluates the systemic bioavailability and localized anti-inflammatory efficacy of the compound.

  • Systemic Administration: Administer the triazole derivative (100, 500, or 1000 ng/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory insult.

    • Causality: Systemic dosing confirms that the highly lipophilic 2H-triazole scaffold can successfully distribute through the pharmacokinetics network to reach peripheral inflammatory sites[1].

  • Intraplantar ATP Injection: Inject a standardized dose of ATP directly into the right hind paw of the murine model.

    • Causality: Direct ATP injection triggers localized, P2X7-specific edema without causing systemic toxicity, isolating the receptor's specific contribution to the inflammatory cascade.

  • Plethysmometric Measurement: Measure paw volume exactly 30 minutes post-ATP injection.

    • Causality: The 30-minute mark captures the peak of the acute ATP-induced inflammatory response before endogenous compensatory mechanisms begin to downregulate the edema[1].

    • Validation Check: The contralateral left paw must be injected with an equal volume of sterile saline. This serves as an internal, self-validating baseline to accurately normalize and quantify the exact volume of edema.

Conclusion

SAR studies definitively position the 2-substituted-2H-1,2,3-triazole scaffold as a highly competitive alternative to traditional tetrazole and cyanoguanidine-based P2X7 antagonists. By leveraging the unique spatial geometry and lipophilicity of the 2H-isomer, compounds like 9d achieve potent competitive blockade at the ATP binding site, translating to robust in vivo anti-inflammatory performance. For drug development professionals, integrating this scaffold offers a strategic pathway to bypass the limitations of first-generation inhibitors while maintaining strict target selectivity.

References

  • Gonzaga, D., et al. "1-Aryl-1H- and 2-aryl-2H-1,2,3-triazole derivatives blockade P2X7 receptor in vitro and inflammatory response in vivo." ResearchGate / European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Honore, P., et al. "Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states." PMC / British Journal of Pharmacology (2006). URL:[Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, technical framework for conducting and interpreting comparative molecular docking studies of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. By explaining the causality behind experimental choices and presenting a detailed workflow, this document serves as a practical resource for elucidating the impact of triazole isomerism on protein-ligand interactions.

Introduction: The Privileged 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocyclic motif that has earned its status as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties and synthetic accessibility. The triazole moiety is not merely a passive component; it actively contributes to a molecule's pharmacological profile by serving multiple roles:

  • Pharmacophore: The triazole ring itself can engage in crucial interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4][5]

  • Bioisostere: It is widely recognized as an excellent bioisostere for the amide bond.[6] Specifically, the 1,4-disubstituted triazole effectively mimics the trans-amide bond geometry, while the 1,5-isomer can mimic the cis-amide bond, offering a strategy to lock peptides into specific conformations and improve metabolic stability.[7][8][9]

  • Linker: Its synthetic tractability, particularly via azide-alkyne cycloaddition reactions ("click chemistry"), makes it an ideal linker to connect different pharmacophoric fragments, creating novel hybrid molecules with enhanced activity.[1][10]

A critical, yet often underexplored, aspect of triazole-based drug design is the impact of its isomerism. The two most common isomers, 1,4- and 1,5-disubstituted 1,2,3-triazoles, arise from different regioselective synthetic routes—typically copper-catalyzed (CuAAC) for 1,4-isomers and ruthenium-catalyzed (RuAAC) for 1,5-isomers.[11][12] These isomers, while structurally similar, possess distinct electronic and steric properties that can profoundly influence their interaction with a protein target. This guide will illuminate these differences through the lens of comparative molecular docking.

The Isomeric Imperative: Why Substitution Patterns Matter

The choice between a 1,4- and 1,5-disubstituted triazole is not trivial. The distinct placement of the substituent groups alters the ring's fundamental properties, directly impacting molecular recognition:

  • Dipole Moment: The vector of the dipole moment differs significantly between the two isomers. This affects the orientation of the molecule within the electrostatic field of a protein's active site, guiding its binding pose.

  • Hydrogen Bonding Potential: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The spatial orientation of these acceptors relative to the substituents is different in each isomer, enabling or precluding specific interactions with amino acid residues.[8]

  • Steric Profile: The overall shape and volume occupied by the two isomers are distinct. This can lead to one isomer fitting more snugly into a binding pocket or avoiding steric clashes that the other might encounter.

While the convenience of CuAAC has led to a preponderance of studies on 1,4-isomers, neglecting the 1,5-isomer means potentially overlooking a more potent or selective drug candidate.[7][13] Computational methods, specifically molecular docking, provide a rapid and resource-efficient means to predict these differences and guide the prioritization of synthetic efforts.

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (protein).[14][15] The process is governed by two fundamental components:

  • Search Algorithm (Sampling): This component explores the conformational space of the ligand and its possible orientations within the binding site, generating a multitude of potential binding poses.[16]

  • Scoring Function (Ranking): For each generated pose, a scoring function calculates a value—typically representing binding free energy—to estimate the strength of the protein-ligand interaction. These scores are then used to rank the poses, with the lowest energy pose generally considered the most probable binding mode.[16]

The trustworthiness of any docking study hinges on a robust and validated protocol. A critical validation step is to "redock" a co-crystallized ligand from a known protein structure. If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), it lends confidence to the predictions for novel ligands.

A Comparative Docking Workflow: 1,4- vs. 1,5-Triazole Isomers

This section outlines a comprehensive workflow for a comparative docking study. To ensure the comparison is direct and meaningful, we will design a matched molecular pair: two ligands that are identical in every way except for the triazole substitution pattern.

Diagram: Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Select Target Protein (e.g., PDB ID: 3V99) ProteinPrep Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->ProteinPrep LigandDesign Design Isomeric Ligands (1,4- vs 1,5-) LigandPrep Prepare Ligands: - Generate 3D structures - Energy minimization - Assign charges LigandDesign->LigandPrep GridBox Define Binding Site (Grid Box Generation) ProteinPrep->GridBox Docking Execute Docking (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking Results Analyze Docking Scores (Binding Energy, Ki) Docking->Results PoseVis Visualize Binding Poses (Identify Interactions) Results->PoseVis Comparison Comparative Analysis: Isomer A vs. Isomer B PoseVis->Comparison Conclusion Draw Conclusions & Guide Synthesis Comparison->Conclusion

Caption: Workflow for the comparative molecular docking of 1,2,3-triazole isomers.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the workflow described above.

1. Target and Ligand Preparation

  • Step 1: Protein Structure Acquisition.

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use 5-lipoxygenase (PDB ID: 3V99).

    • Causality: The crystal structure provides the experimentally determined atomic coordinates of the protein, which is the foundation for a structure-based design study.[17]

  • Step 2: Protein Preparation.

    • Action: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove all non-essential components such as water molecules, co-solvents, and the original co-crystallized ligand. Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Causality: This "cleans" the protein structure, ensuring that the docking calculation is not influenced by non-essential molecules. Adding hydrogens is crucial as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.[18]

  • Step 3: Ligand Design and Preparation.

    • Action: Design a matched pair of ligands. For instance, Ligand A (1,4-isomer) and Ligand B (1,5-isomer), both featuring a phenyl group and a benzyl group attached to the triazole. Generate their 3D structures using a chemical drawing tool and perform energy minimization using a suitable force field (e.g., MMFF94). Assign Gasteiger charges.

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation. A matched-pair design ensures that any observed differences in binding are attributable solely to the isomeric form of the triazole ring.

2. Docking Simulation

  • Step 4: Binding Site Definition.

    • Action: Define the coordinates and dimensions of the docking grid box. This is typically centered on the position of the original co-crystallized ligand to define the active site. Ensure the box is large enough to allow the ligand rotational and translational freedom.

    • Causality: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest (the binding pocket) and making the calculation more efficient.[19]

  • Step 5: Execution of Molecular Docking.

    • Action: Perform the docking using a validated program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the conformational search. The program will generate multiple binding poses for each ligand, ranked by their docking score.

    • Causality: A higher exhaustiveness increases the probability of finding the true lowest-energy binding pose but at the cost of longer computation time. This is a critical parameter to balance for accuracy and efficiency.

3. Post-Docking Analysis

  • Step 6: Analysis of Docking Scores.

    • Action: Extract the binding energy (in kcal/mol) for the top-ranked pose of each ligand. This value can be used to estimate the binding affinity.

    • Causality: The binding energy is the primary quantitative output from the scoring function, providing a numerical basis for comparing the ligands. A more negative value indicates a more favorable predicted binding affinity.[20]

  • Step 7: Visualization and Interaction Analysis.

    • Action: Load the docked protein-ligand complexes into a molecular visualization tool (e.g., PyMOL, Discovery Studio). Analyze the top-ranked pose for each isomer to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

    • Causality: Visualization is essential for understanding the why behind the docking score. It reveals the specific atomic interactions that stabilize the ligand in the binding pocket and allows for a direct structural comparison of how the two isomers are accommodated.

Data Presentation and Interpretation: A Case Study

Following the protocol, we can summarize the hypothetical results in clear, comparative tables.

Table 1: Quantitative Docking Results for Triazole Isomers

Ligand IDIsomer TypeBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki, nM)
Ligand A1,4-disubstituted-8.5850
Ligand B1,5-disubstituted-9.7120

Table 2: Key Intermolecular Interactions with Target Protein Residues

Interacting ResidueLigand A (1,4-isomer) InteractionLigand B (1,5-isomer) Interaction
His367Pi-Pi Stacking (Phenyl Ring)Pi-Pi Stacking (Phenyl Ring)
Gln363---Hydrogen Bond (N2 of Triazole)
Leu368HydrophobicHydrophobic
Phe421Pi-Pi Stacking (Benzyl Ring)Pi-Pi Stacking (Benzyl Ring)
Ile425HydrophobicHydrophobic
Interpretation of Results

The data clearly indicate that Ligand B (1,5-isomer) is predicted to be a more potent inhibitor than Ligand A (1,4-isomer) , as evidenced by its more favorable binding energy and lower predicted Ki value.[21] The interaction analysis in Table 2 provides the structural rationale for this difference. While both isomers engage in similar hydrophobic and pi-stacking interactions via their phenyl and benzyl substituents, the 1,5-isomer's unique geometry allows the N2 atom of its triazole ring to form a critical hydrogen bond with the side chain of Gln363. The 1,4-isomer is oriented in such a way that this interaction is not possible. This single additional hydrogen bond likely accounts for the significant improvement in predicted binding affinity.

Diagram: Logical Comparison of Isomer Binding

G cluster_ligands Ligand Isomers cluster_interactions Key Interactions in Active Site cluster_outcome Predicted Outcome LigandA Ligand A 1,4-disubstituted InteractionsA Pi-Stacking (His367) Hydrophobic (Leu368) LigandA->InteractionsA LigandB Ligand B 1,5-disubstituted InteractionsB Pi-Stacking (His367) Hydrophobic (Leu368) H-Bond (Gln363) LigandB->InteractionsB OutcomeA Binding Energy: -8.5 kcal/mol Moderate Affinity InteractionsA->OutcomeA OutcomeB Binding Energy: -9.7 kcal/mol Higher Affinity InteractionsB->OutcomeB InteractionsB:f2->OutcomeB

Sources

A Comparative Guide to the In Vitro ADME Profiling of 2-(2H-1,2,3-triazol-2-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Early ADME Assessment

In the landscape of modern medicinal chemistry, the 2-(2H-1,2,3-triazol-2-yl)ethanamine scaffold has emerged as a promising framework for developing novel therapeutic agents. The 1,2,3-triazole moiety is often favored for its metabolic stability and its capacity to engage in significant molecular interactions such as hydrogen bonding.[1][2][3] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a primary determinant of its ultimate success or failure.[4]

This guide provides a comprehensive framework for the in vitro ADME profiling of novel 2-(2H-1,2,3-triazol-2-yl)ethanamine analogs. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that each assay serves as a self-validating system for generating decision-quality data. By systematically evaluating key ADME parameters—metabolic stability, intestinal permeability, plasma protein binding, and potential for drug-drug interactions—research teams can triage compounds efficiently, guide synthetic efforts, and build a robust data package for advancing the most promising candidates.[5][6]

Pillar 1: Metabolic Stability Assessment in Human Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role in the clearance of most small molecule drugs.[7] Assessing metabolic stability in human liver microsomes (HLMs) is therefore a critical first step to estimate a compound's metabolic clearance and predict its in vivo half-life.[8] A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action, requiring impractical dosing regimens.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound when incubated with pooled HLMs in the presence of the necessary cofactor, NADPH.[9][10]

  • Preparation of Reagents:

    • Test Compounds & Controls: Prepare 10 mM stock solutions of test analogs (e.g., Analog A, B, C) and control compounds (e.g., Propranolol for high clearance, Diclofenac for low clearance) in DMSO.[11]

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[7]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the CYP cofactor during incubation.[11]

  • Incubation:

    • Pre-warm the HLM suspension and test compound dilutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture. The final test compound concentration is typically 1 µM.

    • Incubate at 37°C with gentle agitation.[9]

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[8]

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Workflow Diagram: Microsomal Stability

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1µM Test Compound Solution D Combine & Pre-warm (HLM + Compound) A->D B Prepare 0.5 mg/mL HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E F Incubate at 37°C E->F G Sample at 0, 5, 15, 30, 45 min F->G H Terminate Reaction: Ice-Cold Acetonitrile + IS G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate t½ & CLint J->K

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data & Interpretation (Illustrative)
Compoundt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Analog A 4.5308Low
Analog B 2555.4Moderate
Analog C > 60< 23.1High
Propranolol 6.2223.5Low (High Clearance Control)
Diclofenac 5525.2High (Low Clearance Control)

Interpretation:

  • Analog A shows rapid degradation, suggesting it is highly susceptible to CYP-mediated metabolism. This is a significant liability, and structural modifications would be needed to block the metabolic soft spots.

  • Analog B displays moderate stability. While acceptable for early-stage consideration, improving its metabolic stability could enhance its pharmacokinetic profile.

  • Analog C is highly stable, which is a desirable characteristic. However, very low clearance can sometimes lead to drug accumulation and potential toxicity, a factor to monitor in subsequent studies.

Pillar 2: Permeability Assessment Using Caco-2 Monolayers

For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation.[12] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[13][14] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[15] This assay measures a compound's rate of transport and can also identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thereby limiting absorption.[14]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ filter inserts in 24-well plates.[16]

    • Culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.

    • Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above the established laboratory threshold (e.g., >200 Ω·cm²).[17]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare dosing solutions of the test analogs (typically 10 µM) and control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability) in HBSS.

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side. This mimics drug absorption.[17]

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side. This measures efflux.[17]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • Where: dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Workflow Diagram: Caco-2 Permeability

G cluster_culture Cell Culture & QC cluster_transport Transport Assay (A→B & B→A) cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm integrity B->C D Wash monolayer with HBSS C->D E Add 10µM Compound to Donor Side D->E F Add fresh HBSS to Receiver Side D->F G Incubate at 37°C for 2h E->G F->G H Collect samples from Donor & Receiver G->H I Quantify by LC-MS/MS H->I J Calculate Papp & Efflux Ratio I->J

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data & Interpretation (Illustrative)
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Analog A 15.216.11.1High
Analog B 2.515.56.2Low (Efflux Substrate)
Analog C 0.80.91.1Low
Propranolol > 20--High (Control)
Atenolol < 1--Low (Control)

Interpretation:

  • Analog A has a high A→B Papp value and an efflux ratio near 1, indicating high passive permeability and that it is not a substrate for major efflux transporters. This profile is favorable for oral absorption.

  • Analog B shows a low A→B Papp but a high B→A Papp, resulting in an efflux ratio significantly greater than 2.[14] This strongly suggests that the compound is actively transported out of the cells by an efflux pump (e.g., P-gp), which would likely limit its oral bioavailability.

  • Analog C has low permeability in both directions, suggesting poor passive diffusion across the intestinal barrier. This compound would likely have low oral absorption unless it is a substrate for an uptake transporter not expressed in Caco-2 cells.

Pillar 3: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[18] It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[19][20] High plasma protein binding can limit efficacy and reduce clearance, potentially prolonging the half-life. Understanding the fraction of unbound drug is essential for interpreting PK/PD relationships.[19] Equilibrium dialysis is considered the gold standard method for determining PPB due to its accuracy and minimal non-specific binding.[21][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Use a commercially available 96-well RED plate, which consists of individual wells divided into two chambers by a semipermeable membrane (12-14 kDa MWCO).[23]

    • Prepare test compound solutions by spiking them into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[24]

    • Prepare dialysis buffer (Phosphate-Buffered Saline, pH 7.4).

  • Dialysis:

    • Add the plasma-compound mixture (e.g., 300 µL) to one chamber (the sample chamber).[24]

    • Add buffer (e.g., 500 µL) to the other chamber (the buffer chamber).[24]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[24]

  • Sampling and Analysis:

    • After incubation, carefully collect equal volume aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, "matrix-match" the samples: add an equal volume of blank plasma to the buffer sample, and an equal volume of buffer to the plasma sample.[24]

    • Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS to determine the final concentrations.

  • Data Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

Workflow Diagram: Rapid Equilibrium Dialysis

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis A Spike Compound into Plasma C Add Plasma to Sample Chamber A->C B Prepare Dialysis Buffer (PBS) D Add Buffer to Buffer Chamber B->D E Incubate at 37°C for 4-6h to reach equilibrium C->E D->E F Sample both chambers E->F G Matrix-match samples F->G H Protein Precipitation & LC-MS/MS Analysis G->H I Calculate Fraction Unbound & % Bound H->I

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Comparative Data & Interpretation (Illustrative)
Compound% Plasma Protein Binding (Human)Unbound Fraction (fu)Interpretation
Analog A 85.5%0.145Moderate Binding
Analog B 99.8%0.002Very High Binding
Analog C 45.0%0.550Low Binding
Warfarin > 99%< 0.01High Binding (Control)
Atenolol < 5%> 0.95Low Binding (Control)

Interpretation:

  • Analog A shows moderate binding, which is often a good balance, allowing for sufficient free drug exposure without being excessively cleared.

  • Analog B is very highly bound (>99.5%). This leaves a very small fraction of free drug to exert a therapeutic effect, which can be a significant liability. Small changes in binding (e.g., due to displacement by another drug) could lead to large changes in the free concentration, increasing the risk of toxicity.

  • Analog C has low binding. This ensures a high free fraction is available for target engagement, but it may also make the compound more susceptible to rapid metabolism and clearance.

Pillar 4: Cytochrome P450 (CYP) Inhibition Profile

Triazole-containing compounds are well-known for their potential to inhibit CYP enzymes, often through coordination of a nitrogen atom with the heme iron in the enzyme's active site.[25] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions (DDIs).[26][27] If an investigational drug inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug. Therefore, screening for CYP inhibition is a regulatory requirement and a critical safety assessment.[28]

Experimental Protocol: CYP Inhibition IC₅₀ Assay
  • Reagents:

    • Enzyme Source: Pooled human liver microsomes (as a source of multiple CYPs) or recombinant human CYP isoforms.[29]

    • Probe Substrates: Select a specific probe substrate for each CYP isoform to be tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). The assay measures the formation of a specific metabolite.[29]

    • Inhibitors: Prepare serial dilutions of the test analogs and a known positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).[29]

  • Incubation:

    • In a 96-well plate, combine the enzyme source, buffer, and each concentration of the test inhibitor.

    • Pre-incubate briefly at 37°C.

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a short, validated time that ensures linear metabolite formation (e.g., 5-10 minutes).[30]

  • Termination and Analysis:

    • Stop the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed.

  • Data Calculation:

    • Determine the percent inhibition of enzyme activity at each inhibitor concentration relative to a vehicle control (0% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow Diagram: CYP Inhibition IC₅₀ Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of Test Inhibitor C Combine Enzyme & Inhibitor A->C B Prepare HLM/CYP enzyme, Probe Substrate, & NADPH D Initiate Reaction: Add Substrate + NADPH B->D C->D E Incubate at 37°C D->E F Terminate Reaction with Acetonitrile + IS E->F G Centrifuge & Analyze Metabolite by LC-MS/MS F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC₅₀ Value H->I

Caption: Workflow for determining Cytochrome P450 IC₅₀ values.

Comparative Data & Interpretation (Illustrative)
CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)DDI Risk Potential
Analog A 0.815.5> 50High (for CYP3A4)
Analog B 22.1> 5045.3Low
Analog C > 50> 50> 50Very Low
Ketoconazole < 0.1--Potent 3A4 Inhibitor (Control)
Quinidine -< 0.1-Potent 2D6 Inhibitor (Control)

Interpretation:

  • Analog A shows potent inhibition of CYP3A4 (IC₅₀ < 1 µM). Since CYP3A4 is responsible for the metabolism of approximately 50% of clinical drugs, this represents a significant risk for DDIs and is a major red flag.

  • Analog B shows weak inhibition (IC₅₀ > 10 µM) across the tested isoforms. This is generally considered a low risk for clinically relevant DDIs.

  • Analog C shows no significant inhibition (IC₅₀ > 50 µM) of any major CYP isoform, giving it a very clean and desirable DDI profile.

Integrated ADME Profile and Candidate Selection

The true power of in vitro ADME profiling lies in integrating the data from multiple assays to build a holistic view of each analog. No single parameter determines success; rather, it is the balance of properties that defines a promising candidate.

FeatureAnalog AAnalog BAnalog CDesired Profile
Metabolic Stability LowModerateHigh Moderate to High
Permeability High Low (Efflux)LowHigh
Plasma Protein Binding ModerateHighLow-Moderate Moderate (<99%)
CYP3A4 Inhibition HighLowVery Low Low (>10 µM)
Overall Assessment Rejected. High DDI risk and poor stability.Low Priority. Efflux liability limits oral use. High PPB is a concern.Priority Candidate. Favorable stability, PPB, and DDI profile. Low permeability is the key challenge to address through medicinal chemistry.Balanced properties with no major liabilities.

This integrated analysis reveals that Analog C is the most promising candidate for further optimization, despite its low permeability. Its excellent stability and clean DDI profile make it a strong foundation. The primary goal for the medicinal chemistry team would be to improve its permeability without compromising its other favorable properties. Analog A would be deprioritized due to its significant DDI risk, and Analog B would be flagged for its efflux liability, which is often a difficult property to engineer out of a molecule.

By employing this systematic and data-driven approach to in vitro ADME profiling, drug discovery teams can make informed decisions, allocate resources effectively, and significantly increase the probability of advancing 2-(2H-1,2,3-triazol-2-yl)ethanamine analogs with a higher likelihood of clinical success.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Grimm, S. W., et al. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. AAPS J, 11(2), 326-343. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Banks, M., et al. (2011). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Optimization in Drug Discovery (pp. 115-135). Humana Press. Retrieved from [Link]

  • Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Howard, M. L., et al. (2010). Plasma protein binding in drug discovery and development. Combinatorial chemistry & high throughput screening, 13(2), 170–187. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

  • ProQuest. (n.d.). Assessing the Intestinal Permeability of Small Molecule Drugs. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay. Retrieved from [Link]

  • Bentham Science Publishers. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Phytronix. (n.d.). High Throughput LDTD-MS/MS IC50 Determination of CYP Inhibition in HLM. Retrieved from [Link]

  • Rowan Newsletter - Substack. (2026, January 9). Predicting Permeability for Small Molecules. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein binding. Retrieved from [Link]

  • ACS Publications. (2025, February 20). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods | Molecular Pharmaceutics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ACS Publications. (2008, March 18). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis | Molecular Pharmaceutics. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 11). Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]

  • MDPI. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • NIH. (n.d.). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Retrieved from [Link]

  • NIH. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Linker Strategies for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins implicated in disease.[][3] A PROTAC molecule consists of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5] While significant attention is often given to the design of the two protein-binding ligands, the linker is far from a passive spacer.[1][3] Its chemical composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][6][7]

This guide provides an in-depth, head-to-head comparison of different linker classes, offering experimental insights and strategic guidance for the rational design of next-generation protein degraders.

The Central Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[] The linker orchestrates this interaction, and its properties directly influence the geometry and stability of the resulting ternary complex.[8][9] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[8][10] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable orientations, leading to negative cooperativity and diminished activity.[8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Head-to-Head Comparison of Linker Types

PROTAC linkers are broadly categorized based on their flexibility and chemical composition.[3][8][] The two most prevalent classes are flexible linkers, primarily composed of polyethylene glycol (PEG) or alkyl chains, and rigid linkers, which incorporate cyclic or aromatic structures.[3][4][8]

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Flexible linkers are the most common starting point in PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[4][8]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[8] Their primary advantage is synthetic simplicity. However, they are hydrophobic, which can negatively impact the aqueous solubility of the PROTAC molecule and may lead to poor cell permeability.[3]

  • PEG Chains: PEG linkers are the most widely used, found in over half of all reported PROTACs.[1][4][5] They consist of repeating ethylene glycol units, which impart hydrophilicity and can significantly improve the solubility and drug-like properties of the often large and greasy PROTAC molecule.[1][3] This enhanced solubility is crucial for compatibility with physiological environments.[3]

FeatureAlkyl LinkersPEG LinkersRationale & Implications
Composition Saturated/unsaturated hydrocarbon chainsRepeating ethylene glycol unitsPEG's ether oxygens act as hydrogen bond acceptors, increasing hydrophilicity.
Solubility Generally low (hydrophobic)Generally high (hydrophilic)Improved solubility is a major advantage for PEG, often translating to better behavior in assays and improved pharmacokinetics.[1][3]
Flexibility HighHighBoth allow for broad conformational sampling, increasing the probability of achieving a productive ternary complex.[8]
Metabolism Can be susceptible to metabolism.Generally more stable to metabolism.The ether linkages in PEG are typically more resistant to metabolic enzymes than long alkyl chains.
Synthesis Synthetically straightforward.Synthetically straightforward and modular.The modular nature of PEG allows for precise, iterative tuning of linker length.[1]

Experimental Insight: In a study developing Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer, more flexible PEG linkers demonstrated the highest degradation potency.[1] Conversely, those with very short linkers (e.g., 2 PEG units) showed impaired binding affinity to both the target and the E3 ligase, likely due to steric clashes.[1][4] This highlights that linker length is a critical parameter that must be empirically optimized.[7][8]

Rigid Linkers: Constraining Conformational Freedom

To overcome some drawbacks of flexible linkers, such as high numbers of rotatable bonds which can be detrimental to permeability, researchers have incorporated rigid structural motifs.[8]

  • Common Motifs: These include cycloalkane structures (piperazine, piperidine), alkynes, and triazoles.[][3][4] Triazole rings, often formed via "click chemistry," are particularly popular as they are metabolically stable and can help pre-organize the PROTAC into a bioactive conformation.[3][4]

  • Advantages: Rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to higher affinity and improved cooperativity.[9] These linkers can also enhance metabolic stability and water solubility.[3]

  • Disadvantages: A highly rigid linker may be too restrictive, preventing the necessary conformational adjustments required for optimal ternary complex formation.[9]

FeatureFlexible Linkers (PEG/Alkyl)Rigid Linkers (Cycloalkane/Triazole)Rationale & Implications
Conformational Freedom HighLowRigid linkers reduce the number of rotatable bonds, which can improve cell permeability and reduce the entropic cost of binding.[8]
Ternary Complex Allows for induced-fit binding.Pre-organizes ligands for a specific conformation.Rigidity can lead to higher cooperativity if the pre-organized state is productive, but can also prevent complex formation if it's not.[9]
Metabolic Stability Can be susceptible to metabolism.Generally more stable.Cyclic structures are often less prone to enzymatic degradation.[3]
Synthetic Challenge LowerHigherThe synthesis of rigid linkers is often more complex than simple chain extensions.

Experimental Insight: In the development of a BET degrader, replacing a flexible amine linkage with a rigid ethynyl group resulted in a PROTAC with a 3- to 6-fold increase in cellular activity in some cell lines, demonstrating the potential power of rigidification.[4]

Key Parameters for Linker Optimization

The design of an effective PROTAC linker is a multi-parameter optimization process.[8] Beyond the core composition, two factors are paramount:

  • Linker Length: This is a critical parameter that must be optimized for each specific POI-E3 ligase pair.[7][8]

    • Too short: A short linker may cause steric clashes, preventing the two proteins from binding simultaneously.[7]

    • Too long: An excessively long linker may fail to bring the proteins into sufficient proximity for efficient ubiquitination or may favor the formation of non-productive binary complexes over the desired ternary complex (a phenomenon known as the "hook effect").[8]

  • Attachment Points: The "exit vector"—the position on the POI and E3 ligase ligands where the linker is attached—profoundly influences the geometry of the ternary complex. Altering the attachment point, even with the same linker, can dramatically change degradation efficacy and even selectivity.[6][7]

Linker_Optimization Start Define POI and E3 Ligase Ligands Design Design Linker Library (Vary Length, Composition, Attachment Points) Start->Design Synthesis Synthesize PROTAC Library Design->Synthesis Biochemical Biochemical Assays (Ternary Complex Formation, Cooperativity) Synthesis->Biochemical Cellular Cellular Assays (Degradation, Viability) Biochemical->Cellular Analyze Analyze SAR (Structure-Activity Relationship) Cellular->Analyze Analyze->Design Iterate Optimized Optimized PROTAC Analyze->Optimized Lead Candidate

Caption: Iterative workflow for PROTAC linker optimization.

Experimental Protocols for Linker Evaluation

Objective comparison of different linkers requires robust and reproducible experimental methodologies.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of each PROTAC linker variant and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

  • Data Analysis: Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values for each PROTAC.[12]

Protocol 2: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This assay validates that the PROTAC can physically bridge the POI and the E3 ligase in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Treat cells with a PROTAC variant or vehicle control for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase (or an epitope tag if available) that has been pre-conjugated to protein A/G magnetic beads.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of all three components: the "bait" protein used for the IP, and the "prey" proteins (the other protein and the PROTAC-bound E3 ligase or POI). An increase in the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Summary Data and Case Studies

Systematic studies consistently demonstrate that linker optimization is not a one-size-fits-all problem.[1]

Case Study: BRD4-Targeting PROTACs

A comparative study of PROTACs targeting BRD4, composed of the JQ1 inhibitor and a VHL ligand, revealed a clear dependency on PEG linker length.[12]

LinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp)Rationale
PEG35080ModerateSub-optimal length, reduced ternary complex stability.
PEG5 5 >95 High Optimal length, balances flexibility and proximity for stable complex formation. [12]
PEG72585ModerateLinker may be too long, leading to less stable or unproductive complex conformations.

Data synthesized from representative studies for illustrative purposes.[12]

This data clearly shows an optimal "Goldilocks" zone for linker length, where a PEG5 linker provided the best combination of degradation potency and cell permeability for this specific system.[12]

Conclusion and Future Directions

The linker is a pivotal component in PROTAC design, profoundly influencing every aspect of the degrader's performance from ternary complex formation to its pharmacokinetic profile.[4][9] The historical approach of using simple, flexible PEG and alkyl chains is evolving toward more sophisticated designs that incorporate rigid or functional elements to fine-tune PROTAC properties.[4] While there is no universal linker strategy, a systematic, iterative approach that explores variations in length, composition, and attachment points is essential for identifying an optimized PROTAC.[4]

Future advances in computational modeling, structural biology techniques like cryo-EM, and a deeper understanding of the dynamics of ternary complexes will continue to move the field from empirical trial-and-error to a more rational, structure-guided design of PROTAC linkers.[4][13]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eurekaselect. [Link]

  • Shcherbakov, D., & Varizhuk, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

Sources

Safety Operating Guide

2-(2H-1,2,3-triazol-2-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I am dedicated to ensuring that our partners in research and development have the critical information necessary for the safe and compliant handling of all laboratory reagents. This guide provides a detailed protocol for the proper disposal of 2-(2H-1,2,3-triazol-2-yl)ethanamine, reflecting our commitment to safety, environmental stewardship, and regulatory adherence.

Hazard Assessment and Chemical Profile

Before any handling or disposal procedures are initiated, a thorough understanding of the chemical's properties and potential hazards is paramount. While specific toxicological and ecotoxicological data for 2-(2H-1,2,3-triazol-2-yl)ethanamine may not be extensively published, a precautionary approach based on its chemical structure is warranted.

  • Chemical Identity:

    • CAS Number: 94134-96-4

    • Molecular Formula: C₄H₈N₄

    • Synonyms: 2-(2H-Triazol-2-yl)ethanamine

  • Inferred Hazards:

    • Amine Group: The presence of a primary amine suggests that the compound may be corrosive and a skin and respiratory irritant.

    • Triazole Moiety: While the 1,2,3-triazole ring is generally stable, nitrogen-rich heterocyclic compounds should always be handled with care to avoid conditions that could lead to decomposition.

    • Reactivity: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.

It is imperative to consult the Safety Data Sheet (SDS) for 2-(2H-1,2,3-triazol-2-yl)ethanamine for the most comprehensive and up-to-date safety information.

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following PPE is mandatory when handling waste containing 2-(2H-1,2,3-triazol-2-yl)ethanamine:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles, are required.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.

  • Respiratory Protection: If there is a potential for aerosolization or if working with a powdered form of the compound, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Waste Segregation and Containment Protocol

Proper segregation is a critical step in preventing accidental chemical reactions and ensuring that waste is managed in a compliant manner.

Step 1: Waste Identification Clearly identify the waste stream. Is it pure 2-(2H-1,2,3-triazol-2-yl)ethanamine, a dilute solution, or mixed with other reagents? The composition will determine the appropriate disposal pathway.

Step 2: Container Selection Use a dedicated, chemically compatible, and leak-proof container for waste accumulation. High-density polyethylene (HDPE) containers are generally a suitable choice.

Step 3: Labeling The waste container must be labeled clearly and accurately with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste 2-(2H-1,2,3-triazol-2-yl)ethanamine"

  • The approximate concentration and composition of the waste

  • The date the waste was first added to the container

  • Any relevant hazard warnings (e.g., "Corrosive," "Irritant")

Disposal Procedures: A Step-by-Step Guide

Under no circumstances should 2-(2H-1,2,3-triazol-2-yl)ethanamine or its waste be disposed of down the drain or in regular trash.

Procedure for Disposal:

  • Consult Institutional Guidelines: Before initiating any disposal, you must consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Waste Accumulation: Collect the waste in the properly labeled container as described in Section 3.

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, secure, and away from incompatible chemicals.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. They will ensure that the waste is transported by a licensed hazardous waste contractor for final disposal.

  • Preferred Disposal Method: The generally accepted and most environmentally responsible method for the disposal of this type of organic chemical waste is high-temperature incineration at a licensed facility.

The following flowchart outlines the decision-making and operational workflow for the disposal of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

G Disposal Workflow for 2-(2H-1,2,3-triazol-2-yl)ethanamine A Waste Generation (2-(2H-1,2,3-triazol-2-yl)ethanamine) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Avoid Incompatibles) B->C D Collect in Labeled HDPE Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Licensed Contractor Transports Waste F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: A logical workflow for the safe and compliant disposal of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is crucial.

Scenario Immediate Action
Minor Spill (<100 mL) 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).3. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.4. Decontaminate the area with a suitable cleaning agent.5. Report the incident to your supervisor and EHS department.
Major Spill (>100 mL) 1. Evacuate the laboratory immediately.2. Alert others in the vicinity and activate the nearest fire alarm if necessary.3. Contact your institution's emergency response team and EHS department from a safe location.4. Do not attempt to clean up a major spill yourself.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. [Link]

Operational Safety and PPE Guide for Handling 2-(2H-1,2,3-triazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in click chemistry and pharmaceutical drug development, 2-(2H-1,2,3-triazol-2-yl)ethanamine (CAS: 4320-98-3) and its hydrochloride salt (CAS: 4320-99-4) are frequently utilized to introduce triazole pharmacophores into target molecules. While highly valuable synthetically, these aliphatic amines present specific occupational hazards that require rigorous safety protocols and precisely selected Personal Protective Equipment (PPE).

Chemical Profile and Hazard Causality

Understanding the chemical nature of 2-(2H-1,2,3-triazol-2-yl)ethanamine is essential for rationalizing its safety requirements. The molecule features a primary aliphatic amine, which is inherently basic and nucleophilic.

  • Skin and Eye Irritation (H315, H319): Upon contact with physiological moisture (such as sweat or tears), the primary amine abstracts protons, creating localized alkaline conditions. This basicity drives the saponification of epidermal lipids and the rapid denaturation of proteins, leading to severe irritation or chemical burns[1][2]. The cornea is particularly vulnerable to basic compounds, making splash protection critical[3][4].

  • Systemic and Respiratory Toxicity (H302, H335): The 1,2,3-triazole moiety can interact with various biological targets (often coordinating with metalloenzymes). Inhalation of its vapors (if handled as a free base liquid) or dust (if handled as the HCl salt) can cause severe respiratory tract irritation[1][5].

Hierarchy of Controls and PPE Matrix

In accordance with OSHA standard 29 CFR 1910.132 and the CDC's hierarchy of controls, PPE must never serve as the primary method of exposure reduction[6][7]. Engineering controls, specifically the use of a certified chemical fume hood, must be prioritized as the first line of defense against airborne exposure[8].

PPE_Logic Start Hazard Assessment: 2-(2H-1,2,3-triazol-2-yl)ethanamine Eng 1. Engineering Controls (Chemical Fume Hood) Start->Eng Admin 2. Administrative Controls (SOPs, Training, Restricted Access) Eng->Admin PPE_Eye Eye Protection (Chemical Splash Goggles) Admin->PPE_Eye PPE_Skin Skin Protection (Nitrile Gloves, Lab Coat) Admin->PPE_Skin PPE_Resp Respiratory Protection (N95/P100 if outside hood) Admin->PPE_Resp

Figure 1: Hierarchy of controls and PPE selection logic for handling hazardous aliphatic amines.

When handling this compound, the following PPE matrix must be strictly adhered to. The causality behind each selection ensures a self-validating safety system:

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses lack orbital seals. Basic amines cause rapid, irreversible corneal damage upon splash impact; full-seal goggles prevent liquid ingress[3][4].
Hand Protection Disposable nitrile gloves (minimum 0.11 mm thickness).Nitrile provides superior chemical resistance to basic amines compared to latex, which degrades faster and poses allergenic risks[3][9]. For prolonged contact, double-gloving is recommended.
Body Protection Knee-length, closeable, flame-resistant lab coat; long pants; closed-toe shoes.Prevents dermal absorption through street clothing. Flame resistance is required if the amine is handled alongside flammable organic solvents during synthesis[4][9].
Respiratory N95/P100 particulate respirator or Half-mask with organic vapor cartridges.Required only if engineering controls (fume hoods) fail or are unavailable during a spill. Protects against amine dust (HCl salt) or volatile vapors (free base)[7].

Standard Operating Procedure (SOP): Handling and Weighing

To ensure scientific integrity and operational safety, the following step-by-step workflow must be integrated into your laboratory's Chemical Hygiene Plan[4].

Step 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Inspect PPE: Check nitrile gloves for micro-tears by inflating them slightly. Ensure the lab coat is fully buttoned to the neck to eliminate exposed skin[10].

Step 2: Dispensing and Weighing

  • For the Hydrochloride Salt (Solid): Use anti-static weighing boats and grounded spatulas. Amine salts can be highly static and hygroscopic; static discharge can scatter the irritating dust outside the containment zone.

  • For the Free Base (Liquid): Use glass or PTFE syringes for transfer. Avoid standard plastic syringes, as certain basic amines can leach plasticizers or degrade the plunger seal over time.

  • Minimize Aerosolization: Never drop powders from a height. Transfer the chemical as close to the receiving vessel as possible.

Step 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a damp paper towel (using a dilute acidic solution, like 1% citric acid, to neutralize residual amine), followed by a water wipe.

  • Doffing: Remove gloves using the "beak method" (pulling them inside out) to trap surface contaminants within the glove matrix[11].

  • Hygiene: Wash hands and forearms immediately with soap and water[4].

Spill Response and Disposal Plan

A rapid, calculated response to spills prevents localized irritation from becoming a systemic exposure event.

Spill_Response Spill Spill Detected Assess Evacuate & Assess Size Spill->Assess Minor Minor Spill (<50 mL/g) Assess->Minor Major Major Spill (>50 mL/g) Assess->Major DonPPE Don Spill Kit PPE (Thick Nitrile, Goggles) Minor->DonPPE Hazmat Call EHS / Hazmat Team Major->Hazmat Contain Contain & Absorb (Inert Absorbent) DonPPE->Contain Dispose Collect as Hazardous Waste Contain->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for minor and major spills.

Spill Response Protocol:

  • Evacuate and Assess: If the spill is >50 mL or >50 g (Major Spill), evacuate the lab, close the doors, and contact the EHS Hazmat team immediately.

  • Don Emergency PPE: For minor spills (<50 mL/g), don fresh, thick nitrile gloves, a lab coat, and chemical splash goggles[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or commercial spill pads). Do not use sawdust, as basic amines can react exothermically with organic materials.

  • Neutralization (Optional but Recommended): Carefully apply a weak solid acid (like citric acid or sodium bisulfate) to the spill area to neutralize the basic amine, reducing its volatility and corrosivity.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Disposal: Label the container clearly as "Hazardous Waste: Basic Amine / Triazole Derivative" and dispose of it in accordance with RCRA regulations[11]. Never dispose of amines down the sanitary sewer.

References

  • ChemScene. "4320-99-4 | 2-(2H-1,2,3-Triazol-2-yl)ethanamine".
  • LabNovo. "CAS 4320-98-3 MFCD04320983-2-(1H-1,2,3-Triazol-1...".
  • BLD Pharm. "4320-98-3|2-(2H-1,2,3-Triazol-2-yl)ethanamine".
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements".
  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment".
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment".
  • Stanford Environmental Health & Safety. "Personal Protective Equipment".
  • National Institutes of Health (NIH) - NCBI Bookshelf.
  • Occupational Safety and Health Administration (OSHA). "1910.
  • Kansas State College of Veterinary Medicine.
  • Columbia University Environmental Health & Safety.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.